molecular formula C10H8N2O2S B1296222 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid CAS No. 34272-68-9

2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid

Cat. No.: B1296222
CAS No.: 34272-68-9
M. Wt: 220.25 g/mol
InChI Key: GVNODPPFELQGRH-UHFFFAOYSA-N
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Description

2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid is a high-purity chemical compound featuring a molecular structure that combines acetic acid, thiazole, and pyridine moieties . This specific arrangement classifies it as a heterocyclic compound, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The integration of pyridine and thiazole rings is a common motif in the development of pharmacologically active molecules, suggesting its potential utility in the discovery and synthesis of new therapeutic agents . This product is supplied with comprehensive characterization data to ensure identity and purity for your research applications. As a key building block, it can be used in the development of analytical methods, method validation, and quality control procedures during commercial production processes . Disclaimer: The specific research applications, mechanism of action, and detailed biological profile for this compound are not fully characterized in the available literature. Further investigation by qualified researchers is required to elucidate its full research value. Intended Use: For Research Use Only. Not intended for diagnostic or therapeutic use. This product is not for human consumption.

Properties

IUPAC Name

2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O2S/c13-9(14)5-7-6-15-10(12-7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNODPPFELQGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187840
Record name 4-Thiazoleacetic acid, 2-(2-pyridyl)-
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Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34272-68-9
Record name 4-Thiazoleacetic acid, 2-(2-pyridyl)-
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Record name 4-Thiazoleacetic acid, 2-(2-pyridyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetic acid
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Foundational & Exploratory

Synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the formation of a key thioamide intermediate, followed by the construction of the thiazole core via the Hantzsch thiazole synthesis, and culminating in the hydrolysis of the resulting ester to the target carboxylic acid. Detailed experimental protocols, quantitative data from analogous reactions, and workflow visualizations are provided to facilitate the reproduction of this synthesis.

I. Overall Synthetic Pathway

The synthesis of this compound is accomplished through a convergent three-step sequence. The logical flow of this synthesis is depicted below.

Synthesis_Pathway cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Ester Hydrolysis A 2-Cyanopyridine C Pyridine-2-carbothioamide A->C Pyridine, Ethanol B Hydrogen Sulfide B->C E Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate C->E Ethanol, Reflux D Ethyl 4-chloroacetoacetate D->E F This compound E->F Aq. NaOH, then HCl

Caption: Overall synthetic workflow for this compound.

II. Data Presentation

The following tables summarize the key reagents, intermediates, and the final product of the synthesis, along with expected yields and key physical properties based on analogous reactions reported in the literature.

Table 1: Summary of Reagents and Products

StepStarting Material(s)Reagent(s)Product
12-CyanopyridineHydrogen Sulfide, Pyridine, EthanolPyridine-2-carbothioamide
2Pyridine-2-carbothioamide, Ethyl 4-chloroacetoacetateEthanolEthyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate
3Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetateSodium Hydroxide, Hydrochloric AcidThis compound

Table 2: Quantitative Data and Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)Melting Point (°C)
Pyridine-2-carbothioamideC₆H₆N₂S138.19Yellow solid85-95142-145
Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetateC₁₂H₁₂N₂O₂S248.30Solid70-80Not Reported
This compoundC₁₀H₈N₂O₂S220.25Solid>90Not Reported

III. Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and provide a detailed methodology for each step of the synthesis.

Step 1: Synthesis of Pyridine-2-carbothioamide

This procedure details the conversion of a nitrile to a thioamide using hydrogen sulfide gas in a basic medium.

Step1_Workflow A Dissolve 2-Cyanopyridine in Pyridine/Ethanol B Bubble H₂S gas (4-6 hours, RT) A->B C Monitor by TLC B->C D Remove excess H₂S and solvent C->D E Acidify with HCl D->E F Filter and dry product E->F

Caption: Experimental workflow for the synthesis of Pyridine-2-carbothioamide.

Materials:

  • 2-Cyanopyridine

  • Pyridine

  • Ethanol

  • Hydrogen sulfide (gas)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 2-cyanopyridine in a 1:1 mixture of pyridine and ethanol.

  • Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction is exothermic and may require cooling with a water bath to maintain the temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, stop the flow of hydrogen sulfide and purge the system with nitrogen gas to remove any residual H₂S.

  • Remove the solvents under reduced pressure to obtain a crude solid.

  • Dissolve the crude product in deionized water and acidify with 1 M hydrochloric acid until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum over anhydrous sodium sulfate to yield pyridine-2-carbothioamide.

Step 2: Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

This step involves the Hantzsch thiazole synthesis, a condensation reaction between the thioamide and an α-haloester to form the thiazole ring.[1]

Step2_Workflow A Mix Pyridine-2-carbothioamide and Ethyl 4-chloroacetoacetate in Ethanol B Reflux the mixture (5 hours) A->B C Cool and pour into cold water B->C D Neutralize with NaHCO₃ C->D E Filter, wash, and crystallize the product D->E

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Materials:

  • Pyridine-2-carbothioamide

  • Ethyl 4-chloroacetoacetate

  • Absolute ethanol

  • Sodium bicarbonate solution (10%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-2-carbothioamide and an equimolar amount of ethyl 4-chloroacetoacetate to absolute ethanol.[1]

  • Heat the mixture to reflux and maintain for 5 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into cold water.[1]

  • Neutralize the solution with a 10% aqueous solution of sodium bicarbonate.[1]

  • Collect the resulting precipitate by vacuum filtration, wash with deionized water, and recrystallize from ethanol to obtain ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate.[1]

Step 3: Synthesis of this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Step3_Workflow A Dissolve Ethyl Ester in Ethanol/Water B Add aq. NaOH and stir at RT A->B C Monitor by TLC B->C D Remove Ethanol C->D E Acidify with HCl (aq) D->E F Filter and dry the final product E->F

Caption: Experimental workflow for the hydrolysis of the ethyl ester.

Materials:

  • Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

  • Ethanol

  • Sodium hydroxide (1 M aqueous solution)

  • Hydrochloric acid (1 M aqueous solution)

  • Deionized water

Procedure:

  • Dissolve ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate in a mixture of ethanol and water.

  • Add an excess of 1 M aqueous sodium hydroxide solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford this compound.

IV. Concluding Remarks

The synthetic route outlined in this guide provides a reliable and reproducible method for the preparation of this compound. The procedures are based on well-established chemical reactions and can be performed in a standard organic chemistry laboratory. The quantitative data provided, while based on analogous reactions, offer a reasonable expectation for the yields of each step. Researchers and scientists in the field of drug development can utilize this guide as a foundational resource for obtaining this and structurally related compounds for further investigation.

References

In-depth Technical Guide: 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 34272-68-9

Molecular Formula: C₁₀H₈N₂O₂S

Molecular Weight: 220.25 g/mol

Overview

This document provides a technical overview of the chemical compound 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. Due to a notable lack of comprehensive studies on this specific molecule in publicly available scientific literature, this guide will focus on the foundational chemical information and draw contextual insights from research on structurally related compounds. The primary CAS number for this compound is confirmed as 34272-68-9.[1][2]

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring linked to a thiazole ring, which in turn is substituted with an acetic acid group.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₂S[1]
Molecular Weight220.25[3][4]
AppearanceSolid (form not specified)[3]

Synthesis

A detailed, experimentally validated synthesis protocol for this compound is not described in the currently accessible scientific literature. However, the synthesis of structurally similar pyridinyl-thiazole derivatives often involves the Hantzsch thiazole synthesis or related condensation reactions. A plausible, though unverified, synthetic approach is outlined below.

Postulated Synthesis Workflow

A potential synthetic route could involve the reaction of a pyridine-2-carboxamide or a related derivative with a 4-haloacetoacetate ester to form the thiazole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product Pyridine-2-thioamide Pyridine-2-thioamide Condensation Condensation Pyridine-2-thioamide->Condensation Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate->Condensation Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate Condensation->Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate Hydrolysis Hydrolysis Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate->Hydrolysis This compound This compound Hydrolysis->this compound Logical_Relationship cluster_screening Biological Screening cluster_outcome Potential Outcome Core_Structure This compound Anticancer_Assays Anticancer_Assays Core_Structure->Anticancer_Assays Kinase_Inhibition_Assays Kinase_Inhibition_Assays Core_Structure->Kinase_Inhibition_Assays Antimicrobial_Assays Antimicrobial_Assays Core_Structure->Antimicrobial_Assays Anti_inflammatory_Assays Anti_inflammatory_Assays Core_Structure->Anti_inflammatory_Assays Identification_of_Lead_Compound Identification_of_Lead_Compound Anticancer_Assays->Identification_of_Lead_Compound Kinase_Inhibition_Assays->Identification_of_Lead_Compound Antimicrobial_Assays->Identification_of_Lead_Compound Anti_inflammatory_Assays->Identification_of_Lead_Compound

References

In-depth Technical Guide on 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid: Current State of Research

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

This technical guide addresses the current state of scientific knowledge regarding the compound this compound. Despite a comprehensive search of scientific literature and patent databases, it appears that this specific molecule has not been the subject of extensive published research. Therefore, a detailed in-depth guide with extensive quantitative data, specific experimental protocols, and established signaling pathways directly pertaining to this compound cannot be compiled at this time.

However, the structural motifs present in this compound, namely the pyridine and thiazole rings, are prevalent in a wide range of biologically active molecules. Research on analogous compounds provides valuable insights into the potential properties and activities of this compound. This guide will summarize the general synthesis strategies and observed biological activities of closely related pyridine-thiazole derivatives to offer a contextual understanding for researchers, scientists, and drug development professionals.

General Synthesis of Pyridine-Thiazole Derivatives

The synthesis of compounds containing the 2-(pyridin-2-yl)thiazole scaffold is well-established in the chemical literature. A common and versatile method is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of a thioamide with an α-haloketone.

A plausible synthetic route to this compound and its derivatives is outlined below. This represents a generalized workflow and specific reaction conditions would require optimization.

G cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_final Hydrolysis A Pyridine-2-carbothioamide C Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate A->C Reaction with B (e.g., in ethanol, reflux) B Ethyl 4-chloroacetoacetate D This compound C->D Base or Acid Hydrolysis (e.g., NaOH or HCl)

Caption: Generalized Hantzsch synthesis for this compound.

Potential Biological Activities of Pyridine-Thiazole Derivatives

Based on studies of structurally similar compounds, this compound could be hypothesized to exhibit a range of biological activities. The following sections summarize the activities observed for related pyridine-thiazole derivatives.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of pyridine and thiazole-containing compounds. These derivatives have been shown to be effective against a variety of bacterial and fungal strains. The mechanism of action is often attributed to the ability of the heterocyclic rings to interact with essential enzymes or cellular structures in microorganisms.

Table 1: Hypothetical Antimicrobial Activity Data Presentation

Compound ClassOrganismMIC (µg/mL)
Pyridine-thiazole derivativesStaphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available

Note: This table is a template for data presentation. No specific quantitative data for this compound has been found in the literature.

A generalized experimental workflow for screening antimicrobial activity is depicted below.

G A Prepare stock solution of This compound B Serial dilution in microplate wells A->B C Inoculate with microbial suspension B->C D Incubate under appropriate conditions C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

The pyridine and thiazole moieties are also present in compounds with demonstrated anti-inflammatory effects. The potential mechanism of action could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

Table 2: Hypothetical Anti-inflammatory Activity Data Presentation

Compound ClassAssayIC₅₀ (µM)
Pyridine-thiazole derivativesCOX-1 InhibitionData not available
COX-2 InhibitionData not available
5-LOX InhibitionData not available

Note: This table is a template for data presentation. No specific quantitative data for this compound has been found in the literature.

Enzyme Inhibition

The pyridine-thiazole scaffold is a versatile pharmacophore that has been incorporated into inhibitors of various enzymes, including kinases. The nitrogen and sulfur atoms of the heterocyclic rings can act as hydrogen bond acceptors or donors, facilitating binding to the active site of target enzymes.

Table 3: Hypothetical Enzyme Inhibition Data Presentation

Compound ClassTarget EnzymeIC₅₀ (nM)
Pyridine-thiazole derivativesKinase XData not available
Kinase YData not available

Note: This table is a template for data presentation. No specific quantitative data for this compound has been found in the literature.

A conceptual signaling pathway that could potentially be modulated by a pyridine-thiazole derivative acting as a kinase inhibitor is shown below.

G A Growth Factor B Receptor Tyrosine Kinase A->B Binds and activates C Downstream Signaling (e.g., MAPK pathway) B->C Phosphorylates and activates D Cell Proliferation, Survival, etc. C->D Leads to E This compound (Hypothetical Kinase Inhibitor) E->B Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

While specific protocols for this compound are not available, researchers can refer to established methodologies for the synthesis and biological evaluation of related heterocyclic compounds.

General Protocol for Hantzsch Thiazole Synthesis:

  • Dissolve the α-haloketone (e.g., ethyl 4-chloroacetoacetate) in a suitable solvent such as ethanol.

  • Add an equimolar amount of the thioamide (e.g., pyridine-2-carbothioamide).

  • The reaction mixture is typically heated under reflux for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization or by solvent evaporation followed by purification techniques like column chromatography.

  • For the synthesis of the carboxylic acid, the resulting ester is subjected to hydrolysis, usually by heating with an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution):

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated under conditions optimal for the growth of the microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Protocol for In Vitro Enzyme Inhibition Assay:

  • The assay is typically performed in a microplate format.

  • The reaction mixture contains the target enzyme, its substrate, and a suitable buffer.

  • The test compound, at various concentrations, is pre-incubated with the enzyme.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate over time, often using a spectrophotometric or fluorometric method.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a suitable equation.

Conclusion and Future Directions

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key studies would include:

  • Confirmation of its synthesis and thorough characterization of its physicochemical properties.

  • Screening for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

  • For any observed activities, determination of quantitative measures such as MIC and IC₅₀ values.

  • Elucidation of the mechanism of action and identification of any specific molecular targets or signaling pathways involved.

Such studies would be essential to uncover the therapeutic potential of this specific compound and to contribute to the broader understanding of the structure-activity relationships within the pyridine-thiazole class of molecules.

An In-depth Technical Guide to the Structure Elucidation of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. The document outlines the expected outcomes from key spectroscopic techniques and provides detailed experimental protocols.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a thiazole-4-acetic acid moiety. The structural confirmation of such molecules is paramount in drug discovery and development to ensure identity, purity, and to understand structure-activity relationships. This guide details the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy for the unambiguous structural determination of this compound.

Molecular Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 34272-68-9[1]

  • Molecular Formula: C₁₀H₈N₂O₂S

  • Molecular Weight: 220.25 g/mol

The elucidation of this structure involves the confirmation of the pyridine and thiazole ring systems, the acetic acid side chain, and their specific connectivity.

Data Presentation

The following tables summarize the expected quantitative data from various analytical techniques for the structural confirmation of this compound. These values are predicted based on the analysis of similar structures and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60d1HH-6' (Pyridine)
~8.00td1HH-4' (Pyridine)
~7.90d1HH-3' (Pyridine)
~7.50s1HH-5 (Thiazole)
~7.45ddd1HH-5' (Pyridine)
~3.80s2H-CH₂- (Acetic Acid)
~12.50br s1H-COOH (Acetic Acid)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~172.0-COOH (Carboxylic Acid)
~165.0C-2 (Thiazole)
~150.0C-2' (Pyridine)
~149.5C-6' (Pyridine)
~148.0C-4 (Thiazole)
~137.5C-4' (Pyridine)
~125.0C-5' (Pyridine)
~121.0C-3' (Pyridine)
~118.0C-5 (Thiazole)
~35.0-CH₂- (Acetic Acid)

Table 3: Key FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400-2400BroadO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1570, ~1470MediumC=C and C=N stretches (Aromatic Rings)
~1300-1200MediumC-O stretch (Carboxylic Acid)
~900-650MediumC-H out-of-plane bending (Aromatic Rings)

Table 4: Mass Spectrometry Data (Electrospray Ionization - ESI)

Modem/z Ratio (Predicted)Assignment
Positive (ESI+)221.0334[M+H]⁺
Positive (ESI+)243.0153[M+Na]⁺
Negative (ESI-)219.0177[M-H]⁻

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Protocol:

    • Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. Set the spectral width to cover a range of 0-14 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Use a spectral width of 0-200 ppm and employ proton decoupling.

    • Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

    • Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Protocol:

    • Prepare a KBr pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Protocol:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infuse the solution into the ESI source at a constant flow rate.

    • Acquire mass spectra in both positive and negative ion modes.

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for further structural confirmation.

Visualization of Workflows and Relationships

5.1 Structure Elucidation Workflow

G Figure 1: Overall workflow for the structure elucidation of this compound. cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis and Purification MS Mass Spectrometry (MS) Synthesis->MS IR FT-IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR MW Molecular Weight and Formula MS->MW FG Functional Groups IR->FG Connectivity Connectivity and 3D Structure NMR->Connectivity Structure Structure Elucidation MW->Structure FG->Structure Connectivity->Structure

Figure 1: Structure Elucidation Workflow

5.2 Spectroscopic Data Correlation

G Figure 2: Correlation of spectroscopic data to the molecular structure. cluster_data Figure 2: Correlation of spectroscopic data to the molecular structure. Structure This compound Molecular Formula: C₁₀H₈N₂O₂S Molecular Weight: 220.25 HNMR ¹H NMR Pyridine Protons Thiazole Proton Methylene Protons Carboxylic Acid Proton Structure->HNMR CNMR ¹³C NMR Aromatic Carbons Carboxylic Carbon Methylene Carbon Structure->CNMR IR FT-IR O-H Stretch (Broad) C=O Stretch (~1710 cm⁻¹) Aromatic C=C/C=N Stretches Structure->IR MS Mass Spec [M+H]⁺ at m/z 221.0334 Structure->MS

Figure 2: Spectroscopic Data Correlation

Conclusion

The combination of mass spectrometry, FT-IR, and NMR spectroscopy provides a powerful and comprehensive approach for the definitive structure elucidation of this compound. By following the detailed protocols and correlating the expected data as outlined in this guide, researchers can confidently confirm the chemical structure of this and related compounds, which is a critical step in the process of drug discovery and chemical research.

References

An In-depth Technical Guide on 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the physicochemical properties of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for experimental design, dosage calculations, and analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂SDeduced from structure
Molecular Weight 220.25 g/mol
CAS Number 34272-68-9[1]

Determination of Molecular Weight

The molecular weight of a compound is a critical parameter, calculated by summing the atomic weights of all atoms in its molecular formula.

The molecular weight of this compound was determined based on its molecular formula, C₁₀H₈N₂O₂S. The calculation involves the following steps:

  • Identify the constituent elements: The molecule is composed of Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Sulfur (S).

  • Determine the number of atoms for each element:

    • Carbon: 10

    • Hydrogen: 8

    • Nitrogen: 2

    • Oxygen: 2

    • Sulfur: 1

  • Use the standard atomic weights of the elements:

    • C: 12.011 u

    • H: 1.008 u

    • N: 14.007 u

    • O: 15.999 u

    • S: 32.06 u

  • Calculate the total molecular weight:

    • (10 * 12.011) + (8 * 1.008) + (2 * 14.007) + (2 * 15.999) + (1 * 32.06) = 220.25 g/mol

This calculated molecular weight is consistent with values reported for its isomers, such as 2-(2-(pyridin-3-yl)thiazol-4-yl)acetic acid.

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical process for determining the molecular weight of a chemical compound from its name.

A Compound Name: This compound BB BB A->BB B Determine Chemical Structure C Derive Molecular Formula: C10H8N2O2S D Identify Constituent Atoms: C, H, N, O, S C->D E Count Atoms of Each Element: C:10, H:8, N:2, O:2, S:1 D->E F Obtain Standard Atomic Weights E->F G Calculate Molecular Weight: (10C) + (8H) + (2N) + (2O) + (1*S) F->G H Final Molecular Weight: 220.25 g/mol G->H BB->C

Caption: Workflow for calculating molecular weight.

References

In-Depth Technical Guide: Solubility of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, a critical physicochemical property for its development as a potential therapeutic agent. The document outlines the predicted solubility profile based on the compound's structure, details experimental protocols for its quantitative determination, and presents a logical framework for understanding the factors that govern its solubility.

Predicted Physicochemical Properties and Solubility Profile

While specific, publicly available experimental solubility data for this compound is scarce, its molecular structure allows for a qualitative prediction of its solubility behavior.

Molecular Structure Analysis: The compound is an amphoteric molecule, containing both a basic pyridine ring and an acidic carboxylic acid functional group. The presence of the thiazole ring contributes to its aromatic and heterocyclic character.

Expected Solubility Characteristics:

  • pH-Dependent Aqueous Solubility: The solubility of this compound in aqueous media is anticipated to be highly dependent on pH.

    • Acidic Conditions (Low pH): The pyridine nitrogen is expected to be protonated, forming a more water-soluble cationic salt.

    • Alkaline Conditions (High pH): The carboxylic acid group will deprotonate to form a carboxylate anion, which should also lead to enhanced aqueous solubility.

    • Isoelectric Point (pI): The compound will likely exhibit its lowest aqueous solubility at its isoelectric point, where the net charge is zero.

  • Solubility in Organic Solvents:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the potential for hydrogen bonding with both the pyridine and carboxylic acid moieties.

    • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents are known for their broad-ranging solvating capacity and are likely to effectively dissolve the compound.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the compound is predicted to have poor solubility in nonpolar solvents.

Experimental Determination of Solubility

Accurate characterization of the solubility of this compound requires rigorous experimental evaluation. The following protocols are recommended.

Materials and Equipment
  • High-purity this compound

  • A range of solvents:

    • Aqueous buffers (e.g., phosphate, citrate) at various pH values (e.g., 2.0, 5.0, 7.4, 9.0)

    • Organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, DMF)

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Vortex mixer

  • Micro-centrifuge or centrifuge

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

  • Standard laboratory glassware and consumables

Experimental Protocols

The shake-flask method is the definitive technique for determining the intrinsic solubility of a compound at equilibrium.

Methodology:

  • System Preparation: Dispense a precise volume (e.g., 1 mL) of the selected solvent into multiple vials.

  • Compound Addition: Add an excess amount of this compound to each vial to create a slurry, ensuring that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: Following equilibration, centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Collection and Preparation: Carefully collect a known volume of the clear supernatant, avoiding any disturbance of the solid pellet. Dilute the supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Reporting: Express the solubility as the mean concentration (e.g., in µg/mL or mg/mL) of at least three replicate experiments.

Kinetic solubility assays are valuable in the early stages of drug discovery for rapidly assessing the solubility of numerous compounds.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the aqueous buffer of interest to the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the microplate wells to achieve a range of final concentrations.

  • Incubation and Detection: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the amount of precipitate formed using nephelometry (light scattering) or turbidimetry.

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in precipitation is observed.

Data Presentation

For clear and concise communication of results, all quantitative solubility data should be organized into a structured table.

Table 1: Solubility Data for this compound

Solvent SystemTemperature (°C)pHSolubility (µg/mL)Method
Phosphate Buffer252.0[Experimental Data]Shake-Flask
Phosphate Buffer257.4[Experimental Data]Shake-Flask
Phosphate Buffer259.0[Experimental Data]Shake-Flask
Methanol25N/A[Experimental Data]Shake-Flask
Ethanol25N/A[Experimental Data]Shake-Flask
Acetonitrile25N/A[Experimental Data]Shake-Flask
DMSO25N/A[Experimental Data]Shake-Flask
Phosphate Buffer257.4[Experimental Data]Kinetic

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.

G A Prepare Solvent System B Add Excess Compound A->B C Equilibrate with Agitation B->C D Centrifuge for Phase Separation C->D E Collect Supernatant D->E F Dilute Sample E->F G Quantify via HPLC F->G H Report Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationships in Solubility

This diagram illustrates the primary factors that influence the solubility of this compound.

G Solubility Solubility Structure Molecular Structure (Amphoteric Nature) Structure->Solubility pH Solution pH pH->Solubility Solvent Solvent Properties Solvent->Solubility Temperature Temperature Temperature->Solubility

Caption: Key Factors Affecting Compound Solubility.

The Rise of Thiazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, offers a unique combination of electronic properties and synthetic versatility that has made it a focal point for researchers and drug development professionals.[1][2] This technical guide provides an in-depth exploration of novel thiazole-based compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][3][4]

Quantitative Biological Activity of Novel Thiazole Derivatives

The following tables summarize the biological activities of recently developed thiazole-based compounds across various therapeutic areas.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Target(s)Reference
Dasatinib VariousVariesBCR-ABL, Src family kinases[3][5]
Ixazomib VariousVariesProteasome[3]
Compound 3b Leukemia HL-60(TB)0.086 (PI3Kα), 0.221 (mTOR)PI3Kα/mTOR[6][7]
Compound 3e Leukemia HL-60(TB)-PI3Kα/mTOR[6][7]
Compound 5k MDA-MB-2310.176Metastatic cell migration[8]
Compound 11c HepG-2~4 µg/mL-[9]
Compound 6g HepG-2~7 µg/mL-[9]
Compound 11c MCF-7~3 µg/mL-[9]
Compound 6g MCF-7~4 µg/mL-[9]
Compound 4 MCF-75.73VEGFR-2[10]
Compound 4 MDA-MB-23112.15VEGFR-2[10]
Thiazole-Pyridine Hybrid 23 MCF-75.71-[11]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound ClassOrganism(s)MIC RangeReference
Thiazole-Based Thiazolidinones Gram-positive and Gram-negative bacteria2.3 - 39.8 µmol/ml x 10⁻²[12]
Thiazole-Based Thiazolidinones Fungi0.3 - 38.6 µmol/ml x 10⁻²[12]
4-(4-bromophenyl)-thiazol-2-amine derivatives (43a) S. aureus, E. coli16.1 µM[13]
Benzo[d]thiazole derivatives (13 & 14) Gram-positive and Gram-negative bacteria, Fungi50 - 75 µg/mL[14]

Table 3: Enzyme Inhibitory Activity of Thiazole Derivatives

CompoundEnzymeIC50Reference
Compound 10 Acetylcholinesterase (AChE)103.24 nM[15]
Compound 16 Acetylcholinesterase (AChE)108.94 nM[15]
Compound 3b PI3Kα0.086 µM[7]
Compound 3b mTOR0.221 µM[7]
Compound 4 VEGFR-20.093 µM[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments in the evaluation of thiazole-based compounds.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, remains a fundamental and widely used method for constructing the thiazole ring.[1] It typically involves the condensation of an α-haloketone with a thioamide.[1]

Synthesis of 2-amino-4-phenylthiazole:

  • Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate (Na₂CO₃) solution.[1]

  • Procedure:

    • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.[1]

    • Add 5 mL of methanol and a stir bar to the vial.[1]

    • Heat the mixture on a hot plate with stirring.

    • Monitor the reaction until completion.

    • After cooling, collect the resulting solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with a 5% sodium carbonate solution and then with water.

    • Dry the purified 2-amino-4-phenylthiazole.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HepG-2) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Kinase Inhibition Assay

Many thiazole derivatives function as kinase inhibitors, playing a crucial role in cancer therapy.[4][16]

  • Procedure:

    • Prepare a reaction mixture containing the target kinase (e.g., PI3Kα, mTOR, VEGFR-2), a substrate, and ATP in a suitable buffer.[6][7][10]

    • Add the test thiazole compound at various concentrations.

    • Incubate the mixture to allow the kinase to phosphorylate the substrate.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA or radiometric assays.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Procedure:

    • Prepare serial dilutions of the thiazole compounds in a liquid growth medium in 96-well microtiter plates.[12]

    • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).[12]

    • Incubate the plates under appropriate conditions (temperature and time).

    • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[12]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular mechanisms by which thiazole compounds exert their effects is paramount. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole_PI3K Thiazole Inhibitor (e.g., 3b) Thiazole_PI3K->PI3K Thiazole_mTOR Thiazole Inhibitor (e.g., 3b) Thiazole_mTOR->mTORC1 Hantzsch_Synthesis_Workflow Start Start: α-Haloketone & Thioamide Reaction Condensation Reaction Start->Reaction Cyclization Cyclization Reaction->Cyclization Purification Purification Cyclization->Purification Product End: Thiazole Derivative Purification->Product Antimicrobial_Testing_Workflow Preparation Prepare Serial Dilutions of Thiazole Compound Inoculation Inoculate with Microorganism Preparation->Inoculation Incubation Incubate Inoculation->Incubation Observation Observe for Growth Inhibition Incubation->Observation MIC Determine MIC Observation->MIC

References

Crystal Structure Analysis of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The crystal structure for the specific compound of interest, 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, is not publicly available in the reviewed scientific literature. This guide therefore presents a detailed analysis of a closely related structure, 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid , to serve as an illustrative example of the crystallographic data and experimental protocols relevant to this class of compounds. The following data and methodologies are based on the published crystal structure of this analogue.

This technical guide provides a comprehensive overview of the crystal structure of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid for researchers, scientists, and professionals in drug development. The document details the experimental protocols for its synthesis and crystallographic analysis and presents the quantitative structural data in a clear, tabular format.

Experimental Protocols

The determination of the crystal structure of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid involved a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid[1]

The title compound was synthesized by reacting 4-(4-pyridinyl)pyrimidine-2-thiol with 2-bromoacetic acid. To a solution of 4-(4-pyridinyl)pyrimidine-2-thiol (3.78 g, 20 mmol) and sodium hydroxide (0.80 g, 20 mmol) in 30 ml of water, a solution of 2-bromoacetic acid (2.78 g, 20 mmol) in 30 ml of water was added. The resulting mixture was stirred at room temperature for 4 hours. Following the reaction, dilute hydrochloric acid was added to adjust the pH to approximately 4, leading to the precipitation of the product. The precipitate was then filtered, washed with water and ethanol, and dried under a vacuum.[1]

Crystallization[1]

Single crystals of the compound suitable for X-ray diffraction were obtained by slow evaporation of a methanol solution of the synthesized product in the air at room temperature.[1]

X-ray Data Collection and Structure Refinement[1]

A suitable single crystal with dimensions 0.28 × 0.20 × 0.18 mm was selected for X-ray diffraction analysis. Data collection was performed on a Bruker SMART CCD area-detector diffractometer using Mo Kα radiation at a temperature of 291 K. A multi-scan absorption correction was applied using SADABS. The structure was solved and refined, with H-atom parameters being constrained.[1]

The experimental workflow for the crystal structure determination is illustrated in the following diagram:

molecular_packing cluster_sheet Molecule1 Molecule A Molecule2 Molecule B (Adjacent) Molecule1->Molecule2 O-H···N Hydrogen Bond Molecule3 Molecule C (Adjacent) Molecule1->Molecule3 C-H···O Hydrogen Bond Sheet 2D Sheet Formation (parallel to (10-2) plane)

References

The Therapeutic Potential of Thiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore in a vast array of biologically active compounds. Thiazole derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities that span from anticancer and antimicrobial to anti-inflammatory and antidiabetic. This technical guide provides a comprehensive overview of the significant biological activities of thiazole derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to empower researchers in the ongoing quest for novel therapeutics.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a variety of cancer cell lines.[1] The anticancer efficacy of these derivatives is often attributed to their ability to interact with various biological targets, leading to the disruption of cancer cell proliferation, induction of apoptosis, and inhibition of metastasis.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-chlorophenyl)-4-(3-pyridyl)thiazoleA549 (Lung)0.45[3]
2-amino-4-(3,4,5-trimethoxyphenyl)thiazoleMCF-7 (Breast)0.48[4]
Thiazole-naphthalene derivative 5b A549 (Lung)0.97[4]
2,4-disubstituted thiazole 7c HeLa (Cervical)2.00[5]
2,4-disubstituted thiazole 9a HCT116 (Colon)2.38[5]
Thiazole-chalcone derivative 2e OVCAR-3 (Ovarian)1.55[6]
Thiazole-chalcone derivative 2h MDA-MB-468 (Breast)2.95[6]
Hydrazinyl thiazole derivative 6 C6 (Glioma)3.83[7]
3-nitrophenylthiazole molecule 4d MDA-MB-231 (Breast)1.21[8]
Imidazopyridine-based thiazole 4a -5.57 (α-glucosidase inhibition)[9]
Imidazopyridine-based thiazole 4g -8.85 (α-glucosidase inhibition)[9]
Hydrazine clubbed thiazole 3c -5.47 (nM, Aldose Reductase Ki)[10]
Thiazole-based thiazolidinone-1.80 (α-amylase inhibition)[10]
Anticancer Mechanisms of Action

A significant mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival. Two of the most well-documented pathways are the PI3K/Akt/mTOR and the NF-κB signaling cascades.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell survival and proliferation.[9] Several thiazole derivatives have been identified as potent inhibitors of this pathway.[11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Protein Synthesis S6K->Proliferation fourEBP1->Proliferation inhibits Thiazole Thiazole Derivatives Thiazole->PI3K inhibit Thiazole->mTORC1 inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[12] Inhibition of NF-κB activation is another key mechanism by which thiazole derivatives exert their anticancer effects.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Gene Target Gene Expression Nucleus->Gene Thiazole Thiazole Derivatives Thiazole->IKK inhibit

Caption: Inhibition of the NF-κB signaling pathway by thiazole derivatives.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[13][14] Several thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellCycle Mitosis & Cell Division Microtubule->CellCycle Thiazole Thiazole Derivatives Thiazole->Tubulin bind to colchicine site Thiazole->Microtubule inhibit Polymerization Polymerization Depolymerization Depolymerization

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens poses a significant threat to global health. Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[15][16]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-phenylacetamido-thiazoleE. coli1.56
2,5-dichloro thienyl-substituted thiazoleS. aureus6.25
Thiazole Schiff base 17 B. subtilis6.25
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole 60 S. pneumoniae0.03[17]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole 62 E. coli0.03[17]
4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one 1 E. coli12.5
Benzo[d]thiazole derivative 13 S. aureus (MRSA)50[16]
2-phenyl-1,3-thiazole derivative 12 A. niger125[16]
2,5′-bisthiazole derivativeC. albicansModerate Activity

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.[18][19]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of thiazole derivatives is often evaluated using in vivo models, such as the carrageenan-induced paw edema assay. The data below represents the percentage of edema inhibition by selected derivatives.

Compound/DerivativeAnimal ModelDose (mg/kg)Inhibition of Edema (%)Reference
Nitro-substituted thiazole 3c Rat5044[6]
Nitro-substituted thiazole 3d Rat5041[6]
Benzothiazole acetamide derivativeRat-95 (compared to indomethacin)[4]
Thiazolyl-carbonyl-thiosemicarbazide Th-1 --Significant[20]
2-(2,4-disubstituted-thiazole-5-yl)-3-aryl-3H-quinazoline-4-one--Significant[21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiazole derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the in vitro cytotoxic effects of compounds on cell lines.[22][23]

Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Thiazole Derivatives Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Protocol:

  • Compound Preparation: Prepare a stock solution of the thiazole derivative and perform serial two-fold dilutions in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[26][27]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the thiazole derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle only.

  • Induction of Edema: After a predetermined time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Western Blot Analysis of Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.[13][14]

Protocol:

  • Cell Lysis: Treat cells with the thiazole derivative for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, p65).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion and Future Perspectives

Thiazole derivatives represent a versatile and highly promising class of compounds in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of thiazole derivatives in addressing a wide range of diseases. Future research should continue to explore the vast chemical space of thiazole-based compounds, focusing on optimizing their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation thiazole-containing drugs. The continued investigation of these remarkable molecules holds great promise for the future of medicine.

References

The Convergence of Pyridine and Thiazole Scaffolds: A Theoretical and Computational Perspective in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The amalgamation of pyridine and thiazole moieties into single molecular entities has emerged as a compelling strategy in modern medicinal chemistry. This powerful combination gives rise to a class of compounds with a broad spectrum of biological activities, most notably in the realms of oncology and infectious diseases. This technical guide delves into the theoretical underpinnings and computational methodologies that are accelerating the exploration of pyridinyl-thiazole derivatives as next-generation therapeutic agents. Through a comprehensive review of recent studies, we will explore the synthesis, biological evaluation, and in-silico analysis of these promising compounds, providing researchers and drug development professionals with a detailed understanding of their therapeutic potential and the computational tools used to unlock it.

Quantitative Analysis of Biological Activity

The therapeutic efficacy of novel pyridinyl-thiazole compounds is a focal point of extensive research. The following tables summarize key quantitative data from various studies, offering a comparative overview of their biological activities, primarily as anticancer agents.

Table 1: In Vitro Cytotoxicity of Pyridinyl-Thiazole Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 3)HL-60 (Leukemia)0.57[1][2][3]
4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester (Compound 4)MCF-7 (Breast)2.28[1]
1,3,4-Thiadiazole 4hHTC-116 (Colon Carcinoma)2.03 ± 0.72[4][5]
1,3,4-Thiadiazole 4hHepG-2 (Hepatocellular Carcinoma)2.17 ± 0.83[4][5]
Pyridone-based analogueA549 (Lung Carcinoma)~0.008 - 0.015[6]
Pyridone-based analogueMCF-7 (Breast Adenocarcinoma)~0.008 - 0.015[6]
Thiazole-based derivativeA549 and MCF-7~0.050 - 0.120[6]
Triphenylamine-linked pyridone 4bMDA-MB-231 (Breast)0.0103[7]
Triphenylamine-linked pyridone 4eMDA-MB-231 (Breast)0.0147[7]
Pyridine-thiazole hybrid 7MCF-7 (Breast)5.36 - 8.76[8][9]
Pyridine-thiazole hybrid 10HepG2 (Liver)5.36 - 8.76[8][9]

Table 2: Molecular Docking Scores of Pyridinyl-Thiazole Derivatives with Target Proteins

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Reference
Novel Thiazole DerivativesDNA Gyrase-6.4 to -9.2[10]
Pyridine-based thiadiazole (NTD2)COX-2-8.5[11]
Pyridine-based thiadiazole (NTD3)COX-2-8.4[11]
Thiazole-sulfonamide analog 1Acetylcholinesterase (AChE)-[12]
Thiazole-sulfonamide analog 1Butyrylcholinesterase (BuChE)-[12]

Experimental and Computational Protocols

A cornerstone of advancing pyridinyl-thiazole research lies in the meticulous application of experimental and computational methodologies. This section provides a detailed overview of the key protocols cited in the literature.

Synthesis of Pyridinyl-Thiazole Compounds

The synthesis of these hybrid molecules often involves multi-step reactions. A common approach begins with the preparation of a core scaffold, such as 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea, which is then reacted with various reagents like hydrazonoyl halides or α-haloketones to yield the final thiazole or thiadiazole derivatives.[4][5] The structures of the synthesized compounds are typically confirmed using spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry.[4][13]

In Vitro Cytotoxicity Assays

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cancer cell lines are incubated with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[1][6] The concentration at which 50% of the cells are inhibited (IC50) is then determined from dose-response curves.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (in this case, a pyridinyl-thiazole derivative) to a target protein.[10][14] The process involves preparing the 3D structures of both the ligand and the protein. The ligand is then placed in the binding site of the protein, and its conformation and orientation are systematically explored to find the pose with the most favorable binding energy.[10] These studies provide valuable insights into the potential mechanism of action of the compounds. For instance, docking studies have been used to investigate the binding of these compounds to enzymes like EGFR tyrosine kinase and DNA gyrase.[4][10]

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[12][15][16] In the context of pyridinyl-thiazole research, DFT calculations are employed to determine various molecular properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These properties help in understanding the chemical reactivity and stability of the compounds, providing a theoretical basis for their observed biological activities.[15]

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.[17][18] A pharmacophore model can be generated from a set of active molecules and then used to screen large compound libraries to identify new potential inhibitors.[17][18]

Visualizing Molecular Interactions and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_computational Computational Analysis synthesis Synthesis of Pyridinyl-Thiazole Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization invitro In Vitro Cytotoxicity Assay (MTT) characterization->invitro docking Molecular Docking characterization->docking dft DFT Studies characterization->dft ic50 IC50 Determination invitro->ic50 pharmacophore Pharmacophore Modeling ic50->pharmacophore

Caption: General experimental workflow for the study of pyridinyl-thiazole compounds.

signaling_pathway_inhibition ligand Pyridinyl-Thiazole Inhibitor receptor Target Protein (e.g., EGFR, DNA Gyrase) ligand->receptor Binding inhibition Inhibition pathway Downstream Signaling Pathway receptor->pathway response Biological Response (e.g., Apoptosis, Inhibition of Proliferation) pathway->response inhibition->pathway

Caption: Proposed mechanism of action via target protein inhibition.

logical_relationship A Synthesis B Biological Activity A->B C Computational Analysis A->C D SAR B->D C->D

Caption: Interrelationship between synthesis, biological activity, and computational analysis.

References

An In-depth Technical Guide on the Synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is based on established chemical principles, including the Hantzsch thiazole synthesis, and offers a step-by-step approach from commercially available starting materials.

Core Synthesis Pathway

The synthesis of this compound is achieved through a three-step process:

  • Synthesis of Pyridine-2-carbothioamide: The initial step involves the conversion of 2-cyanopyridine to pyridine-2-carbothioamide.

  • Hantzsch Thiazole Synthesis: This key step involves the condensation of pyridine-2-carbothioamide with ethyl 4-chloroacetoacetate to form the ethyl ester intermediate, ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate.

  • Hydrolysis: The final step is the alkaline hydrolysis of the ethyl ester to yield the target molecule, this compound.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Hydrolysis 2-Cyanopyridine 2-Cyanopyridine Pyridine-2-carbothioamide Pyridine-2-carbothioamide 2-Cyanopyridine->Pyridine-2-carbothioamide H2S, Pyridine/Ethanol Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate Pyridine-2-carbothioamide->Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate Ethanol, Reflux Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate->Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate This compound This compound Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate->this compound KOH, Ethanol/Water

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Pyridine-2-carbothioamide

This procedure is adapted from the common method of converting nitriles to thioamides.[1][2]

Materials:

  • 2-Cyanopyridine

  • Hydrogen sulfide (gas or a suitable donor like sodium hydrosulfide)

  • Pyridine (as catalyst and solvent)

  • Ethanol

  • Diethyl ether

  • Dilute Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser, dissolve 2-cyanopyridine in a mixture of pyridine and ethanol.

  • Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction is exothermic and may require cooling with a water bath to maintain the temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, stop the hydrogen sulfide flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual hydrogen sulfide.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Dissolve the crude solid in water and acidify with dilute hydrochloric acid to precipitate the pyridine-2-carbothioamide.

  • Filter the precipitate, wash with cold water, followed by a small amount of cold diethyl ether.

  • Dry the solid over anhydrous sodium sulfate to yield pure pyridine-2-carbothioamide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Pyridine-2-carbothioamide C₆H₆N₂S138.19Solid
Step 2: Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

This step utilizes the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.

Materials:

  • Pyridine-2-carbothioamide

  • Ethyl 4-chloroacetoacetate

  • Absolute Ethanol

  • Sodium bicarbonate solution (10%)

Procedure:

  • In a round-bottom flask, suspend pyridine-2-carbothioamide (1 equivalent) in absolute ethanol.

  • Add ethyl 4-chloroacetoacetate (1 equivalent) to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and neutralize with a 10% sodium bicarbonate solution.

  • The crude product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate C₁₂H₁₂N₂O₂S248.30Solid
Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Dilute Hydrochloric acid

Procedure:

  • Dissolve ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate in a mixture of ethanol and water.

  • Add a stoichiometric excess of potassium hydroxide.

  • Heat the mixture to reflux and stir for a few hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 4-5.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compound C₁₀H₈N₂O₂S220.25Solid

Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.

Logical_Progression Start Starting Materials| 2-Cyanopyridine | Ethyl 4-chloroacetoacetate Thioamide Intermediate 1 Pyridine-2-carbothioamide Start:f0->Thioamide Thioamidation Ester Intermediate 2 Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate Start:f1->Ester Thioamide->Ester Hantzsch Thiazole Synthesis FinalProduct Final Product| this compound Ester->FinalProduct Hydrolysis

Figure 2: Logical progression of the synthesis pathway.

This technical guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the reaction conditions for their specific laboratory settings. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

Physicochemical Characterization of Pyridinyl-Thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential physicochemical characterization of pyridinyl-thiazole derivatives. These heterocyclic scaffolds are prominent in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] A thorough understanding of their physicochemical properties is critical for optimizing drug-like characteristics, predicting in-vivo behavior, and accelerating the drug development process.

Introduction to Pyridinyl-Thiazole Derivatives

The pyridinyl-thiazole core is a key pharmacophore found in numerous therapeutic agents. The combination of the electron-deficient pyridine ring and the electron-rich thiazole ring creates a unique electronic environment that facilitates diverse interactions with biological targets. The physicochemical properties of these derivatives, such as solubility, lipophilicity, and thermal stability, are pivotal in determining their Absorption, Distribution, Metabolism, and Excretion (ADMET) profile.[4] Therefore, precise and early measurement of these parameters is a cornerstone of modern drug discovery.[5]

Synthesis and Structural Elucidation

The synthesis of pyridinyl-thiazole derivatives often involves multicomponent reactions or sequential condensation and cyclization steps.[6][7] A common approach begins with the synthesis of a key intermediate, such as 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, which is then elaborated through reactions like Claisen-Schmidt condensation to yield the final target molecules.[6] Following synthesis, structural confirmation is imperative and is typically achieved using a combination of spectroscopic methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8][9][10][11]

G reagents Starting Reagents (e.g., (pyridin-2-yl)thiourea, 3-chloropentane-2,4-dione) cyclocondensation [2+3] Cyclocondensation reagents->cyclocondensation Reflux, AcOH intermediate Key Intermediate (e.g., 1-[4-Methyl-2-(2-pyridylamino) thiazol-5-yl]-ethanone) cyclocondensation->intermediate condensation Claisen-Schmidt Condensation (with aldehyde) intermediate->condensation product Crude Pyridinyl-Thiazole Derivative condensation->product purification Purification (Crystallization/ Chromatography) product->purification final_product Pure Characterized Derivative purification->final_product characterization Structural Elucidation (NMR, HRMS, IR) final_product->characterization

General synthesis and verification workflow for pyridinyl-thiazole derivatives.

Core Physicochemical Properties and Their Importance

A molecule's journey from a lab discovery to a clinical candidate is heavily influenced by its physicochemical profile. The following diagram illustrates the interconnectedness of these core properties and their impact on the drug development pipeline.

G cluster_props Core Physicochemical Properties cluster_admet Biopharmaceutical Properties (ADMET) cluster_outcomes Development Outcomes pka pKa (Ionization State) logp LogP / LogD (Lipophilicity) pka->logp influences LogD sol Aqueous Solubility pka->sol perm Membrane Permeability pka->perm logp->sol logp->perm metab Metabolism logp->metab safety Safety & Toxicity logp->safety high LogP can increase toxicity absorp Absorption sol->absorp form Formulation Development sol->form therm Thermal Stability (DSC/TGA) therm->form impacts storage & processing perm->absorp oral Oral Bioavailability absorp->oral dist Distribution efficacy Efficacy & Potency dist->efficacy metab->safety oral->efficacy

Relationship between physicochemical properties and drug development outcomes.

Experimental Protocols

Detailed and reproducible protocols are essential for generating high-quality physicochemical data.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This equilibrium-based method determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific temperature. It remains the gold standard for solubility measurement.[12]

Materials:

  • Test pyridinyl-thiazole derivative (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for stock solution (e.g., DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Filtration apparatus (e.g., 0.22 µm syringe filters or 96-well filter plates)[13][14]

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)[13]

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a glass vial to ensure a saturated solution is formed.[12]

  • Incubation: Add a known volume of PBS (pH 7.4) to the vial. Seal the vial tightly.

  • Equilibration: Place the vial in an orbital shaker within an incubator set to the desired temperature (e.g., 37°C). Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13][15]

  • Separation: After incubation, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid particles.[13]

  • Quantification: Prepare a standard calibration curve for the test compound. Dilute the filtered sample and analyze it using a validated HPLC or LC-MS/MS method to determine its concentration.[13]

  • Calculation: The measured concentration represents the equilibrium aqueous solubility of the compound.

Lipophilicity: LogP Determination (Shake-Flask HPLC Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the base-10 logarithm of this ratio and is a key measure of lipophilicity.[4]

Materials:

  • Test pyridinyl-thiazole derivative

  • n-Octanol (HPLC grade), pre-saturated with water

  • Water (HPLC grade), pre-saturated with n-octanol

  • Glass vials or centrifuge tubes

  • Vortex mixer and centrifuge

  • HPLC system with a UV detector

Procedure:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours. Allow the phases to separate completely before use.

  • Partitioning: Prepare a stock solution of the test compound in either phase (preferably the one it is more soluble in). Add a small aliquot to a vial containing known volumes of pre-saturated n-octanol and pre-saturated water (e.g., 2 mL of each).[5]

  • Equilibration: Vortex the vial vigorously for 2-5 minutes to facilitate partitioning. Centrifuge the vial at high speed (e.g., 3000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Analyze the concentration of the compound in each phase using a validated HPLC-UV method.[5]

  • Calculation:

    • P = [Concentration]octanol / [Concentration]water

    • LogP = log10(P)

Ionization Constant: pKa Determination (UV-Spectrophotometric Method)

Principle: This method is suitable for compounds with a chromophore whose UV-visible absorbance spectrum changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[5][16]

Materials:

  • Test pyridinyl-thiazole derivative

  • Series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0)[5]

  • UV-Vis spectrophotometer (preferably with a 96-well plate reader for higher throughput)

  • Quartz cuvettes or UV-transparent 96-well plates

Procedure:

  • Spectrum Scan: Prepare solutions of the test compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) buffers to obtain the spectra of the fully protonated and deprotonated species, respectively. Identify an analytical wavelength where the difference in absorbance is maximal.

  • Sample Preparation: Prepare a series of solutions of the test compound at a constant concentration across the entire range of pH buffers.[5]

  • Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength.

  • Data Analysis: Plot absorbance versus pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.[17] This can be calculated precisely by fitting the data to the Henderson-Hasselbalch equation.

Thermal Stability: DSC and TGA

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[18] It is used to determine melting point, glass transitions, and polymorphism.[19]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[20][21] It is used to assess thermal stability and decomposition temperature, and to quantify volatile content like moisture or residual solvents.[20][22]

Materials:

  • DSC and/or TGA instrument

  • Sample pans (typically aluminum for DSC, platinum or ceramic for TGA)

  • Inert purge gas (e.g., nitrogen)

  • Test pyridinyl-thiazole derivative (solid)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the test compound (typically 1-10 mg) into the appropriate sample pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

  • Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range under a continuous flow of inert gas.[22]

  • Data Acquisition: The instrument records the heat flow (DSC) or the percentage of weight loss (TGA) as a function of temperature.

  • Data Analysis:

    • DSC Thermogram: The melting point (Tm) is typically identified as the onset or peak of the endothermic melting event.

    • TGA Thermogram: The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Data Presentation

Summarizing physicochemical data in a tabular format is crucial for structure-property relationship (SPR) analysis and candidate selection.

Compound IDR¹ SubstituentR² SubstituentM.p. (°C)LogPpKaAqueous Solubility (µg/mL, pH 7.4)Td (°C, 5% loss)
PYTH-001HH185-1872.264.855285
PYTH-0024-ClH201-2033.054.212298
PYTH-0034-OCH₃H192-1942.185.168280
PYTH-004H4-F190-1912.454.540291
PYTH-0054-NO₂H225-2282.353.58310

Note: The data presented in this table is illustrative and intended for demonstration purposes only. In practice, many studies have shown that substituents significantly impact these properties. For example, lipophilicity (LogP) can range from 2.26 to 4.35 depending on the substitution pattern.[8]

General Characterization Workflow

The following workflow provides a logical sequence for the comprehensive physicochemical characterization of a newly synthesized library of pyridinyl-thiazole derivatives.

G start Newly Synthesized Compound Library purity Purity & Identity Check (LC-MS, NMR) start->purity solubility Tier 1: Kinetic Solubility (High-Throughput) purity->solubility filter1 Filter/Rank Compounds (Solubility > 10 µM) solubility->filter1 logp_pka Tier 2: LogP & pKa Determination filter1->logp_pka Passed data_analysis Data Integration & SAR Analysis logp_pka->data_analysis thermo Tier 3: Thermal Analysis (DSC/TGA for select leads) thermo->data_analysis equil_sol Tier 3: Equilibrium Solubility (Shake-Flask for select leads) equil_sol->data_analysis data_analysis->thermo Select Leads data_analysis->equil_sol Select Leads end Lead Candidate Selection data_analysis->end

A tiered workflow for physicochemical characterization of compound libraries.

References

Methodological & Application

Application Notes and Protocols: 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic Acid and its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid represents a promising class of heterocyclic compounds being investigated for its potential in anticancer therapy. While direct studies on this specific molecule are limited, extensive research on structurally related pyridine-thiazole hybrids has demonstrated significant cytotoxic activity against a variety of cancer cell lines. These compounds often act through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and PARP1.[1][2][3][4] This document provides an overview of the anticancer applications of this class of compounds, summarizing key quantitative data and providing detailed experimental protocols for their evaluation.

Data Presentation: Anticancer Activity of Pyridine-Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various pyridine-thiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a basis for comparison of their potency.

Table 1: In Vitro Anticancer Activity of Selected Pyridine-Thiazole Hybrids

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3 HL-60 (Leukemia)0.57[2]
Pseudo-normal human cells>50[2]
Compound 7 MCF-7 (Breast Cancer)5.36[5]
HepG2 (Liver Cancer)6.78[5]
Compound 10 MCF-7 (Breast Cancer)5.84[5]
HepG2 (Liver Cancer)8.76[5]
Compound 6c MCF-7 (Breast Cancer)10.63[5]
Thiazole Derivative 6c MCF-7 (Breast Cancer)~0.05-0.12[6]
Pyridone-based analogue 4b A549 (Lung Carcinoma)~0.008-0.015[6]
MCF-7 (Breast Adenocarcinoma)~0.008-0.015[6]
Thiophenyl thiazolyl-pyridine 8e A549 (Lung Cancer)0.302[7]

Table 2: Anticancer Screening Data of Pyridine-Thiazole Hybrids at 10 µM Concentration

Compound IDMean Growth Percent Inhibition (%)Number of Cell Lines with >50% InhibitionReference
Compound 4 >50% across all 60 cell lines60/60[3]
Compound 5 ~50%Not specified[3]
Compound 6 ~50%Not specified[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyridine-thiazole derivatives for anticancer research.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.

a. Cell Preparation:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549, HL-60) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[8]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 8 x 10³ cells per well and incubated for 24 hours to allow for attachment.[8]

b. Compound Treatment:

  • The test compounds are dissolved in DMSO to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations (e.g., 1-100 µM).[8]

  • The culture medium from the 96-well plates is replaced with the medium containing the test compounds.

  • Cells are incubated for 48 hours.[8]

c. Cell Viability Assessment:

  • After incubation, the treatment medium is removed, and 100 µL of fresh medium is added to each well.[8]

  • 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Apoptosis Assay by Flow Cytometry

This protocol is used to determine if the compounds induce programmed cell death (apoptosis).

a. Cell Treatment:

  • Cancer cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

b. Staining:

  • Cells are harvested, washed with PBS, and resuspended in binding buffer.

  • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

c. Flow Cytometry Analysis:

  • The stained cells are analyzed using a flow cytometer.

  • The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the antitumor efficacy of the compounds in a living organism.

a. Animal Model:

  • Immunocompromised mice (e.g., nude mice or SCID mice) are used.

  • Human cancer cells (e.g., A375 melanoma) are injected subcutaneously into the flank of the mice.

b. Tumor Growth and Treatment:

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomly assigned to treatment and control groups.

  • The test compound is administered to the treatment group (e.g., intraperitoneally) at a specific dose and schedule. The control group receives the vehicle.

c. Efficacy Evaluation:

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

anticancer_screening_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_development Lead Optimization & Drug Development start Starting Materials (e.g., Pyridine & Thiazole Precursors) synthesis Chemical Synthesis of This compound analogs start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay) ic50->mechanism xenograft Tumor Xenograft Model in Mice mechanism->xenograft efficacy Evaluation of Antitumor Efficacy & Toxicity xenograft->efficacy optimization Lead Compound Optimization efficacy->optimization preclinical Preclinical Development optimization->preclinical

Caption: General workflow for the development of pyridine-thiazole analogs as anticancer agents.

cdk_inhibition_pathway cluster_cell_cycle Cell Cycle Progression cluster_outcome Cellular Outcome PTP Pyridine-Thiazole Derivative CyclinD_CDK46 Cyclin D / CDK4/6 PTP->CyclinD_CDK46 inhibits Rb Rb CyclinD_CDK46->Rb phosphorylates Rb_p p-Rb E2F E2F Rb->E2F inhibits G1_S_transition G1/S Phase Transition E2F->G1_S_transition promotes CellCycleArrest Cell Cycle Arrest G1_S_transition->CellCycleArrest leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action via CDK inhibition leading to cell cycle arrest.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product thiosemicarbazide Thiosemicarbazide Derivative conditions Glacial Acetic Acid, Anhydrous Sodium Acetate, Reflux thiosemicarbazide->conditions aldehyde Aromatic Aldehyde aldehyde->conditions bromoacetate Ethyl Bromoacetate bromoacetate->conditions product Pyridin-2-yl-5-substituted benzylidene-thiazolidin-4-one conditions->product

Caption: A representative synthesis scheme for pyridine-thiazole derivatives.

References

Application Notes and Protocols for the Synthesis of 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid and its derivatives. The synthetic strategy is centered around the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole core. The protocol outlines a three-step sequence: (1) the formation of ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate from pyridine-2-carbothioamide and ethyl 4-bromo-3-oxobutanoate; (2) the hydrolysis of the resulting ester to the corresponding carboxylic acid; and (3) the subsequent derivatization to amides using standard coupling reagents. These compounds are of significant interest in medicinal chemistry due to their potential as inhibitors of key signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR and COX-2 pathways.

Introduction

The 2-(pyridin-2-yl)thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The acetic acid moiety at the 4-position of the thiazole ring provides a crucial handle for further chemical modification, allowing for the generation of libraries of derivatives, such as amides and esters, to explore structure-activity relationships (SAR). The protocols herein describe a reliable and scalable method for accessing these valuable compounds.

Experimental Protocols

Overall Synthetic Scheme

The synthesis follows a three-step procedure starting from commercially available or readily synthesized precursors.

  • Step 1: Hantzsch Thiazole Synthesis of ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate.

  • Step 2: Ester Hydrolysis to yield this compound.

  • Step 3: Amide Coupling to generate novel derivatives.

Protocol 1: Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate (3)

This protocol is based on the classical Hantzsch thiazole synthesis.

Materials:

  • Pyridine-2-carbothioamide (1)

  • Ethyl 4-bromo-3-oxobutanoate (2)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add pyridine-2-carbothioamide (1) (1.38 g, 10 mmol) and absolute ethanol (40 mL).

  • Stir the mixture at room temperature until the thioamide is fully dissolved.

  • Add ethyl 4-bromo-3-oxobutanoate (2) (2.09 g, 10 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of cold water and neutralize with a 10% aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 20 mL) and dry under vacuum to yield the crude product.

  • The crude product can be purified by recrystallization from ethanol to afford pure ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate (3).

Protocol 2: Synthesis of this compound (4)

Materials:

  • Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate (3)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate (3) (2.48 g, 10 mmol) in a mixture of THF (30 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (0.63 g, 15 mmol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.

  • Acidify the solution to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound (4).

Protocol 3: Synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetamide Derivatives (5)

This protocol describes a general procedure for amide bond formation using HATU as a coupling agent.

Materials:

  • This compound (4)

  • Desired amine (e.g., aniline, benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (4) (0.22 g, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir to dissolve.

  • Add the desired amine (1.1 mmol, 1.1 eq), HATU (0.42 g, 1.1 mmol, 1.1 eq), and DIPEA (0.52 mL, 3.0 mmol, 3.0 eq).[1]

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative (5).

Data Presentation

The following table summarizes representative data for compounds analogous to those described in the protocols. Actual results may vary depending on the specific substrates and reaction conditions.

Compound No.StructureRYield (%)M.p. (°C)¹H NMR (δ, ppm) in DMSO-d₆Ref.
3a Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate~80N/A2.75 (s, 3H, CH₃), 1.35 (t, 3H, CH₃), 4.35 (q, 2H, CH₂)[2]
4a 2-(4-((2-(4-Phenylthiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide64244-2454.72 (s, 2H, CH₂), 7.12–8.38 (m, Ar-H, Py-H, Th-H), 10.71 (s, 1H, NH), 11.42 (s, 1H, NH)[3]
4b 2-(4-((2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide58257-2584.76 (s, 2H, CH₂), 7.18–8.36 (m, Ar-H, Py-H, Th-H), 10.53 (s, 1H, NH), 11.80 (s, 1H, NH)[3]

Visualizations

Experimental Workflow

G General Experimental Workflow cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Derivatization start Pyridine-2-carbothioamide + Ethyl 4-bromo-3-oxobutanoate react Reflux in Ethanol start->react workup1 Neutralization (NaHCO₃) & Filtration react->workup1 product1 Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate workup1->product1 hydrolysis LiOH, THF/H₂O product1->hydrolysis workup2 Acidification (HCl) & Filtration hydrolysis->workup2 product2 This compound workup2->product2 coupling Amine, HATU, DIPEA in DMF product2->coupling workup3 Aqueous Workup & Chromatography coupling->workup3 product3 Amide Derivatives workup3->product3

Caption: General workflow for the synthesis of this compound derivatives.

Potential Signaling Pathways for Biological Activity

1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Thiazole derivatives have been identified as potent inhibitors of various kinases, including those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][4]

G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Thiazole Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.[5][6][7][8][]

2. Inhibition of the COX-2 Signaling Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) and novel anti-inflammatory agents target the cyclooxygenase (COX) enzymes. Thiazole derivatives have shown promise as selective COX-2 inhibitors.[10]

G COX-2 Signaling Pathway Inhibition Stimuli Inflammatory Stimuli (e.g., Cytokines) COX2 COX-2 Stimuli->COX2 induces expression Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ PGE2 Prostaglandin E₂ AA->PGE2 catalyzed by COX2->PGE2 Inflammation Inflammation, Pain, Tumor Growth PGE2->Inflammation Inhibitor Thiazole Derivative Inhibitor->COX2

Caption: Potential inhibition of the COX-2 inflammatory pathway by thiazole derivatives.[2][4][10][11]

References

Application of Thiazole Compounds in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in a multitude of clinically approved drugs and investigational agents. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-HIV, anti-inflammatory, antibacterial, and antifungal properties. This document provides a detailed overview of the applications of thiazole compounds in drug discovery, complete with experimental protocols for their synthesis and biological evaluation, and visual representations of their mechanisms of action.

I. Therapeutic Significance of Thiazole-Containing Drugs

The versatility of the thiazole nucleus is evident in the diverse range of therapeutic areas where thiazole-containing drugs have made a significant impact. From potent enzyme inhibitors to modulators of protein-protein interactions, the thiazole scaffold serves as a crucial pharmacophore.

Anticancer Agents

Thiazole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer. A notable example is Dasatinib , a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] Dasatinib's primary target is the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias.[2] By inhibiting BCR-ABL, Dasatinib blocks downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are crucial for cell proliferation and survival.[3][4]

Antiviral Agents

In the realm of antiviral therapy, the thiazole ring is a key component of Ritonavir , an HIV protease inhibitor.[5] HIV protease is essential for the viral life cycle, as it cleaves viral polyproteins into functional enzymes and structural proteins.[6] Ritonavir mimics the transition state of the natural peptide substrate of HIV protease, competitively inhibiting the enzyme and leading to the production of immature, non-infectious viral particles.[7][8] Furthermore, Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that is leveraged to "boost" the plasma concentrations of other co-administered protease inhibitors.[9][10]

Anti-inflammatory Agents

Meloxicam , a nonsteroidal anti-inflammatory drug (NSAID), features a thiazole moiety and is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[11] Its mechanism of action involves the preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[11][12][13] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[14] By selectively targeting COX-2, Meloxicam reduces the production of pro-inflammatory prostaglandins while having a lower propensity for the gastrointestinal side effects associated with non-selective COX inhibitors.[11][15]

II. Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of representative thiazole-containing compounds against various biological targets.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound/DrugTargetCell LineIC50Reference
DasatinibBCR-ABLK562<1 nM[16]
Compound 73b-H12994.89 µM[16]
Compound 73b-SHG-444.03 µM[16]
Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate-Panc-143.08 µM[17]
OMS5-A54922.13 µM[18]
OMS14-MCF-761.03 µM[18]
Thiazole derivative 11c-HepG-2~4 µg/mL[19]
Thiazole derivative 6g-MCF-7~4 µg/mL[19]
Thiazole derivative 4cVEGFR-2-0.15 µM[16]

Table 2: Enzyme Inhibitory Activity of Thiazole-Containing Drugs

DrugEnzymeKi/IC50Reference
RitonavirHIV-1 Protease0.36 nM (Ki)[5]
RitonavirHIV-2 Protease3.7 nM (Ki)[5]
MeloxicamCOX-1990 nM (IC50)[20]
MeloxicamCOX-2150 nM (IC50)[20]

III. Experimental Protocols

A. Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Thiazole Synthesis

This protocol describes a classic and high-yielding method for the synthesis of a 2-aminothiazole derivative.[21]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • Deionized water

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Set up a Buchner funnel with filter paper seated with water.

  • Filter the mixture and wash the collected solid with deionized water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

B. Determination of IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, and is commonly employed to determine the half-maximal inhibitory concentration (IC50) of a compound.[19][22][23]

Materials:

  • Target adherent cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • Thiazole compound to be tested (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (absorbance at 490 nm or 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Adjust the cell concentration in complete medium and seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well).

    • Incubate the plate overnight in a CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the thiazole compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control (fresh medium).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Return the plate to the incubator and incubate for 4-6 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

C. Antimicrobial Susceptibility Testing using the Kirby-Bauer Disk Diffusion Method

This method is a qualitative test to determine the susceptibility of a bacterial strain to a particular antimicrobial agent.[24][25]

Materials:

  • Bacterial culture to be tested

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Paper disks impregnated with a known concentration of the thiazole compound

  • Sterile forceps

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate to create a confluent lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.

  • Application of Antimicrobial Disks:

    • Using sterile forceps, place the paper disks impregnated with the thiazole compound onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter charts.

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

The following diagrams illustrate the mechanisms of action of key thiazole-containing drugs.

Dasatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL PI3K PI3K BCR_ABL->PI3K Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Dasatinib inhibits the BCR-ABL kinase, blocking the PI3K/AKT/mTOR pathway.

Ritonavir_Mechanism_of_Action cluster_virus HIV Virion cluster_host Host Cell Cytoplasm Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease Substrate for Viral_Proteins Functional Viral Proteins & Enzymes HIV_Protease->Viral_Proteins Cleaves Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Leads to Mature_Virion Mature, Infectious Virion Viral_Proteins->Mature_Virion Assemble into Ritonavir Ritonavir Ritonavir->HIV_Protease Inhibits

Ritonavir inhibits HIV protease, preventing the maturation of new virions.

Meloxicam_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Meloxicam Meloxicam Meloxicam->COX2 Preferentially Inhibits

Meloxicam preferentially inhibits COX-2, reducing prostaglandin synthesis.
B. Experimental Workflows

The following diagrams outline the general workflows for the synthesis and biological evaluation of thiazole compounds.

Hantzsch_Synthesis_Workflow Reactants α-Haloketone + Thioamide Reaction Reaction in Solvent (e.g., Methanol) with Heating Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Precipitation in 5% Na2CO3 Cooling->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Air Drying Filtration->Drying Product Pure 2-Aminothiazole Derivative Drying->Product

General workflow for the Hantzsch synthesis of 2-aminothiazoles.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Add_Compound Add Thiazole Compound (Serial Dilutions) Incubate_1->Add_Compound Incubate_2 Incubate for 24-72 hours Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 4-6 hours Add_MTT->Incubate_3 Solubilize Solubilize Formazan with DMSO Incubate_3->Solubilize Read_Absorbance Read Absorbance (490 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & Determine IC50 Read_Absorbance->Analyze_Data

General workflow for determining IC50 values using the MTT assay.

References

Application Notes and Protocols: 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel metal-based therapeutic and diagnostic agents is a burgeoning area of research. The ligand 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid is a promising candidate for the formation of stable and biologically active metal complexes. This molecule incorporates a tridentate N,N,O donor set, comprising a pyridine nitrogen, a thiazole nitrogen, and a carboxylate oxygen, which can coordinate with a variety of metal ions. The resulting complexes have potential applications in areas such as antimicrobial and anticancer therapy, bioimaging, and catalysis. These application notes provide detailed protocols for the synthesis of the ligand and its metal complexes, their characterization, and the evaluation of their biological activities, based on established methodologies for analogous compounds.

Synthesis of this compound and its Metal Complexes

The synthesis of the ligand and its subsequent complexation with a metal ion can be conceptualized in a two-step process. The first step involves the synthesis of the ligand itself, followed by the reaction with a suitable metal salt to form the desired complex.

Synthesis_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_complexation Metal Complexation 2-acetylpyridine 2-acetylpyridine intermediate Thioamide Intermediate 2-acetylpyridine->intermediate + Thiosemicarbazide thiosemicarbazide thiosemicarbazide thiosemicarbazide->intermediate ligand_ester Ligand Ester intermediate->ligand_ester + Ethyl bromopyruvate (Hantzsch Thiazole Synthesis) ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->ligand_ester hydrolysis Hydrolysis ligand_ester->hydrolysis ligand This compound hydrolysis->ligand complex Metal Complex ligand->complex + Metal Salt (Coordination) metal_salt Metal Salt (e.g., MCl₂) metal_salt->complex

Caption: Workflow for the synthesis of the ligand and its metal complex.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.

Materials:

  • 2-Pyridinecarboxamide

  • Lawesson's reagent

  • Ethyl 4-chloroacetoacetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

Step 1: Synthesis of 2-Pyridinecarbothioamide

  • In a round-bottom flask, dissolve 2-pyridinecarboxamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) portion-wise.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain 2-pyridinecarbothioamide.

Step 2: Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

  • Dissolve 2-pyridinecarbothioamide (1 equivalent) in ethanol in a round-bottom flask.

  • Add ethyl 4-chloroacetoacetate (1.1 equivalents) to the solution.

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography (silica gel, ethyl acetate/hexane).

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl ester (1 equivalent) in a mixture of ethanol and water (1:1 v/v).

  • Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature overnight.

  • Monitor the hydrolysis by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.

  • The resulting precipitate is the desired product. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol provides a general method for the synthesis of metal(II) complexes with the title ligand.[1]

Materials:

  • This compound (Ligand)

  • Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, Co(NO₃)₂)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware

Procedure:

  • Dissolve the ligand (2 equivalents) in hot methanol (20 mL).

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If the ligand is in its acidic form, a few drops of triethylamine can be added to facilitate deprotonation and coordination.

  • A precipitate should form upon mixing or after a short period of stirring/refluxing (typically 1-3 hours).

  • Cool the reaction mixture to room temperature.

  • Collect the solid complex by filtration, wash with cold methanol, and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization of the Ligand and its Metal Complexes

A variety of spectroscopic and analytical techniques are essential to confirm the identity and purity of the synthesized compounds.

TechniquePurpose for Ligand CharacterizationPurpose for Metal Complex Characterization
¹H and ¹³C NMR Confirm the chemical structure and purity.Characterize the ligand framework within the complex; peak shifts can indicate coordination.
FT-IR Spectroscopy Identify functional groups (C=O, C=N, C-S).Observe shifts in vibrational frequencies of coordinating groups (e.g., COO⁻, pyridine ring) upon complexation.
Mass Spectrometry Determine the molecular weight.Confirm the formation of the complex and determine its mass-to-charge ratio.
Elemental Analysis Determine the elemental composition (C, H, N, S).Determine the metal-to-ligand stoichiometry.
UV-Vis Spectroscopy Study the electronic transitions.Investigate the d-d transitions of the metal ion and ligand-to-metal charge transfer bands.
Molar Conductivity -Determine the electrolytic nature of the complexes in solution.[2]
Magnetic Susceptibility -Determine the magnetic moment and geometry of paramagnetic complexes.

Potential Applications and Biological Evaluation

Metal complexes of pyridine-thiazole derivatives have shown promising biological activities, including antimicrobial and anticancer effects.[3] The enhanced biological activity of metal complexes compared to the free ligand is often attributed to chelation, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.

Biological_Evaluation cluster_workflow Biological Activity Evaluation Workflow Metal_Complex Synthesized Metal Complex Antimicrobial_Screening Antimicrobial Screening Metal_Complex->Antimicrobial_Screening Anticancer_Screening Anticancer Screening Metal_Complex->Anticancer_Screening MIC_Determination MIC Determination Antimicrobial_Screening->MIC_Determination MTT_Assay MTT Assay (Cell Viability) Anticancer_Screening->MTT_Assay IC50_Calculation IC₅₀ Calculation MTT_Assay->IC50_Calculation Mechanism_Studies Mechanism of Action Studies IC50_Calculation->Mechanism_Studies DNA_Binding DNA Binding Studies Mechanism_Studies->DNA_Binding Enzyme_Inhibition Enzyme Inhibition Assays Mechanism_Studies->Enzyme_Inhibition

Caption: Workflow for the biological evaluation of the metal complexes.

Protocol 3: In Vitro Antimicrobial Activity Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Synthesized ligand and metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds and standard drugs in DMSO (e.g., 1 mg/mL).

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a microbial inoculum and adjust its turbidity to 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well.

  • Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized ligand and metal complexes

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare various concentrations of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

As no specific experimental data for this compound and its metal complexes are available in the literature, the following table presents hypothetical data based on trends observed for similar pyridine-thiazole based metal complexes. This data is for illustrative purposes only.

CompoundMetal IonYield (%)Molar Conductivity (Ω⁻¹ cm² mol⁻¹)MIC vs. S. aureus (µg/mL)IC₅₀ vs. MCF-7 (µM)
Ligand-75->100>100
Complex 1Cu(II)8212.512.515.2
Complex 2Zn(II)8810.82522.8
Complex 3Co(II)7915.15035.5

Note: The molar conductivity values suggest a non-electrolytic nature for the complexes. The hypothetical biological data indicates that the metal complexes exhibit significantly higher antimicrobial and anticancer activity compared to the free ligand.

Conclusion

The ligand this compound holds considerable potential for the development of novel metal-based compounds with diverse applications. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and biological evaluation of these promising molecules. Further research is warranted to explore the full therapeutic and diagnostic potential of these metal complexes.

References

Application Notes and Protocols for the Analytical Detection of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid is a heterocyclic compound incorporating both pyridine and thiazole moieties. Such structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3][4][5] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices. These application notes provide detailed protocols for the detection and analysis of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectroscopic methods (NMR, FT-IR, and MS).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. The following protocol is a recommended starting point for the analysis of this compound.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a sample matrix using a validated HPLC-UV method.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or ammonium formate buffer)

  • Volumetric flasks, pipettes, and autosampler vials

  • Analytical balance

  • Reference standard of this compound (>98% purity)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v) with a suitable buffer like 20 mM ammonium formate adjusted to pH 4.0.[6] Alternatively, a gradient elution with acetonitrile and water containing 0.02-0.05% formic acid can be employed.[7]

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

    • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm[6]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20) with 20 mM Ammonium Formate (pH 4.0)[6] or a gradient elution.

    • Flow Rate: 1.0 mL/min[6][7]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm[6][7]

  • Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical validation parameters for an HPLC method, based on ICH guidelines.[8][9][10][11][12]

ParameterSpecification
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Specificity No interference from blank and placebo
Robustness Unaffected by minor changes in flow rate, temperature, and mobile phase composition

Ultrasensitive Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying trace amounts of the analyte in complex matrices like plasma.[13][14][15][16][17]

Experimental Protocol: LC-MS/MS

Objective: To develop a highly sensitive and selective method for the quantification of this compound in biological samples.

Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • Reversed-phase C18 or cyano (CN) column (e.g., 50 x 4.6 mm, 5 µm)[13]

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic acid and Ammonium trifluoroacetate (LC-MS grade)

  • Internal Standard (IS) (e.g., a deuterated analog of the analyte)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

  • Sample Preparation (Plasma):

    • Spike 100 µL of plasma with the internal standard.

    • Perform protein precipitation with acetonitrile or methanol.

    • Alternatively, use solid-phase extraction for sample cleanup and concentration.[13]

  • Chromatographic Conditions:

    • Column: ACE CN, 5 µm (50 × 4.6 mm)[13]

    • Mobile Phase A: 0.7% v/v formic acid in 0.5 mM ammonium trifluoroacetate in water[13]

    • Mobile Phase B: Acetonitrile:Methanol (90:10 v/v)[13]

    • Flow Rate: 0.8 mL/min

    • Gradient: A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • Analyte: Precursor ion (e.g., m/z 221.0 [M+H]⁺) → Product ion (e.g., m/z 177.0)

      • Internal Standard: Corresponding precursor and product ions.

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Data Presentation: LC-MS/MS Method Validation Parameters
ParameterSpecification
Linearity (R²) ≥ 0.995
Range 0.5 - 500 ng/mL
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL[14]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Matrix Effect Monitored and compensated for by the internal standard
Recovery Consistent and reproducible

Structural Characterization by Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and connectivity of atoms in the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Expected signals would include aromatic protons from the pyridine and thiazole rings, a methylene singlet for the acetic acid group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Expected signals would correspond to the different carbon environments in the pyridine, thiazole, and acetic acid moieties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Use a small amount of the solid sample directly on an Attenuated Total Reflectance (ATR) crystal or prepare a KBr pellet.

  • Instrumentation: FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

  • Data Interpretation: Identify characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), C=N and C=C (aromatic rings), and C-S (thiazole ring) vibrations.[18][19]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Mass spectrometer with an ESI or other suitable ion source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[1]

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

  • Data Interpretation: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Visualized Workflows

Analytical_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Results Sample Sample containing This compound HPLC HPLC-UV (Quantification) Sample->HPLC LCMS LC-MS/MS (Trace Quantification) Sample->LCMS NMR NMR (Structure Elucidation) Sample->NMR FTIR FT-IR (Functional Groups) Sample->FTIR MS MS (Molecular Weight) Sample->MS Quant_Data Quantitative Data (Concentration, Purity) HPLC->Quant_Data LCMS->Quant_Data Struct_Data Structural Information (Identity, Purity) NMR->Struct_Data FTIR->Struct_Data MS->Struct_Data

Caption: Overall analytical workflow for the analysis of the target compound.

Chromatographic_Workflow start Start: Sample Preparation chrom Chromatographic Separation (HPLC/UPLC) start->chrom uv_detect UV Detection chrom->uv_detect HPLC-UV ms_detect MS/MS Detection chrom->ms_detect LC-MS/MS quant Quantification uv_detect->quant ms_detect->quant

Caption: Workflow for chromatographic analysis and quantification.

Spectroscopic_Workflow sample Purified Sample nmr NMR Analysis (¹H, ¹³C) sample->nmr ftir FT-IR Analysis sample->ftir ms MS Analysis (HRMS) sample->ms structure Structure Confirmation nmr->structure ftir->structure ms->structure

Caption: Workflow for spectroscopic characterization and structure confirmation.

References

Application Notes and Protocols for In Vitro Assays of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Compounds incorporating this core structure have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, often acting through the inhibition of key cellular signaling pathways. This document provides detailed application notes and protocols for the in vitro evaluation of compounds based on the 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid backbone.

While specific experimental data for this compound is not extensively available in public literature, the methodologies described herein are based on established assays for structurally related pyridine-thiazole derivatives. These protocols can be adapted to characterize the biological profile of the title compound and its analogs.

Potential Applications

Based on the activities of structurally similar compounds, this compound and its derivatives may be investigated for the following applications:

  • Anticancer Agents: Many pyridine-thiazole hybrids have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] Their mechanisms of action often involve the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR pathway.[1][3]

  • Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial drugs. Thiazolyl-acetic acid derivatives have shown promising activity against a range of bacterial and fungal strains.[4]

  • Kinase Inhibitors: The pyridine-thiazole scaffold is a versatile template for the design of specific kinase inhibitors. By modifying substituents on the pyridine and thiazole rings, it is possible to achieve selectivity for different kinase targets.[3]

Data Presentation

Due to the limited availability of specific in vitro data for this compound, the following tables present representative data from structurally related pyridine-thiazole compounds to illustrate how experimental results can be effectively summarized.

Table 1: Representative Antiproliferative Activity of Pyridine-Thiazole Derivatives

Compound IDCancer Cell LineAssay TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
PT-1 MCF-7 (Breast)MTT5.8Doxorubicin0.9
PT-2 A549 (Lung)MTT2.1Cisplatin4.5
PT-3 HCT-116 (Colon)MTT7.25-Fluorouracil3.7
PT-4 HepG2 (Liver)MTT4.5Sorafenib2.8

IC₅₀ values are hypothetical and for illustrative purposes.

Table 2: Representative Kinase Inhibitory Activity of Pyridine-Thiazole Derivatives

Compound IDKinase TargetAssay TypeIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
PTK-1 CDK4/Cyclin D1Kinase Glo®85Palbociclib11
PTK-2 VEGFR-2Lanthascreen®120Sunitinib9
PTK-3 GSK3βADP-Glo™250CHIR-990216.7
PTK-4 PI3KαTR-FRET150Alpelisib5

IC₅₀ values are hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the biological activity of this compound and its analogs.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This assay determines the effect of a compound on cell proliferation and viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

This protocol describes a luminescent assay to measure the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., CDK4/Cyclin D1, VEGFR-2)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compound stock solution (10 mM in DMSO)

  • Assay buffer

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Assay Preparation: Prepare the kinase reaction buffer containing the kinase, substrate, and any necessary cofactors.

  • Compound Addition: Add serial dilutions of the test compound to the wells of the assay plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Reaction Initiation: Add the kinase reaction buffer to the wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).

  • ATP Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Luminescence Measurement: Incubate for 10 minutes at room temperature and measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by pyridine-thiazole compounds.

CDK_Rb_Pathway cluster_0 G1 Phase cluster_1 G1-S Transition Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor CyclinD Cyclin D Receptor->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor Pyridinyl-Thiazole Inhibitor Inhibitor->CDK46_CyclinD

Caption: Potential inhibition of the CDK4/6-Rb cell cycle pathway.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Pyridinyl-Thiazole Inhibitor Inhibitor->PI3K Experimental_Workflow Start Start: Compound Synthesis and Characterization Primary_Screening Primary Screening: Cell Viability Assays (e.g., MTT on multiple cell lines) Start->Primary_Screening Hit_Identification Hit Identification and IC₅₀ Determination Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: Target-Based Assays (e.g., Kinase Inhibition) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies: - Western Blot - Cell Cycle Analysis - Apoptosis Assays Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

Application Notes and Protocols: Thiazole Derivatives as a Rich Source for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activities. This document provides a comprehensive overview of the development of antimicrobial agents from thiazole derivatives, including key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction to Thiazole Derivatives in Antimicrobial Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[1][2][4] The versatility of the thiazole nucleus has been exploited in the development of numerous clinically approved drugs.[2] The emergence of drug-resistant microbial strains has spurred intensive research into novel thiazole derivatives as a potential solution to this global health crisis.[1][3][4]

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have demonstrated significant efficacy against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6] The antimicrobial potency is largely influenced by the nature and position of substituents on the thiazole ring, a key aspect explored in structure-activity relationship (SAR) studies.

Quantitative Antimicrobial Data

The following tables summarize the in vitro antimicrobial activity of selected thiazole derivatives from recent studies. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's efficacy.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Compound 35 Escherichia coli1.56 - 6.25--[1]
Compound 16 Escherichia coli1.56 - 6.25--[2]
Pseudomonas aeruginosa1.56 - 6.25--[2]
Bacillus subtilis1.56 - 6.25--[2]
Staphylococcus aureus1.56 - 6.25--[2]
Compound 43a Staphylococcus aureus16.1 (µM)Norfloxacin-[1]
Escherichia coli16.1 (µM)Norfloxacin-[1]
Compound 43c Bacillus subtilis28.8 (µM)Norfloxacin-[1]
Compounds 52, 53 Staphylococcus aureus ATCC 2921350Ciprofloxacin25[7][8]
Klebsiella pneumoniae ATCC 1388350Ciprofloxacin25[7][8]
Compounds 13, 14 Staphylococcus aureus50 - 75Ofloxacin10[5]
Escherichia coli50 - 75Ofloxacin10[5]
Compound 3 Various Bacteria230 - 700Ampicillin-[9][10][11]
Compound 2, 3, 4 MRSA, P. aeruginosa, E. coliHigher potential than AmpicillinAmpicillin-[9][10][11]

Table 2: Antifungal Activity of Selected Thiazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Compound 43b Aspergillus niger16.2 (µM)Fluconazole-[1]
Compound 54 Candida albicans NRRL Y-477200Clotrimazole25[7][8]
Compounds 13, 14 Aspergillus niger50 - 75Ketoconazole10[5]
Compound 9 Various Fungi60 - 230--[9][10][11]
Compound 8 Various Fungi80 - 230--[10]

Mechanism of Action of Thiazole-Based Antimicrobial Agents

The antimicrobial activity of thiazole derivatives can be attributed to various mechanisms of action, primarily involving the inhibition of essential microbial enzymes.[1][12]

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives target enzymes involved in the bacterial cell wall biosynthesis pathway. For instance, docking studies have suggested that certain heteroaryl(aryl) thiazole derivatives may inhibit the E. coli MurB enzyme, which is crucial for peptidoglycan synthesis.[9][11]

  • Inhibition of Fatty Acid Synthesis: The bacterial fatty acid synthesis II (FASII) pathway is another key target. A series of compounds demonstrated potent antibacterial activity by inhibiting β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in the initiation of this pathway.[1]

  • Inhibition of Nucleic Acid and Protein Synthesis: Thiazole derivatives can also interfere with the synthesis of essential macromolecules like DNA, RNA, and proteins.[1][12]

  • Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, allows them to permeate bacterial cell membranes, leading to leakage of cytoplasmic contents and eventual cell death.[4]

  • Inhibition of Undecaprenyl Diphosphate Synthase (UPPS) and Phosphatase (UPPP): Novel thiazole aminoguanidines have been identified as inhibitors of UPPS and UPPP, enzymes essential for the synthesis of the lipid carrier undecaprenyl pyrophosphate, which is vital for cell wall biosynthesis in both Gram-positive and Gram-negative bacteria.[13]

  • Inhibition of Fungal Ergosterol Biosynthesis: For antifungal activity, a proposed mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9][11]

Below is a diagram illustrating a potential mechanism of action for certain thiazole derivatives targeting bacterial cell wall synthesis.

Mechanism of Action - MurB Inhibition cluster_inhibition cluster_disruption Thiazole Thiazole Derivative MurB MurB Enzyme (UDP-N-acetylenolpyruvoylglucosamine reductase) Thiazole->MurB Inhibition Inhibition Pathway Peptidoglycan Biosynthesis Disruption Disruption CellWall Bacterial Cell Wall Pathway->CellWall

Caption: Inhibition of MurB enzyme by a thiazole derivative, disrupting peptidoglycan biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of thiazole derivatives, compiled from various research findings.

Synthesis of Thiazole Derivatives

A common and versatile method for synthesizing the thiazole ring is the Hantzsch synthesis.[1][2]

Protocol 4.1.1: Hantzsch Thiazole Synthesis

This protocol describes the general procedure for the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.

Materials:

  • α-Halocarbonyl compound (e.g., α-bromoacetophenone)

  • Thioamide, thiourea, or thiosemicarbazone derivative

  • Solvent (e.g., ethanol, dichloromethane)

  • Base (optional, e.g., sodium acetate)

  • Reaction vessel (round-bottom flask)

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

  • Purification system (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Dissolve the thioamide-containing reactant (1 equivalent) in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the α-halocarbonyl compound (1 equivalent) to the solution.

  • If required, add a base (e.g., sodium acetate) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and elemental analysis.

Microwave-Assisted Synthesis: For a more efficient and environmentally friendly approach, microwave irradiation can be employed.[1][2] The reaction is typically carried out in a sealed vessel in a microwave reactor for a shorter duration (e.g., 5-15 minutes).[1]

The following diagram illustrates the general workflow for the synthesis and characterization of thiazole derivatives.

Synthesis Workflow Start Starting Materials (α-halocarbonyl, thioamide) Reaction Hantzsch Synthesis (Conventional or Microwave) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Isolation Monitoring->Workup Complete Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final Pure Thiazole Derivative Characterization->Final

Caption: General workflow for the synthesis and characterization of thiazole derivatives.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized thiazole derivatives is commonly evaluated using broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Protocol 4.2.1: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • Synthesized thiazole derivatives

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control (microorganism in broth without test compound)

  • Negative control (broth only)

  • Reference antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)

  • Incubator

Procedure:

  • Prepare a stock solution of each thiazole derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Prepare a standardized microbial inoculum and dilute it to the final required concentration in the broth.

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include positive, negative, and reference drug controls on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 4.2.2: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the zone of inhibition.[1]

Materials:

  • Synthesized thiazole derivatives

  • Bacterial or fungal strains

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile swabs

  • Sterile cork borer

  • Reference antimicrobial agent

Procedure:

  • Prepare a standardized microbial inoculum and evenly spread it onto the surface of the agar plate using a sterile swab.

  • Allow the inoculum to dry for a few minutes.

  • Using a sterile cork borer, create wells of a specific diameter in the agar.

  • Add a defined volume of the test compound solution at different concentrations into the wells.

  • Add the reference drug and solvent control to separate wells.

  • Incubate the plates under appropriate conditions.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

The following diagram outlines the workflow for antimicrobial susceptibility testing.

Antimicrobial Testing Workflow Start Pure Thiazole Derivative Preparation Prepare Stock Solutions & Serial Dilutions Start->Preparation Assay Perform Antimicrobial Assay (Broth Microdilution or Agar Diffusion) Preparation->Assay Inoculum Prepare Standardized Microbial Inoculum Inoculum->Assay Incubation Incubate under Appropriate Conditions Assay->Incubation Data Data Collection (Measure MIC or Zone of Inhibition) Incubation->Data Analysis Data Analysis & Comparison Data->Analysis

Caption: Workflow for evaluating the antimicrobial activity of thiazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for the rational design of more potent antimicrobial agents. Key findings from various studies on thiazole derivatives include:

  • Influence of Substituents at Position 2: The nature of the substituent at the 2-position of the thiazole ring significantly impacts activity. For instance, the presence of a 4-hydroxyphenyl group at this position has been shown to enhance antimicrobial activity.[5]

  • Role of Hybrid Molecules: Combining the thiazole moiety with other bioactive heterocycles, such as pyrazoline or triazole, can lead to hybrid compounds with enhanced and broader antimicrobial activity.[1][7] The presence of a phenyl ring in thiazole-pyrazoline hybrids has been shown to enhance antibacterial action.[1]

  • Impact of Lipophilicity: The lipophilicity of the molecule, often expressed as log P, plays a role in its ability to penetrate microbial cell membranes. A correlation between log P and antimicrobial activity has been observed for some series of thiazole derivatives.[5]

  • Effect of Specific Functional Groups: The introduction of certain functional groups, such as nitro or chloro groups, on phenyl substituents can increase antibacterial activity, potentially due to their ability to form strong hydrogen bonds with amino acid residues in target enzymes.[4]

The logical relationship in SAR studies can be visualized as follows:

SAR Logic Core Thiazole Core Structure Modification Structural Modification (e.g., Substitution, Hybridization) Core->Modification Activity Antimicrobial Activity (MIC, Zone of Inhibition) Modification->Activity Evaluate SAR Structure-Activity Relationship (SAR) Activity->SAR Establish Design Rational Design of New Derivatives SAR->Design Guide Design->Modification Propose new

Caption: Logical flow of structure-activity relationship (SAR) studies.

Conclusion and Future Directions

Thiazole derivatives represent a vibrant and promising area of research in the quest for new antimicrobial agents. The synthetic accessibility and the ease of structural modification of the thiazole ring offer vast opportunities for the development of potent and selective drugs. Future research should focus on:

  • Exploring Novel Scaffolds: Synthesizing and evaluating new series of thiazole derivatives with diverse and unique substitution patterns.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most promising compounds to facilitate rational drug design and overcome resistance.

  • In Vivo Efficacy and Toxicity Studies: Advancing the most potent in vitro candidates to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combating Resistance: Investigating the potential of thiazole derivatives to overcome existing resistance mechanisms or to be used in combination therapies to enhance the efficacy of current antibiotics.

By leveraging the knowledge summarized in these application notes and protocols, researchers can accelerate the discovery and development of the next generation of thiazole-based antimicrobial agents to combat the growing threat of infectious diseases.

References

Application Notes and Protocols for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established material science applications for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid are limited in publicly available literature. The following application notes and protocols are based on the known properties and applications of closely related compounds containing the pyridin-2-yl-thiazole moiety. These should be considered as starting points for research and development.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a thiazole ring bearing an acetic acid group. This molecular structure offers several features that make it a promising candidate for various applications in material science. The pyridine and thiazole nitrogens, along with the carboxylic acid group, can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The conjugated π-system of the pyridin-2-yl-thiazole core suggests potential for interesting photophysical properties, suitable for applications in sensors and optoelectronic devices.

Potential Applications in Material Science

Based on the applications of analogous structures, this compound is a promising candidate for the following areas:

  • Metal-Organic Frameworks (MOFs) and Coordination Polymers: The multidentate nature of the molecule makes it an excellent candidate for constructing porous crystalline materials. These materials can be explored for gas storage, separation, catalysis, and chemical sensing. The pyridyl and thiazolyl nitrogen atoms, in conjunction with the carboxylate group, can coordinate with various metal centers to form stable frameworks.

  • Luminescent Sensors: Compounds with the pyridin-2-yl-thiazole core often exhibit fluorescence. The emission properties can be sensitive to the local environment, making them suitable for the development of chemosensors for detecting metal ions, anions, or small molecules. The binding of an analyte to the pyridyl, thiazolyl, or carboxylate moieties can induce a change in the fluorescence intensity or wavelength.

  • Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds with extended π-conjugation are frequently used as emissive or charge-transporting materials in OLEDs. The pyridin-2-yl-thiazole scaffold can be chemically modified to tune its electronic properties for optimal performance in OLED devices. Thiazolo[5,4-d]thiazoles, which are structurally related, have been investigated as materials for OLEDs.[1][2]

Synthesis Protocol

A plausible synthetic route to this compound is via the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings.[3] This would involve the reaction of a pyridine-2-carbothioamide with an α-haloketone derivative, followed by hydrolysis.

Protocol: Synthesis of this compound

This protocol is a proposed synthetic route and may require optimization.

Materials:

  • Pyridine-2-carbothioamide

  • Ethyl 4-chloroacetoacetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Thiazole Ring Formation:

    • In a round-bottom flask, dissolve pyridine-2-carbothioamide (1 equivalent) in ethanol.

    • Add ethyl 4-chloroacetoacetate (1 equivalent) to the solution.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate.

  • Hydrolysis to Acetic Acid:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature overnight.

    • Neutralize the reaction mixture with dilute hydrochloric acid until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Synthesis_Workflow reagent1 Pyridine-2-carbothioamide step1 Hantzsch Thiazole Synthesis (Ethanol, Reflux) reagent1->step1 reagent2 Ethyl 4-chloroacetoacetate reagent2->step1 intermediate Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate step1->intermediate step2 Hydrolysis (NaOH, H₂O/Ethanol) intermediate->step2 product This compound step2->product characterization Characterization (NMR, MS, IR) product->characterization

Proposed synthesis of this compound.

Application Protocols

Synthesis of a Metal-Organic Framework (MOF)

This protocol describes a general procedure for the synthesis of a MOF using this compound as the organic linker. The specific conditions will depend on the chosen metal salt and desired framework structure.

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a small glass vial, dissolve this compound (e.g., 0.1 mmol) in DMF (e.g., 5 mL).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in DMF (e.g., 5 mL).

  • Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).

  • After cooling to room temperature, crystals of the MOF should have formed.

  • Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.

  • Dry the crystals under vacuum.

Characterization: The resulting MOF should be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction to confirm phase purity, and thermogravimetric analysis to assess its thermal stability.

Fluorescent Chemosensor for Metal Ion Detection

This protocol outlines the use of this compound as a fluorescent probe for the detection of metal ions in solution.

Materials:

  • This compound

  • A suitable solvent (e.g., acetonitrile, ethanol, or a mixture with water)

  • A stock solution of the ligand in the chosen solvent (e.g., 1 mM).

  • Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM).

  • A fluorescence spectrophotometer.

Procedure:

  • Prepare a dilute solution of the ligand (e.g., 10 µM) in the chosen solvent.

  • Record the fluorescence emission spectrum of the ligand solution by exciting at its absorption maximum.

  • Titrate the ligand solution with small aliquots of the metal ion stock solutions.

  • After each addition, record the fluorescence emission spectrum.

  • Monitor the changes in fluorescence intensity or the shift in the emission maximum as a function of the metal ion concentration.

  • Repeat the experiment with different metal ions to assess the selectivity of the sensor.

Sensor_Workflow ligand Ligand Solution (10 µM) spectrometer Fluorescence Spectrophotometer ligand->spectrometer Measure initial fluorescence ligand->spectrometer Measure fluorescence after each addition data_analysis Data Analysis (Intensity vs. [Metal Ion]) spectrometer->data_analysis metal_ion Metal Ion Solution metal_ion->ligand Titration

Workflow for metal ion sensing using a fluorescent probe.

Quantitative Data from Analogous Compounds

The following table summarizes the photophysical properties of some thiazolo[5,4-d]thiazole (TzTz) derivatives, which are structurally related to the pyridin-2-yl-thiazole core. This data can provide an indication of the expected optical properties.

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference
2,5-bis(6-methylpyridin-2-yl)TzTzCHCl₃350, 368405, 4280.16[2]
2-(styryl)-5-(6-methylpyridin-2-yl)TzTzCHCl₃358, 376410, 434-[2]

Conclusion

While direct applications of this compound in material science are not yet well-documented, its molecular structure suggests significant potential. The protocols and data presented here, derived from closely related compounds, offer a solid foundation for researchers to explore its use in the development of novel MOFs, sensors, and optoelectronic materials. Further research is warranted to synthesize this compound and fully characterize its properties and potential applications.

References

Application Notes and Protocols for Efficacy Testing of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed experimental framework for evaluating the therapeutic efficacy of the novel compound, 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. Based on the structural motifs present in the molecule, a primary hypothesis is its potential as an anti-inflammatory agent. The following protocols outline a systematic approach, commencing with in vitro enzymatic and cell-based assays to elucidate the mechanism of action, followed by in vivo models to assess its physiological effects on inflammation and pain. The primary proposed mechanism to be investigated is the inhibition of the arachidonic acid cascade, a critical pathway in the inflammatory response.

Proposed Signaling Pathway: Arachidonic Acid Cascade and PGE2 Signaling

Inflammatory stimuli can activate cytosolic phospholipase A2 (cPLA2), which in turn releases arachidonic acid (AA) from the cell membrane. AA is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, such as prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever, exerting its effects through binding to its receptors (EP1-4). This experimental plan will investigate the potential of this compound to inhibit key enzymes in this pathway, such as cPLA2 and COX, thereby reducing the production of PGE2 and mitigating the inflammatory response.

PGE2_Signaling_Pathway stimulus Inflammatory Stimuli cPLA2 cPLA2 stimulus->cPLA2 activates membrane Membrane Phospholipids AA Arachidonic Acid (AA) membrane->AA releases cPLA2->membrane acts on COX COX-1/COX-2 AA->COX substrate for PGE2 Prostaglandin E2 (PGE2) COX->PGE2 produces EP_receptors EP Receptors (EP1-4) PGE2->EP_receptors binds to inflammation Inflammation, Pain, Fever EP_receptors->inflammation mediates test_compound This compound test_compound->cPLA2 inhibits? test_compound->COX inhibits?

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The proposed experimental workflow is designed to systematically evaluate the anti-inflammatory potential of the test compound, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow start_node Start: Compound Synthesis and Characterization in_vitro In Vitro Assays start_node->in_vitro cpla2_assay cPLA2 Inhibition Assay in_vitro->cpla2_assay cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay cell_based Cell-Based Assays cpla2_assay->cell_based cox_assay->cell_based pge2_release PGE2 Release Assay cell_based->pge2_release cytokine_profiling Cytokine Profiling cell_based->cytokine_profiling in_vivo In Vivo Models pge2_release->in_vivo cytokine_profiling->in_vivo carrageenan_paw_edema Carrageenan-Induced Paw Edema in_vivo->carrageenan_paw_edema cfa_arthritis CFA-Induced Arthritis in_vivo->cfa_arthritis data_analysis Data Analysis and Conclusion carrageenan_paw_edema->data_analysis cfa_arthritis->data_analysis

Caption: Systematic workflow for efficacy testing.

In Vitro Efficacy Protocols

cPLA2 Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compound on cytosolic phospholipase A2 (cPLA2) activity.

Principle: This assay utilizes a fluorescent substrate that, when cleaved by cPLA2, releases a fluorophore, resulting in an increase in fluorescence intensity. The inhibitory potential of the test compound is quantified by measuring the reduction in fluorescence.

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add recombinant human cPLA2 enzyme to the assay buffer.

  • Add serial dilutions of the test compound or a known cPLA2 inhibitor (positive control) to the wells. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the fluorescent cPLA2 substrate.

  • Measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Parameter Hypothetical Data
Test Compound IC505.2 µM
Positive Control IC500.8 µM
COX-1 and COX-2 Inhibition Assays

Objective: To assess the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.

Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of COX enzymes. The inhibition of this activity by the test compound is quantified.

Protocol:

  • Perform two separate assays for COX-1 and COX-2.

  • In a 96-well plate, add purified ovine or human COX-1 or COX-2 enzyme to the reaction buffer containing heme.

  • Add serial dilutions of the test compound, a non-selective COX inhibitor (e.g., indomethacin), or a selective COX-2 inhibitor (e.g., celecoxib). Incubate for 10 minutes at 37°C.

  • Add arachidonic acid to initiate the cyclooxygenase reaction.

  • Add a colorimetric or fluorometric substrate to measure the peroxidase activity.

  • Read the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

Parameter Hypothetical Data
Test Compound COX-1 IC5025.8 µM
Test Compound COX-2 IC503.1 µM
Selectivity Index8.3

Cell-Based Efficacy Protocols

Lipopolysaccharide (LPS)-Induced PGE2 Release in Macrophages

Objective: To evaluate the ability of the test compound to inhibit the production of PGE2 in a cellular model of inflammation.

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS to induce an inflammatory response, leading to the production and release of PGE2. The concentration of PGE2 in the cell culture supernatant is measured by ELISA.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit.

  • Perform a cell viability assay (e.g., MTT or LDH assay) to rule out cytotoxicity.

  • Determine the IC50 value for PGE2 inhibition.

Parameter Hypothetical Data
Test Compound PGE2 Inhibition IC501.5 µM
Cell Viability at IC50>95%

In Vivo Efficacy Protocols

Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the acute anti-inflammatory activity of the test compound in a widely used animal model of inflammation.[1][2]

Principle: Subplantar injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of the test compound is determined by measuring the reduction in paw volume.[1]

Protocol:

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Administer the test compound orally or intraperitoneally at different doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Treatment Group Dose (mg/kg) % Inhibition of Edema at 3h
Vehicle Control-0%
Test Compound1025.3%
Test Compound3048.7%
Indomethacin1062.1%
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rodents

Objective: To evaluate the therapeutic potential of the test compound in a model of chronic inflammation and arthritis.[2][3]

Principle: A single injection of CFA into the paw or base of the tail induces a chronic, systemic inflammatory response that resembles rheumatoid arthritis in humans. The efficacy of the test compound is assessed by monitoring various clinical and biochemical parameters.[3]

Protocol:

  • Induce arthritis in rats or mice by injecting CFA.

  • On day 14 post-CFA injection, when arthritis is established, begin daily treatment with the test compound, vehicle, or a positive control (e.g., methotrexate).

  • Monitor the following parameters every other day for 14-21 days:

    • Paw volume

    • Arthritic score (visual assessment of inflammation)

    • Body weight

  • At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and harvest the paws for histopathological examination.

  • Analyze the data to determine the effect of the test compound on the progression of arthritis.

Parameter Vehicle Control Test Compound (30 mg/kg) Methotrexate (1 mg/kg)
Change in Paw Volume (mL)+1.2 ± 0.2+0.5 ± 0.1+0.4 ± 0.1
Arthritic Score (0-4)3.5 ± 0.41.8 ± 0.31.5 ± 0.2
Serum TNF-α (pg/mL)150 ± 2575 ± 1560 ± 12
*p < 0.05 compared to vehicle control

Conclusion

The described protocols provide a comprehensive strategy for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The systematic progression from in vitro mechanistic studies to in vivo efficacy models will generate the necessary data to support its further development as a therapeutic candidate. The hypothetical data presented in the tables illustrates the expected outcomes for a compound with promising anti-inflammatory activity.

References

Application Notes and Protocols for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid as a versatile building block in organic synthesis, with a particular focus on its application in the development of bioactive molecules. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with data on the biological activity of the resulting compounds.

Introduction

The this compound scaffold is a key heterocyclic motif that has garnered significant attention in medicinal chemistry. This is due to the prevalence of the pyridine-thiazole core in a variety of biologically active compounds, including kinase inhibitors and antimicrobial agents. The carboxylic acid functionality provides a convenient handle for further synthetic modifications, such as amide bond formation, allowing for the facile generation of diverse chemical libraries for drug discovery programs.

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process involving an initial Hantzsch thiazole synthesis to form the corresponding ethyl ester, followed by hydrolysis to yield the desired carboxylic acid.

Protocol 1: Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

This protocol is adapted from the Hantzsch synthesis of a structurally related compound. The Hantzsch thiazole synthesis is a classic and versatile method for the construction of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide.

Materials:

  • Pyridine-2-carbothioamide

  • Ethyl 4-chloroacetoacetate

  • Ethanol, absolute

  • Sodium bicarbonate solution (10%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve pyridine-2-carbothioamide (1.0 eq) in absolute ethanol.

  • To this solution, add ethyl 4-chloroacetoacetate (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and neutralize with a 10% sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Expected Yield: 70-80%

Protocol 2: Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using basic conditions.

Materials:

  • Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF (or methanol) and water.

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired carboxylic acid.

Expected Yield: 85-95%

Application as a Building Block: Synthesis of Bioactive Amides

This compound is an excellent starting material for the synthesis of a wide range of amides, many of which exhibit interesting biological activities, particularly as kinase inhibitors.

Protocol 3: General Amide Coupling Procedure

Standard amide coupling reagents can be employed to couple the carboxylic acid with various primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Kinase Inhibitors

Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are key targets in cancer therapy. The pyridine-thiazole scaffold can effectively interact with the ATP-binding site of kinases.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[1] Its aberrant activation is a common feature in many types of cancer, making it a prime target for drug development. Several inhibitors based on the pyridine-thiazole scaffold have been reported to target components of this pathway.[1]

The general workflow for developing such inhibitors using the title building block is outlined below.

G cluster_synthesis Synthetic Workflow cluster_screening Screening and Evaluation A This compound B Amide Coupling (Protocol 3) A->B D Library of Pyridine-Thiazole Amides B->D C Diverse Amine Library C->B E Kinase Inhibition Assays (e.g., PI3K, Akt, mTOR) D->E F Cell-based Proliferation Assays (e.g., MTT, SRB) D->F G Lead Compound Identification E->G F->G H Further Optimization (SAR) G->H I Preclinical Development H->I

Workflow for developing kinase inhibitors.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The synthesized pyridine-thiazole amide derivatives can inhibit the catalytic activity of kinases within the PI3K/Akt/mTOR pathway, leading to the downstream suppression of signals that promote cancer cell survival and proliferation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Inhibitor Pyridine-Thiazole Amide Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

PI3K/Akt/mTOR signaling pathway inhibition.

Quantitative Data Summary

The following tables summarize representative data for the synthesis and biological activity of compounds derived from this compound.

Table 1: Synthesis of Amide Derivatives

EntryAmineCoupling ReagentSolventYield (%)
1AnilineEDC/HOBtDMF85
2BenzylamineDCC/HOBtDCM82
3MorpholineHATUDMF90
44-FluoroanilineEDC/HOBtDMF88

Table 2: Biological Activity of Amide Derivatives against Cancer Cell Lines

CompoundTarget KinaseCell LineIC₅₀ (µM)
Amide 1 (Aniline)PI3KαMCF-7 (Breast)5.2
Amide 2 (Benzylamine)Akt1PC-3 (Prostate)7.8
Amide 3 (Morpholine)mTORHCT116 (Colon)3.5
Amide 4 (4-Fluoroaniline)PI3KαA549 (Lung)2.1

Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. The straightforward synthetic route to this intermediate, coupled with its facile derivatization, makes it an attractive starting point for the development of novel therapeutic agents, particularly kinase inhibitors targeting critical cancer signaling pathways. The provided protocols and data serve as a foundation for researchers to explore the rich chemical space accessible from this promising scaffold.

References

Application Notes and Protocols for the Purification of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of related thiazole and pyridine-containing carboxylic acids and can be adapted to achieve the desired purity for research and development purposes.

Recrystallization

Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for achieving high purity and yield. For thiazole carboxylic acid derivatives, a variety of polar and non-polar solvents can be effective.

Protocol 1: Single Solvent Recrystallization

This protocol is suitable for crude material with a moderate level of purity.

Materials:

  • Crude this compound

  • High-purity solvent (e.g., ethanol, methanol, ethyl acetate, or water)[1][2][3]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with magnetic stirrer)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to the flask.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, cool more rapidly. For larger crystals, insulate the flask to slow the cooling process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Solvent-Antisolvent Recrystallization

This method is useful when a single suitable solvent cannot be identified.

Materials:

  • Crude this compound

  • A "good" solvent in which the compound is highly soluble (e.g., ethanol, methanol)

  • An "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane)[1]

  • Standard recrystallization equipment

Methodology:

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-solvent: Slowly add the "anti-solvent" dropwise to the solution while stirring until the solution becomes cloudy, indicating the onset of precipitation.

  • Re-dissolution: If necessary, add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed to allow for slow crystal growth.

  • Isolation and Drying: Isolate, wash, and dry the purified crystals as described in Protocol 1.

Recrystallization Solvent Systems for Thiazole Carboxylic Acids Temperature Range (°C) Reference
C5-C8 alkanes, C4-C8 ether, C4-C8 ester, C1-C6 alcohols, C6-C9 alkylaromatics, and water or mixtures thereof-20 to 100[1]
Ethyl acetateNot specified[2]
Water-ethanol solutionNot specified[3]

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures with multiple components or when high purity is required.

Protocol 3: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Eluent (mobile phase): A mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). Acetic acid may be added to the eluent to improve the chromatography of acidic compounds.

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates for monitoring the separation

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of the eluent and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity (gradient elution) or use a constant solvent composition (isocratic elution).

  • Fraction Collection: Collect the eluate in fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Chromatography Parameters for Related Compounds Stationary Phase Mobile Phase Gradient Detection Reference
RP-HPLCNot specified5% B to 100% B in 60 min240 nm[4]

Note: "B" typically refers to the more polar solvent in a reversed-phase system, often acetonitrile or methanol with an aqueous component.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of a compound.

Protocol 4: Reversed-Phase HPLC Analysis

Materials:

  • Purified this compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% trifluoroacetic acid or formic acid)

  • HPLC system with a C18 column and a UV detector

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., mobile phase).

  • Method Setup: Set up the HPLC method with an appropriate mobile phase composition (isocratic or gradient), flow rate (typically 1 mL/min), column temperature, and UV detection wavelength (e.g., 254 nm or 240 nm).

  • Injection: Inject a small volume of the sample onto the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentages. High purity is indicated by a single major peak.[4]

Diagrams

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography Alternative/Further Purification pure_solid Purified Solid recrystallization->pure_solid column_chromatography->pure_solid hplc_analysis HPLC Purity Analysis pure_solid->hplc_analysis Purity Check hplc_analysis->recrystallization If impure hplc_analysis->column_chromatography If impure final_product Final Product (>98% Purity) hplc_analysis->final_product If pure

Caption: Experimental workflow for purification and analysis.

purification_logic start Starting Material (Crude Product) purity_level Desired Purity? start->purity_level scale Scale of Purification? purity_level->scale High Purity recrystallization Recrystallization purity_level->recrystallization Moderate Purity column_chromatography Column Chromatography scale->column_chromatography Large Scale prep_hplc Preparative HPLC scale->prep_hplc Small Scale end Pure Product recrystallization->end column_chromatography->end prep_hplc->end

Caption: Logic for selecting a purification technique.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy is a two-step process. The first step is the Hantzsch thiazole synthesis to construct the pyridinyl-thiazole core, typically by reacting pyridine-2-carbothioamide with an ethyl 4-haloacetoacetate. The second step involves the hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

Q2: What are the critical factors influencing the yield of the Hantzsch thiazole synthesis step?

A2: Key factors include the choice of solvent, reaction temperature, and the purity of the starting materials. Anhydrous conditions are often preferred to minimize side reactions. The selection of the halogen in the acetoacetate (bromo is generally more reactive than chloro) can also impact the reaction rate and yield.

Q3: I am observing a low yield in the ester hydrolysis step. What could be the reason?

A3: Incomplete hydrolysis is a common issue. This can be due to insufficient reaction time, inadequate concentration of the base or acid catalyst, or the presence of water-immiscible solvents that hinder the reaction. Steric hindrance around the ester group can also slow down the hydrolysis.[1]

Q4: Are there any common side products to be aware of during the synthesis?

A4: In the Hantzsch synthesis step, side products can arise from self-condensation of the acetoacetate or reactions involving impurities in the starting materials. During hydrolysis, incomplete reaction will leave unreacted ester. Prolonged exposure to harsh basic or acidic conditions at high temperatures might lead to decomposition of the thiazole ring.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or dioxane.[2] The product's amphoteric nature (due to the carboxylic acid and the pyridine ring) allows for purification by adjusting the pH of the aqueous solution to precipitate the product at its isoelectric point. If impurities persist, column chromatography on silica gel may be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate (Hantzsch Reaction)
Potential Cause Recommended Solution
Impure Starting Materials Ensure pyridine-2-carbothioamide and ethyl 4-haloacetoacetate are pure. Recrystallize or repurify if necessary.
Inappropriate Solvent Ethanol is commonly used. Ensure it is of an appropriate grade. Other polar protic solvents can be tested.
Incorrect Reaction Temperature The reaction typically requires heating.[3] Optimize the temperature; too low may result in a slow reaction, while too high could lead to decomposition. A typical range is 60-80°C.
Presence of Water Use anhydrous solvents and reagents to prevent unwanted side reactions.
Inefficient Mixing Ensure adequate stirring throughout the reaction to maintain a homogeneous mixture.
Problem 2: Incomplete Hydrolysis of Ethyl Ester to Carboxylic Acid
Potential Cause Recommended Solution
Insufficient Base/Acid Increase the molar excess of the hydrolyzing agent (e.g., NaOH, KOH, or HCl). Typically, 2-5 equivalents are used.
Short Reaction Time Monitor the reaction by TLC. Increase the reaction time until the starting ester spot disappears.
Low Reaction Temperature Gently heat the reaction mixture to increase the rate of hydrolysis. Be cautious of potential degradation at high temperatures.
Poor Solubility If using a biphasic system, consider adding a phase-transfer catalyst or using a co-solvent like THF or methanol to improve solubility.[4]
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Recommended Solution
Product is an Emulsion After acidification, if an emulsion forms, add a small amount of brine or a different organic solvent to break the emulsion.
Product is too Soluble If the product is highly soluble in the aqueous layer after acidification, extract with a more polar organic solvent like ethyl acetate multiple times. Salting out by adding NaCl to the aqueous layer can also help.[4]
Co-precipitation of Impurities During recrystallization, cool the solution slowly to allow for selective crystallization of the product. If impurities persist, a second recrystallization or column chromatography may be needed.
Incorrect pH for Precipitation Carefully adjust the pH of the aqueous solution to the isoelectric point of the product to maximize precipitation. This may require dropwise addition of acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

This protocol is based on the principles of the Hantzsch thiazole synthesis.[2][3]

Materials:

  • Pyridine-2-carbothioamide

  • Ethyl 4-bromoacetoacetate

  • Ethanol (anhydrous)

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-2-carbothioamide (1 equivalent) in anhydrous ethanol.

  • To this solution, add ethyl 4-bromoacetoacetate (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The crude product may precipitate upon neutralization. If not, the solvent can be removed under reduced pressure.

  • The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Parameter Value
Reactant Ratio 1 : 1.1 (Pyridine-2-carbothioamide : Ethyl 4-bromoacetoacetate)
Solvent Anhydrous Ethanol
Temperature Reflux (~78°C)
Reaction Time 4 - 6 hours
Expected Yield 60 - 80%
Step 2: Hydrolysis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

This protocol describes the basic hydrolysis of the ethyl ester to the carboxylic acid.[1]

Materials:

  • Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[5]

  • Water

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester (1 equivalent) in a mixture of ethanol (or THF) and water.

  • Add a solution of NaOH or LiOH (2-3 equivalents) in water to the ester solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M HCl.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Parameter Value
Hydrolyzing Agent NaOH or LiOH
Solvent System Ethanol/Water or THF/Water
Temperature 25 - 50°C
Reaction Time 2 - 4 hours
Expected Yield 85 - 95%

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Ester Hydrolysis A Pyridine-2-carbothioamide C Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate A->C Ethanol, Reflux B Ethyl 4-bromoacetoacetate B->C Ethanol, Reflux D This compound C->D 1. NaOH, H2O/EtOH 2. HCl

Caption: Overall synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed step Which Step? start->step hantzsch Hantzsch Synthesis step->hantzsch Step 1 hydrolysis Ester Hydrolysis step->hydrolysis Step 2 hantzsch_q1 Check Reagent Purity hantzsch->hantzsch_q1 hydrolysis_q1 Incomplete Reaction? hydrolysis->hydrolysis_q1 hantzsch_a1_yes Optimize Temp/Time hantzsch_q1->hantzsch_a1_yes Yes hantzsch_a1_no Purify Reagents hantzsch_q1->hantzsch_a1_no No end Yield Improved hantzsch_a1_yes->end hantzsch_a1_no->end hydrolysis_a1_yes Increase Base/Time/Temp hydrolysis_q1->hydrolysis_a1_yes Yes hydrolysis_a1_no Check Workup pH hydrolysis_q1->hydrolysis_a1_no No hydrolysis_a1_yes->end hydrolysis_a1_no->end

Caption: A troubleshooting workflow for low yield issues.

Yield_Factors cluster_params Key Parameters yield High Yield purity High Reagent Purity purity->yield temp Optimal Temperature temp->yield time Sufficient Reaction Time time->yield solvent Anhydrous Solvent solvent->yield hydrolysis_cond Complete Hydrolysis hydrolysis_cond->yield

Caption: Logical relationship between reaction parameters and yield.

References

stability issues of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. The information provided is intended to assist in designing and troubleshooting experiments related to the stability of this compound in solution.

Troubleshooting Guide

Q1: I am observing a rapid loss of my compound in solution, even when stored at low temperatures. What could be the cause?

A1: Rapid degradation of this compound can be attributed to several factors. A likely cause is decarboxylation, a known instability for structurally similar compounds. This process is often accelerated by factors such as pH and the presence of certain metal ions. Additionally, exposure to light can induce photodegradation.

To troubleshoot this issue:

  • Protect from Light: Ensure your solutions are prepared and stored in amber vials or protected from light to minimize photodegradation.

  • pH Control: Buffer your solutions to a neutral or slightly acidic pH. The stability of the carboxylic acid group can be pH-dependent.

  • Solvent Choice: Use high-purity solvents. Trace impurities in solvents can catalyze degradation. Consider solvents like DMSO or acetonitrile for stock solutions, and minimize the time the compound spends in aqueous solutions.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.

Q2: My HPLC analysis shows multiple new peaks appearing over time. How can I identify these degradation products?

A2: The appearance of new peaks in your HPLC chromatogram is indicative of degradation. Identifying these products is crucial for understanding the stability of your compound. A powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

Here is a suggested workflow:

  • LC-MS Analysis: Analyze your degraded sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products.

  • Fragmentation Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent compound and the degradation products. The fragmentation patterns will provide structural information about the degradants.

  • Hypothesize Degradation Pathways: Based on the mass of the degradation products and the known chemistry of thiazole and pyridine derivatives, you can hypothesize the degradation pathways, such as hydrolysis, oxidation, or decarboxylation. For instance, a loss of 44 Da from the parent mass would strongly suggest decarboxylation.

Q3: I'm having difficulty dissolving the compound in my aqueous buffer. What can I do?

A3: Poor aqueous solubility is common for complex organic molecules. Here are some strategies to improve solubility:

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • pH Adjustment: The solubility of carboxylic acids is often pH-dependent. Increasing the pH of the solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Use of Excipients: In formulation development, solubility-enhancing excipients such as cyclodextrins can be employed to improve aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemical structure and literature on related compounds, the primary degradation pathways for this compound are likely to be:

  • Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation, potentially through a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to the cleavage of the thiazole ring.[1]

  • Decarboxylation: Acetic acid derivatives of heterocyclic compounds can undergo decarboxylation (loss of CO2), especially when subjected to heat or certain pH conditions.[2][3]

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation: The sulfur and nitrogen atoms in the heterocyclic rings can be sites of oxidation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure the stability of this compound in solution, the following storage conditions are recommended:

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Solvent: For long-term storage, it is advisable to store the compound as a stock solution in a non-aqueous solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: How can I set up a forced degradation study for this compound?

A3: A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[4][5] The compound should be subjected to stress under the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% H2O2 at room temperature.

  • Thermal Degradation: The solid compound and a solution are heated to a high temperature (e.g., 80°C).

  • Photodegradation: The solid compound and a solution are exposed to light according to ICH Q1B guidelines.

Samples should be analyzed at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation

The following tables can be used to summarize the results of your stability studies.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTime (hours)Initial Purity (%)Purity after Stress (%)% DegradationNumber of Degradants
0.1 M HCl, 60°C
0.1 M NaOH, RT
3% H₂O₂, RT
Heat (80°C, solution)
Photolytic (ICH Q1B)

Table 2: Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25
PBS (pH 7.4)25
Ethanol25
Methanol25
Acetonitrile25
DMSO25

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV detector

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Incubate a vial of the stock solution at 80°C.

  • Photostability: Expose a solution of the compound (e.g., in methanol:water) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before injection if necessary.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure detection of all components.

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) stress_solutions Prepare Stress Solutions (Acid, Base, Oxidative, Thermal, Photo) stock->stress_solutions incubation Incubate under Stress Conditions sampling Sample at Time Points (0, 2, 4, 8, 24h) incubation->sampling neutralize Neutralize (if needed) hplc HPLC-UV/DAD Analysis neutralize->hplc data Data Analysis (Purity, % Degradation) hplc->data G parent This compound intermediate Unstable Endoperoxide Intermediate parent->intermediate + Singlet Oxygen (hν) product Ring-Opened Degradation Products intermediate->product Rearrangement G parent This compound product 2-methyl-4-(pyridin-2-yl)thiazole parent->product Heat or pH change co2 CO₂ parent->co2 G parent This compound product Ring-Opened Hydrolysis Products parent->product H₂O / H⁺ or OH⁻

References

Technical Support Center: Overcoming Solubility Challenges of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for the solubility issues commonly encountered with thiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My thiazole derivative, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer.

  • Question: What is causing this precipitation?

    • Answer: This is a common phenomenon known as "crashing out" or precipitation upon dilution. Your thiazole derivative is likely highly soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer of your assay. When the DMSO stock is diluted, the concentration of the compound exceeds its solubility limit in the aqueous environment, causing it to precipitate.

  • Question: How can I prevent my compound from precipitating?

    • Answer: You can try several approaches:

      • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize its potential effects on the assay while maintaining the compound's solubility.

      • Use of Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol. This can sometimes improve the solubility of the compound in the final aqueous solution.

      • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help prevent the compound from crashing out of solution.

Problem 2: I'm observing inconsistent results in my biological assays, even with the same batch of my thiazole derivative.

  • Question: What could be the reason for this variability?

    • Answer: Inconsistent results are often linked to solubility and stability issues. The actual concentration of the dissolved compound may vary between experiments if it is not fully dissolved or if it precipitates over time. Some heterocyclic compounds can also be unstable in certain solvents.

  • Question: How can I improve the reproducibility of my experiments?

    • Answer:

      • Ensure Complete Dissolution: Always visually inspect your stock solutions to confirm that the compound is fully dissolved. Gentle warming or sonication may be necessary to aid dissolution.

      • Prepare Fresh Solutions: It is best practice to prepare fresh dilutions from your stock solution for each experiment to avoid issues related to compound degradation over time.

      • Consider Alternative Solvents: If you suspect your compound is unstable in DMSO, you could explore other organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), provided they are compatible with your specific assay.

      • Employ a Solubility Enhancement Technique: For persistent issues, using a formulation strategy like cyclodextrin complexation or creating a solid dispersion can provide a more stable and consistently soluble form of your compound.

Quantitative Data on Solubility Enhancement

The following tables summarize the improvement in aqueous solubility of several thiazole derivatives using different enhancement techniques.

Table 1: Cyclodextrin Complexation

Thiazole DerivativeCyclodextrin UsedInitial Solubility (µg/mL)Final Solubility (µg/mL)Fold Increase
DasatinibHydroxypropyl-β-cyclodextrin (HP-β-CD)0.64914~21[1][2][3]

Table 2: Solid Dispersion

Thiazole DerivativeCarrier UsedInitial Solubility (µg/mL)Final Solubility (µg/mL)Fold Increase
MeloxicamPoloxamer 1886.5813.09~2[4][5]
RitonavirGelucire 44/14~1~220 (at 0.5% carrier)~220[6]
RitonavirSorbitol~11980 (in 15% solution)~1980[6]
SulfathiazoleMontmorillonite--220% increase[7][8]

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of your thiazole derivatives.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • Thiazole derivative (solid form)

  • Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Incubator shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • Vials with screw caps

Procedure:

  • Add an excess amount of the solid thiazole derivative to a vial containing a known volume of the buffer solution.

  • Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After incubation, stop the agitation and allow the undissolved solids to settle.

  • Carefully remove an aliquot of the supernatant without disturbing the solid material.

  • Clarify the supernatant by centrifugation or filtration to remove any remaining solid particles.

  • Quantify the concentration of the dissolved thiazole derivative in the clear supernatant using a validated analytical method.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)

This method is used to encapsulate a hydrophobic thiazole derivative within a cyclodextrin molecule.

Materials:

  • Thiazole derivative

  • Cyclodextrin (e.g., HP-β-CD)

  • Deionized water

  • Organic solvent in which the thiazole derivative is soluble (e.g., ethanol, acetone)

  • Magnetic stirrer and stir bar

  • Rotary evaporator or freeze-dryer

Procedure:

  • Dissolve the cyclodextrin in deionized water with stirring to create a clear solution.

  • In a separate container, dissolve the thiazole derivative in a minimal amount of a suitable organic solvent.

  • Slowly add the thiazole derivative solution dropwise to the cyclodextrin solution while continuously stirring.

  • Continue stirring the mixture at a constant temperature for 24-72 hours to allow for complex formation.

  • Remove the solvent. This can be done by:

    • Evaporation: Use a rotary evaporator to remove the organic solvent and some of the water.

    • Freeze-drying (Lyophilization): Freeze the entire solution (e.g., at -80°C) and then lyophilize to obtain a dry powder.

  • The resulting powder is the inclusion complex, which can be tested for its improved aqueous solubility.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This technique involves dispersing the thiazole derivative in a hydrophilic polymer matrix.

Materials:

  • Thiazole derivative

  • Hydrophilic polymer (e.g., PVP K30, PEG 6000)

  • Common volatile solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Accurately weigh the thiazole derivative and the hydrophilic polymer in the desired ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolve both the compound and the polymer in a minimal amount of the common solvent in a round-bottom flask.

  • Once a clear solution is formed, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C). A thin film of the solid dispersion will form on the walls of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator.

Protocol 4: Preparation of a Nanosuspension (Wet Milling Method)

This method reduces the particle size of the drug to the nanometer range to increase its dissolution rate.

Materials:

  • Thiazole derivative

  • Stabilizer (e.g., HPMC, Poloxamer 188, Tween 80)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill or planetary ball mill

Procedure:

  • Prepare an aqueous solution of the chosen stabilizer.

  • Disperse the thiazole derivative in the stabilizer solution to form a pre-suspension.

  • Add the milling media to the pre-suspension.

  • Mill the mixture at a high speed for a predetermined time. The milling time will need to be optimized to achieve the desired particle size.

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, zeta potential, and dissolution rate.

Visualizations

Workflow for Troubleshooting Solubility Issues

G cluster_advanced Advanced Techniques start Start: Poorly Soluble Thiazole Derivative q1 Precipitation from DMSO stock? start->q1 a1_yes Optimize DMSO concentration (aim for <0.5% final) Use co-solvents (e.g., Ethanol) Perform serial dilutions q1->a1_yes Yes q2 Inconsistent Assay Results? q1->q2 No a1_yes->q2 a2_yes Ensure complete dissolution (sonicate/warm) Prepare fresh solutions Consider alternative solvents (DMF, NMP) q2->a2_yes Yes q3 Still have issues? q2->q3 No a2_yes->q3 a3_yes Employ Advanced Solubilization Techniques q3->a3_yes Yes end Proceed with Experiment q3->end No cyclodextrin Cyclodextrin Complexation a3_yes->cyclodextrin solid_dispersion Solid Dispersion a3_yes->solid_dispersion nanosuspension Nanosuspension a3_yes->nanosuspension prodrug Prodrug Approach a3_yes->prodrug cyclodextrin->end solid_dispersion->end nanosuspension->end prodrug->end

Caption: A decision tree for troubleshooting common solubility problems with thiazole derivatives.

Signaling Pathway Inhibition by Thiazole-Based Kinase Inhibitors

G cluster_receptor Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Thiazole_Inhibitor Thiazole-Based Kinase Inhibitor (e.g., Dasatinib) Thiazole_Inhibitor->RTK Thiazole_Inhibitor->PI3K mTOR mTOR Thiazole_Inhibitor->mTOR RAF RAF Thiazole_Inhibitor->RAF AKT AKT PI3K->AKT AKT->mTOR Cell_Response Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Response RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Inhibition of key cancer-related signaling pathways by thiazole-based kinase inhibitors.[9][10][11][12][13][14][15][16][17][18]

References

Technical Support Center: Optimization of Reaction Conditions for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of thiazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Possible Causes:

  • Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition of reactants or products.

  • Incorrect Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate.

  • Ineffective Catalyst: If using a catalyzed reaction, the catalyst may be inappropriate for the specific substrates or may have lost its activity.

  • Improper pH: For certain variations of thiazole synthesis, particularly the Hantzsch synthesis, the pH of the reaction medium can be critical.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

Solutions:

  • Optimize Temperature: Systematically screen a range of temperatures to find the optimum. For instance, in a one-pot Hantzsch synthesis, increasing the temperature from room temperature to 65 °C can significantly improve yields.[1]

  • Solvent Screening: Test a variety of solvents. A mixture of ethanol and water (1:1) has been shown to be effective in certain Hantzsch syntheses, providing higher yields compared to single solvents like water, ethanol, or methanol.[1][2]

  • Catalyst Selection: For reactions requiring a catalyst, ensure the correct one is being used. For example, silica-supported tungstosilisic acid has been demonstrated as an efficient and reusable catalyst for the Hantzsch synthesis.[1][2]

  • pH Control: In the Hantzsch synthesis with N-monosubstituted thioureas, neutral solvents typically yield 2-(N-substituted amino)thiazoles, while acidic conditions can lead to a mixture of isomers.[3] Careful control of pH is therefore crucial for product selectivity.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.

Issue 2: Formation of Multiple Products or Isomers

Possible Causes:

  • Lack of Regioselectivity: In reactions with unsymmetrical starting materials, different isomers can be formed.

  • Side Reactions: Undesired side reactions can compete with the main reaction, leading to a mixture of products.

Solutions:

  • Control Reaction Conditions: As mentioned, pH control is critical for regioselectivity in the Hantzsch synthesis.[3]

  • Purification: If isomer formation is unavoidable, utilize chromatographic techniques such as column chromatography to separate the desired product.

Issue 3: Sluggish or Incomplete Reaction with Palladium Catalysis

Possible Cause:

  • Catalyst Poisoning: The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, inhibiting its activity.

Solution:

  • Increase Catalyst Loading: A higher loading of the palladium catalyst may be necessary to achieve a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thiazoles, and what are the typical starting materials?

A1: The Hantzsch thiazole synthesis is the most widely used method.[4] It typically involves the reaction of an α-haloketone with a thioamide or thiourea.[4][5]

Q2: Are there greener or more environmentally friendly methods for thiazole synthesis?

A2: Yes, significant progress has been made in developing greener synthetic approaches. These include microwave-assisted synthesis, ultrasound irradiation, and solvent-free reactions, which often lead to shorter reaction times, higher yields, and reduced waste.[2][4][6] For example, a solvent-free Hantzsch synthesis can be completed in minutes with high yields by grinding the reactants in a mortar and pestle.[6][7]

Q3: How can I improve the yield and reduce the reaction time of my thiazole synthesis?

A3: Microwave-assisted synthesis is a highly effective technique for both improving yields and dramatically reducing reaction times compared to conventional heating methods.[8][9][10][11][12] For instance, some thiazole syntheses that take hours under conventional reflux can be completed in a matter of minutes with microwave irradiation, often with an increase in product yield.[8]

A4: Besides the Hantzsch synthesis, other methods include the Robinson-Gabriel synthesis and the Cook-Heilborn synthesis.[4] The Robinson-Gabriel synthesis involves the cyclization of an α-acylaminoketone, while the Cook-Heilborn method utilizes the reaction of an α-aminonitrile with carbon disulfide or a related reagent.

Data Presentation

Table 1: Optimization of Hantzsch Thiazole Synthesis Conditions
EntrySolventCatalyst (SiW.SiO2)Time (h)Temperature (°C)Yield (%)
1Water15%7RT30
2Water15%38065
3Ethanol15%7RT35
4Ethanol15%36570
5Methanol15%36065
61-Butanol15%38060
72-Propanol15%38065
8EtOH/Water (1:1)-76550
9EtOH/Water (1:1)5%26574
10EtOH/Water (1:1)10%26579
11EtOH/Water (1:1) 15% 2 65 87
12EtOH/Water (1:1)20%26587

Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.[1][2]

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of Benzothiazole Derivatives
CompoundMethodReaction TimeYield (%)
1 Conventional2 h79
Microwave3 min82
2 Conventional4 h69
Microwave3 min80

This table illustrates the significant reduction in reaction time and improvement in yield when using microwave irradiation for the synthesis of certain heterocyclic compounds.[8]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)
  • Reactant Preparation: In a round-bottom flask, dissolve the thioamide or thiourea in a suitable solvent (e.g., a 1:1 mixture of ethanol and water).

  • Addition of α-Haloketone: Add the α-haloketone to the solution.

  • Reaction: If a catalyst is required, add it to the mixture. Heat the reaction mixture to the optimized temperature (e.g., 65 °C) and stir for the determined reaction time (e.g., 2 hours).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: If the product precipitates, it can be isolated by filtration. Otherwise, an appropriate extraction procedure should be followed. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Thiazole Synthesis
  • Reactant Preparation: In a microwave-safe reaction vessel, combine the α-haloketone and the thioamide or thiourea.

  • Solvent/Solid Support: Add a minimal amount of a suitable solvent or a solid support if a solvent-free reaction is being performed.

  • Reaction: Place the vessel in the microwave reactor and irradiate at a specific temperature and power for a short duration (e.g., 3-10 minutes).

  • Work-up and Isolation: After the reaction is complete and the vessel has cooled, the product can be isolated and purified using standard techniques as described in Protocol 1.

Visualizations

Thiazole_Synthesis_Workflow Start Starting Materials (α-Haloketone, Thioamide) Reaction Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Cooling, Quenching) Monitoring->Workup Complete Isolation Product Isolation (Filtration/Extraction) Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Product Pure Thiazole Product Purification->Product

Caption: A general experimental workflow for the synthesis of thiazoles.

Troubleshooting_Low_Yield Problem Low Product Yield Temp Optimize Temperature Problem->Temp Possible Cause Solvent Screen Solvents Problem->Solvent Possible Cause Catalyst Check Catalyst Activity Problem->Catalyst Possible Cause Time Increase Reaction Time Problem->Time Possible Cause pH Adjust pH Problem->pH Possible Cause Solution Improved Yield Temp->Solution Solution Solvent->Solution Solution Catalyst->Solution Solution Time->Solution Solution pH->Solution Solution

Caption: A troubleshooting decision tree for addressing low product yield in thiazole synthesis.

Hantzsch_Synthesis_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Product Intermediate2->Product Dehydration

Caption: A simplified signaling pathway for the Hantzsch thiazole synthesis.

References

Technical Support Center: Purification of 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. This document addresses common challenges encountered during its synthesis and purification, offering practical solutions and detailed experimental protocols.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Purity After Initial Synthesis

Question: My crude this compound, synthesized via a Hantzsch-type reaction followed by ester hydrolysis, shows multiple spots on my TLC analysis. What are the likely impurities and how can I remove them?

Answer:

The presence of multiple impurities is common in the synthesis of complex heterocyclic compounds. The impurities likely fall into these categories:

  • Unreacted Starting Materials: Pyridine-2-thioamide and an appropriate 4-haloacetoacetate derivative (e.g., ethyl 4-chloroacetoacetate).

  • Intermediate Ester: Incomplete hydrolysis will leave the ethyl ester of the target compound, ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate.

  • Side-Reaction Products: The Hantzsch thiazole synthesis can sometimes yield regioisomers or other condensation byproducts.

Troubleshooting Workflow:

start Crude Product with Impurities check_ester Check for Residual Ester (TLC, LC-MS) start->check_ester hydrolysis Incomplete Hydrolysis Suspected check_ester->hydrolysis Ester spot present check_sm Check for Starting Materials (TLC, LC-MS) check_ester->check_sm No ester spot rehydrolyze Re-subject to Hydrolysis Conditions (e.g., LiOH, THF/H2O) hydrolysis->rehydrolyze rehydrolyze->start sm_present Starting Materials Detected check_sm->sm_present SM spots present recrystallize Purify via Recrystallization check_sm->recrystallize Minor impurities column Purify via Column Chromatography sm_present->column acid_base Consider Acid-Base Extraction sm_present->acid_base end Pure Product column->end recrystallize->end acid_base->column If impurities persist

Figure 1: Troubleshooting workflow for low purity of crude product.

Issue 2: Difficulty with Recrystallization

Question: I'm struggling to find a suitable solvent system for the recrystallization of this compound. It either doesn't dissolve or oils out upon cooling. What should I do?

Answer:

Finding the right recrystallization solvent is key. Due to the presence of both a basic pyridine ring and an acidic carboxylic acid group, the compound has polar characteristics.

Recommended Solvents to Screen:

  • Single Solvents: Ethanol, Methanol, Acetonitrile, Glacial Acetic Acid.

  • Solvent Pairs: Ethanol/Water, Methanol/Water, Dioxane/Water, Ethyl Acetate/Hexane.

Troubleshooting Tips:

  • Oiling Out: This often occurs when the solution is supersaturated or cools too quickly. Try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal. Using a solvent pair where the compound is less soluble can also help.

  • Poor Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a small seed crystal of the pure compound. Storing the solution at a lower temperature (e.g., in a refrigerator) for an extended period may also induce crystallization.

Issue 3: Challenges with Column Chromatography

Question: My compound streaks badly on the silica gel column, leading to poor separation and mixed fractions. How can I improve the chromatography?

Answer:

The polar and amphoteric nature of this compound can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing streaking.

Solutions:

  • Mobile Phase Modification: Add a small amount of a polar modifier to your eluent to improve peak shape.

    • For acidic compounds: Add 0.1-1% acetic acid or formic acid to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica.

    • For basic compounds: While less common for acidic target compounds, adding a small amount of triethylamine (0.1-1%) can neutralize the acidic sites on the silica. However, for this specific molecule, an acidic modifier is generally more effective.

  • Stationary Phase Choice:

    • Reversed-Phase Chromatography (C18): This is often a better choice for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a TFA or formic acid modifier (0.1%).

    • Alumina (Neutral or Basic): For basic compounds, alumina can sometimes give better results than silica.

Eluent Systems for Silica Gel Chromatography:

Eluent SystemPolarityRecommended Ratio (v/v)
Dichloromethane / MethanolHigh98:2 to 90:10
Ethyl Acetate / HexaneMedium to High50:50 to 100:0
Chloroform / Methanol / Acetic AcidHigh (for acidic compounds)95:4.5:0.5

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most common synthetic pathway is a two-step process:

  • Hantzsch Thiazole Synthesis: Reaction of pyridine-2-carbothioamide with an ethyl 4-haloacetoacetate (e.g., ethyl 4-chloroacetoacetate) to form ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate.

  • Ester Hydrolysis: Hydrolysis of the resulting ethyl ester to the final carboxylic acid, typically using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as THF/water or ethanol/water, followed by acidic workup.

A Pyridine-2-carbothioamide C Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate A->C Hantzsch Synthesis B Ethyl 4-haloacetoacetate B->C Hantzsch Synthesis D This compound C->D Ester Hydrolysis (e.g., LiOH, H2O/THF)

Figure 2: Synthetic pathway for the target compound.

Q2: What are the key safety precautions when working with the reagents for this synthesis?

A2: Always consult the Safety Data Sheet (SDS) for each reagent. Key precautions include:

  • 4-Haloacetoacetates: These are lachrymators and should be handled in a well-ventilated fume hood.

  • Thioamides: Can have unpleasant odors and potential toxicity; handle with appropriate personal protective equipment (PPE).

  • Strong Acids and Bases: Used in hydrolysis and workup steps. Handle with care to avoid chemical burns.

Q3: Can I use HPLC for the purification of this compound?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for purifying this compound, especially for achieving high purity on a smaller scale. A reversed-phase C18 column is recommended.

Typical HPLC Conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm (analytical) or larger (preparative)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient 5-95% B over 20-30 minutes
Flow Rate 1 mL/min (analytical)
Detection UV at 254 nm and 280 nm

Experimental Protocols

Protocol 1: General Procedure for Ester Hydrolysis and Purification

This protocol describes the hydrolysis of ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate to the target carboxylic acid and subsequent purification.

  • Hydrolysis:

    • Dissolve the crude ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (LiOH·H₂O) (approx. 1.5-2.0 equivalents).

    • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid (e.g., 1 M HCl). A precipitate should form.

  • Purification:

    • Filtration: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum.

    • Recrystallization (if necessary): Dissolve the crude solid in a minimal amount of hot ethanol or methanol. Slowly add water until the solution becomes slightly turbid. Heat to re-dissolve and then allow to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration.

Protocol 2: Column Chromatography of Crude Product

This protocol is for the purification of the crude carboxylic acid using silica gel chromatography.

  • Preparation:

    • Prepare a silica gel column in a suitable solvent (e.g., hexane or dichloromethane).

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution:

    • Load the sample onto the column.

    • Begin elution with a non-polar solvent system (e.g., 100% dichloromethane or ethyl acetate/hexane 1:1).

    • Gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol in dichloromethane). Remember to add 0.1-1% acetic acid to the eluent to improve peak shape.

    • Collect fractions and monitor by TLC.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Disclaimer: These are general guidelines and may require optimization for your specific reaction conditions and scale. Always perform small-scale trials to determine the optimal purification strategy.

Technical Support Center: Synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis, which involves the condensation of pyridine-2-carbothioamide with an ethyl 4-haloacetoacetate (commonly ethyl 4-chloroacetoacetate) to form ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate. The second step is the hydrolysis of the resulting ester to the final carboxylic acid product.

Q2: What are the typical starting materials and reagents for the Hantzsch thiazole synthesis step?

A2: The key reactants are pyridine-2-carbothioamide and an ethyl 4-haloacetoacetate. The reaction is typically carried out in a protic solvent such as ethanol and may be heated to reflux.

Q3: What conditions are typically used for the hydrolysis of the ethyl ester to the carboxylic acid?

A3: Alkaline hydrolysis is commonly employed, using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol. The reaction is often performed at room temperature, followed by acidification to precipitate the carboxylic acid.

Q4: Is the final product, this compound, stable?

A4: The product can be sensitive to light and may undergo decarboxylation, particularly when in solution.[1] It is advisable to store the final compound protected from light and at a low temperature.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Thiazole Ester in the Hantzsch Reaction

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete reaction. - Ensure the reaction is heated to reflux for a sufficient duration (e.g., 5-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
Suboptimal reaction temperature. - While reflux is common, optimizing the temperature may improve yields. Experiment with slightly lower or higher temperatures.
Incorrect stoichiometry. - Use a 1:1 molar ratio of pyridine-2-carbothioamide to ethyl 4-haloacetoacetate.
Decomposition of starting materials. - Ensure the purity of the starting materials. Ethyl 4-haloacetoacetates can be unstable; it is best to use them fresh or stored under appropriate conditions.
Problem 2: Presence of an Isomeric Impurity in the Hantzsch Reaction Product

Possible Cause & Solutions:

Possible Cause Troubleshooting Step
Formation of the 2-imino-2,3-dihydrothiazole isomer. This is a known side reaction in Hantzsch synthesis, particularly under acidic conditions. The reaction involves the two nitrogen atoms of the thioamide moiety competing for cyclization.[2] - Control pH: Maintain a neutral or slightly basic reaction medium to favor the formation of the desired 2-aminothiazole derivative. The use of a non-acidic solvent like ethanol is recommended. If acidic byproducts are formed, consider adding a non-nucleophilic base.
Difficulty in separating the isomers. - The isomers can be difficult to separate by standard column chromatography. Fractional crystallization may be a more effective purification method.
Problem 3: Low Yield or Product Degradation During Ester Hydrolysis

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete hydrolysis. - Increase the reaction time or the concentration of the base. Monitor the reaction by TLC until the ester starting material is fully consumed.
Decarboxylation of the final product. The target molecule is susceptible to decarboxylation, leading to the formation of 2-(pyridin-2-yl)-4-methylthiazole.[1] - Mild reaction conditions: Perform the hydrolysis at room temperature or slightly below. Avoid excessive heating. - Careful acidification: Add acid slowly during workup while keeping the solution cool to precipitate the product.
Light sensitivity. - Protect the reaction mixture and the isolated product from light to prevent photochemical degradation.[1]
Problem 4: Difficulty in Purifying the Final Carboxylic Acid

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Presence of unreacted starting materials or side products. - Recrystallization: This is often the most effective method for purifying the final product. Suitable solvent systems include ethanol/water or acetic acid/water. - Washing: Wash the crude product with water to remove inorganic salts and with a non-polar solvent like diethyl ether to remove non-polar impurities.
Co-precipitation of impurities. - During acidification, impurities may co-precipitate with the product. Adjusting the final pH of the precipitation can sometimes improve selectivity.

Experimental Protocols

Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

This protocol is adapted from a similar synthesis of (2-phenyl-thiazol-4-yl)-acetic acid.[3]

  • To a stirred suspension of pyridine-2-carbothioamide (10 mmol) in absolute ethanol (30 mL), add ethyl 4-chloro-3-oxobutanoate (10 mmol).

  • Heat the reaction mixture to reflux for 5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and neutralize with a 10% sodium bicarbonate solution.

  • Filter the resulting solid, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Synthesis of this compound
  • Dissolve the crude ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) (e.g., 3 equivalents).

  • Stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the ester is consumed.

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of 3-4, keeping the solution cool in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum, protected from light.

Visualizations

Logical Workflow for Troubleshooting Hantzsch Synthesis Side Reactions

Hantzsch_Troubleshooting Troubleshooting Hantzsch Synthesis start Low Yield or Impurities in Hantzsch Reaction check_reaction Check Reaction Conditions start->check_reaction check_purity Analyze Impurity Profile start->check_purity incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction isomer_formation Isomeric Impurity Present? check_purity->isomer_formation other_impurities Other Impurities? check_purity->other_impurities increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes check_reagents Check Reagent Purity/Stoichiometry incomplete_reaction->check_reagents No control_ph Maintain Neutral/Slightly Basic pH isomer_formation->control_ph Yes purify Purification Strategy: - Fractional Crystallization - Column Chromatography isomer_formation->purify Yes reassess_starting_materials Re-purify Starting Materials other_impurities->reassess_starting_materials Yes end Optimized Reaction increase_time_temp->end check_reagents->end control_ph->end purify->end reassess_starting_materials->end

Caption: Troubleshooting workflow for Hantzsch synthesis.

Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway Synthesis of this compound and Side Reactions cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis A Pyridine-2-carbothioamide C Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate (Desired Product) A->C EtOH, Reflux D 2-Imino-3-(pyridin-2-yl)-4-(ethoxycarbonylmethyl)-2,3-dihydrothiazole (Isomeric Side Product) A->D Acidic Conditions B Ethyl 4-chloroacetoacetate B->C B->D E Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate C->E F This compound (Final Product) E->F 1. LiOH, THF/H2O 2. H+ H Incomplete Hydrolysis (Unreacted Ester) E->H Insufficient Base/Time G 2-(Pyridin-2-yl)-4-methylthiazole (Decarboxylation Side Product) F->G Light, Heat

Caption: Synthetic pathway and potential side reactions.

References

troubleshooting failed reactions of pyridinyl-thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridinyl-thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these important heterocyclic compounds. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyridinyl-thiazoles?

A1: The most prevalent and versatile method for synthesizing pyridinyl-thiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of an α-haloketone (or α-haloaldehyde) with a thioamide derivative, such as pyridinyl-thiourea.[1][2]

Q2: I am not getting any product. What are the primary reasons for a complete reaction failure?

A2: Complete reaction failure can often be attributed to a few key factors:

  • Incorrect Reagents: Ensure you are using the correct starting materials, particularly the appropriate α-haloketone and pyridinyl-thioamide.

  • Degraded Reagents: α-haloketones can be unstable. Ensure their purity before starting the reaction. Similarly, check the purity of the thioamide.

  • Insufficient Activation: The reaction may require a catalyst (acidic or basic) or thermal activation (heating) to proceed.[3]

Q3: My reaction yield is very low. What are the common causes and how can I improve it?

A3: Low yields are a frequent issue. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. These parameters often require optimization for each specific set of reactants.

  • Purity of Reactants: Impurities in the starting materials can lead to side reactions, consuming the reactants and lowering the yield of the desired product.

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are accurate.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Loss During Workup: The product may be lost during extraction or purification steps.

Q4: I'm observing multiple spots on my TLC plate. What are the likely side products?

A4: In a Hantzsch-type synthesis of pyridinyl-thiazoles, several side products can form:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and the pyridinyl-thioamide.

  • Formation of Oxazoles: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can self-condense.

Q5: My pyridinyl-thiazole product is difficult to purify. What methods are recommended?

A5: Pyridinyl-thiazoles are often polar and can be challenging to purify by standard silica gel chromatography. Consider the following strategies:

  • Recrystallization: This is an effective method for purifying solid products. Experiment with different solvent systems.

  • Alternative Chromatography Media: If silica gel causes streaking or poor separation, consider using alumina.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography can provide better separation.

  • Salt Formation: Converting the basic pyridine moiety into a salt (e.g., hydrochloride) can alter its solubility and facilitate purification by precipitation or recrystallization.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This guide will help you diagnose and resolve issues related to low or non-existent product formation.

Troubleshooting Logic for Low/No Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents Verify Reagent Identity and Purity start->check_reagents reagent_purity Impure or Degraded Reagents? check_reagents->reagent_purity check_conditions Review Reaction Conditions conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal check_workup Analyze Workup & Purification workup_loss Product Loss During Workup? check_workup->workup_loss reagent_purity_yes Purify/replace reagents. Use fresh α-haloketone. reagent_purity->reagent_purity_yes Yes reagent_purity_no Proceed to next check reagent_purity->reagent_purity_no No reagent_purity_no->check_conditions conditions_suboptimal_yes Optimize temperature, time, solvent, and stoichiometry. Consider a catalyst. conditions_suboptimal->conditions_suboptimal_yes Yes conditions_suboptimal_no Proceed to next check conditions_suboptimal->conditions_suboptimal_no No conditions_suboptimal_no->check_workup workup_loss_yes Optimize extraction pH. Check solubility in wash solvents. Analyze aqueous layers. workup_loss->workup_loss_yes Yes workup_loss_no Reaction may have side products. workup_loss->workup_loss_no No

Caption: Troubleshooting workflow for low or no product yield.

Data on Reaction Condition Optimization

The choice of solvent, catalyst, and temperature can significantly impact the yield of pyridinyl-thiazole synthesis. Below are tables summarizing data from various literature sources.

Table 1: Effect of Solvent and Temperature on Yield

Target Compoundα-HaloketoneThioamideSolventTemperature (°C)Time (h)Yield (%)Reference
1-[4-Methyl-2-(pyridin-2-ylamino)thiazol-5-yl]ethanone3-Chloropentane-2,4-dione(Pyridin-2-yl)thioureaAcOHReflux574[1][4]
2-Amino-4-(pyridin-2-yl)thiazole2-Bromo-1-(pyridin-2-yl)ethanoneThioureaEthanol70256
N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine (Microwave)2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-PhenylthioureaMethanol900.595[5]
N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine (Conventional)2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-PhenylthioureaMethanolReflux8Lower[5]

Table 2: Effect of Base/Catalyst on Yield

Target CompoundReactantsBase/CatalystSolventYield (%)Reference
(E)-3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)thiazol-5-yl]propen-1-one1-[4-Methyl-2-(pyridin-2-ylamino)thiazol-5-yl]ethanone, 2-fluorobenzaldehydet-BuOKEtOH80[1]
Pyridine-thiazole hybrid 8Thiosemicarbazone 3, 3-chloropentane-2,4-dioneTriethylamineEthanol56[2]
Pyridine-thiazole hybrid 5Thiosemicarbazone 3, ethyl bromoacetateSodium AcetateEthanol62[2]
2-imino-3,4-dimethyl-2,3-dihydrothiazoleα-halogeno ketone, N-monosubstituted thiourea10M-HClEtOH73[3]
Issue 2: Product Purification Challenges

This guide provides strategies for purifying polar pyridinyl-thiazole compounds.

Purification Strategy Workflow

purification_workflow start Crude Product Mixture recrystallization Attempt Recrystallization start->recrystallization recrystallization_success Success? recrystallization->recrystallization_success column_chrom Column Chromatography silica Standard Silica Gel column_chrom->silica success Pure Product failure Purification Unsuccessful recrystallization_success->column_chrom No recrystallization_success->success Yes silica_success Success? silica->silica_success silica_success->success Yes alumina Try Alumina silica_success->alumina No alumina_success Success? alumina->alumina_success alumina_success->success Yes reverse_phase Reverse-Phase/HILIC alumina_success->reverse_phase No reverse_phase_success Success? reverse_phase->reverse_phase_success reverse_phase_success->success Yes salt_formation Consider Salt Formation & Recrystallization reverse_phase_success->salt_formation No salt_formation->failure

Caption: Decision workflow for purifying pyridinyl-thiazole compounds.

Experimental Protocols

Below are representative experimental protocols for the synthesis of pyridinyl-thiazole derivatives based on the Hantzsch reaction.

Protocol 1: Synthesis of 1-[4-Methyl-2-(pyridin-2-ylamino)thiazol-5-yl]ethanone [1][4]

General Workflow

experimental_workflow reagents Combine (pyridin-2-yl)thiourea, 3-chloropentane-2,4-dione, AcONa in AcOH reflux Reflux the mixture for 5 hours reagents->reflux cool Cool the reaction mixture reflux->cool filter Filter the solid product cool->filter wash Wash with ethanol filter->wash recrystallize Recrystallize from DMF:ethanol wash->recrystallize product Obtain Pure Product recrystallize->product

Caption: General experimental workflow for pyridinyl-thiazole synthesis.

Materials:

  • (Pyridin-2-yl)thiourea (0.01 mol)

  • 3-Chloropentane-2,4-dione (0.011 mol)

  • Sodium Acetate (AcONa) (0.01 mol)

  • Glacial Acetic Acid (AcOH) (10 mL)

  • Ethanol (for washing)

  • DMF:Ethanol (1:2 mixture for recrystallization)

Procedure:

  • In a round-bottom flask, combine (pyridin-2-yl)thiourea, 3-chloropentane-2,4-dione, and sodium acetate in glacial acetic acid.

  • Heat the mixture to reflux and maintain for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol (5-10 mL).

  • Recrystallize the crude product from a mixture of DMF and ethanol (1:2) to obtain the pure product.

Protocol 2: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole

Materials:

  • 2-Bromo-1-(pyridin-2-yl)ethanone (5 mmol)

  • Thiourea (5.1 mmol)

  • Ethanol

  • 2 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Acetone (for washing)

Procedure:

  • To a solution of 2-bromo-1-(pyridin-2-yl)ethanone (1 g, 5 mmol) in ethanol, add thiourea (340 mg, 5.1 mmol).

  • Stir the mixture at 70°C for 2 hours. Monitor the reaction by LC/MS.

  • Cool the reaction mixture to room temperature, which should induce precipitation.

  • Collect the precipitate by vacuum filtration and wash with acetone.

  • Dissolve the collected solid in 2 M NaOH (25 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product.

References

Technical Support Center: Enhancing the Biological Activity of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the biological activity of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies to enhance the biological activity of this compound?

A1: Enhancing the biological activity of the parent compound typically involves structural modifications. Key strategies include:

  • Amide and Ester Formation: Converting the carboxylic acid group into amides or esters can improve cell permeability and alter the pharmacokinetic profile.

  • Substitution on the Pyridine Ring: Introducing various substituents on the pyridine ring can modulate the electronic and steric properties of the molecule, potentially leading to improved target binding.

  • Modification of the Acetic Acid Side Chain: Altering the length or branching of the acetic acid side chain can impact the compound's interaction with its biological target.

  • Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties, such as tetrazole, can influence the compound's acidity and binding characteristics.

Q2: What are the primary biological targets for derivatives of this compound?

A2: Derivatives of this scaffold have shown activity against a range of biological targets, including:

  • Protein Kinases: Notably, the PI3K/AKT/mTOR signaling pathway is a significant target for many thiazole derivatives in the context of cancer therapy.[1][2][3]

  • Cyclooxygenase (COX) Enzymes: Thiazole-containing compounds have been investigated as selective COX-2 inhibitors for their anti-inflammatory effects.

  • Lipoxygenase (LOX) Enzymes: Some derivatives have shown inhibitory activity against lipoxygenase, which is relevant for both inflammation and cancer.

  • Microbial Enzymes: The thiazole scaffold is present in various antimicrobial agents, suggesting that its derivatives may target essential microbial enzymes.

Q3: Are there any known structure-activity relationships (SAR) for this class of compounds?

A3: Yes, several SAR studies have been conducted. For instance, in the context of anticancer activity, the introduction of bulky aromatic groups on the thiazole ring has been shown to enhance cytotoxicity. For anti-inflammatory activity, specific substitutions on the pyridine ring can lead to selective COX-2 inhibition.

Troubleshooting Guides

Synthesis of Derivatives

Issue 1: Low yield during amide coupling reaction.

  • Possible Cause 1: Incomplete activation of the carboxylic acid.

    • Solution: Ensure that the coupling reagents (e.g., EDC/HOBt, HATU) are fresh and used in appropriate stoichiometric amounts. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated acid.

  • Possible Cause 2: Poor nucleophilicity of the amine.

    • Solution: If the amine is sterically hindered or electronically deactivated, consider using a more potent coupling reagent or performing the reaction at an elevated temperature. The addition of a non-nucleophilic base (e.g., DIEA) can also facilitate the reaction.

  • Possible Cause 3: Side reactions.

    • Solution: Minimize side reactions by carefully controlling the reaction temperature and time. Purification of the activated acid intermediate before adding the amine can sometimes improve the yield.

Issue 2: Difficulty in purification of the final product.

  • Possible Cause 1: Presence of unreacted starting materials or coupling reagents.

    • Solution: Use column chromatography with a carefully selected solvent system to separate the product from impurities. A preliminary aqueous work-up can help remove water-soluble byproducts from the coupling reagents.

  • Possible Cause 2: Product is an oil or difficult to crystallize.

    • Solution: If the product is an oil, try triturating it with a non-polar solvent (e.g., hexane, diethyl ether) to induce precipitation. If crystallization is difficult, consider using a different solvent system or employing techniques like slow evaporation or vapor diffusion.

Biological Assays

Issue 3: High variability in MTT assay results for cytotoxicity testing.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates to maintain uniformity. Avoid seeding cells in the outer wells of the 96-well plate, as these are prone to evaporation (the "edge effect").[4]

  • Possible Cause 2: Interference of the compound with the MTT dye.

    • Solution: Run a control experiment with the compound in cell-free media to check for any direct reduction of MTT by the compound itself. If there is interference, consider using an alternative viability assay like the MTS or XTT assay.[5][6]

  • Possible Cause 3: Incomplete solubilization of formazan crystals.

    • Solution: Ensure complete dissolution of the formazan crystals by adding the solubilization buffer and incubating for a sufficient period, with gentle shaking. Visually inspect the wells under a microscope to confirm the absence of crystals before reading the absorbance.[7][8]

Quantitative Data

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Thiazole Derivatives

Compound IDR1 (at thiazole-C4)R2 (at pyridine-C4)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)Reference
Parent Acid -CH₂COOHHData not availableData not availableData not available-
Derivative A PhenylH15.2 ± 1.321.8 ± 2.118.5 ± 1.9Fictional Data
Derivative B 4-ChlorophenylH8.7 ± 0.912.4 ± 1.19.9 ± 1.0Fictional Data
Derivative C 4-MethoxyphenylH12.1 ± 1.118.9 ± 1.714.3 ± 1.3Fictional Data
Derivative D Phenyl6-Methyl10.5 ± 1.015.3 ± 1.411.8 ± 1.2Fictional Data
Doxorubicin --0.8 ± 0.11.2 ± 0.21.0 ± 0.1Fictional Data

Note: The data presented for the derivatives is a synthesized representation based on typical findings in the literature for this class of compounds and is for illustrative purposes only. Direct comparative IC50 values for this compound were not available in the searched literature.

Experimental Protocols

General Protocol for Amide Synthesis
  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIEA (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for MTT Cell Viability Assay[4][5][6][7][8][9][10][11]
  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Proliferation, Survival, Angiogenesis mTORC1->Downstream Promotes Thiazole_Derivative 2-(2-(pyridin-2-yl)thiazol-4-yl) acetic acid Derivative Thiazole_Derivative->PI3K Inhibits Thiazole_Derivative->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition points for thiazole derivatives.

Experimental_Workflow start Start: this compound synthesis Chemical Synthesis of Derivatives (e.g., Amide Coupling) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) purification->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar lead_id Lead Compound Identification sar->lead_id lead_id->synthesis Further Optimization moa Mechanism of Action Studies (e.g., Kinase Inhibition Assays) lead_id->moa Promising Activity in_vivo In Vivo Efficacy Studies (Animal Models) moa->in_vivo end Optimized Lead Compound in_vivo->end

Caption: General experimental workflow for enhancing biological activity.

References

Navigating the Scale-Up Synthesis of 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of complex organic syntheses is a critical phase in drug development and chemical manufacturing. This technical support center provides a comprehensive resource for professionals encountering challenges during the large-scale synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate a smooth transition from laboratory to pilot plant or industrial production.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the Hantzsch thiazole synthesis for this compound and its ester precursor.

Issue Potential Cause Recommended Solution
Low Yield of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate Incomplete reaction; Side reactions; Suboptimal temperature control; Poor quality of starting materials.- Monitor Reaction: Utilize Thin Layer Chromatography (TLC) to track the consumption of starting materials (pyridine-2-carbothioamide and ethyl 4-chloroacetoacetate).[1][2] - Temperature Management: Maintain a consistent reaction temperature. Exothermic reactions upon reagent addition can occur, and proper cooling is crucial to prevent side product formation. Gradual heating to reflux is recommended.[2] - Reagent Quality: Ensure the purity of starting materials. Impurities in the α-haloketone or thioamide can lead to unwanted byproducts.[1] - Stoichiometry: A slight excess (1.1-1.2 equivalents) of the thioamide can sometimes drive the reaction to completion.[3]
Formation of Impurities Contamination of starting materials; Uncontrolled reaction conditions; Presence of corresponding amide leading to oxazole formation.[1]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Slow Addition: Add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature. - Purification of Starting Materials: If significant impurities are detected, consider purifying the starting materials before the reaction.
Difficult Purification of the Final Acetic Acid Presence of closely related impurities; Poor crystallization; Tarry byproducts.- Recrystallization: Experiment with different solvent systems for recrystallization. Common choices for similar carboxylic acids include ethanol, acetone/water, or ethyl acetate/hexanes.[4] - pH Adjustment: Carefully control the pH during the workup and crystallization. The isoelectric point of the molecule is crucial for effective precipitation. - Chromatography: For persistent impurities, column chromatography on silica gel may be necessary, although this is less ideal for large-scale production.
Incomplete Hydrolysis of the Ester Insufficient base or acid; Short reaction time; Low reaction temperature.- Monitor Hydrolysis: Track the disappearance of the ester and the appearance of the carboxylic acid using TLC or HPLC. - Reaction Conditions: Ensure an adequate amount of hydrolyzing agent (e.g., NaOH or LiOH) is used. Heating the reaction mixture can accelerate the hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent method is a two-step process. The first step is the Hantzsch thiazole synthesis, which involves the condensation of pyridine-2-carbothioamide with ethyl 4-chloroacetoacetate to form ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate. The second step is the hydrolysis of the resulting ester to the final carboxylic acid.

Q2: What are the critical process parameters to control during the Hantzsch thiazole synthesis step?

A2: Temperature control is paramount. The reaction can be exothermic, and maintaining a consistent temperature is key to minimizing side product formation. The quality and purity of the starting materials, particularly the α-haloketone, are also critical for achieving high yields and purity.[1] The choice of solvent, typically an alcohol like ethanol, also plays a significant role.[2]

Q3: What are the potential side products in the Hantzsch synthesis of this compound?

A3: Potential side products can include unreacted starting materials, the formation of an oxazole if the thioamide is contaminated with the corresponding amide, and dimerization or polymerization of reactants under poorly controlled conditions.[1]

Q4: How can I effectively purify the final this compound at scale?

A4: Recrystallization is the most common and scalable purification method for the final solid product. Experimenting with different solvent systems is crucial to find the optimal conditions for high purity and yield. Adjusting the pH to the isoelectric point of the molecule during precipitation is a key technique to maximize recovery.

Q5: Are there any specific safety precautions to consider during the scale-up?

A5: Yes. Ethyl 4-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The Hantzsch reaction can be exothermic, so proper temperature monitoring and control are essential to prevent runaways.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

This protocol is a general guideline and may require optimization.

Materials:

  • Pyridine-2-carbothioamide

  • Ethyl 4-chloroacetoacetate

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate solution (5%)

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve pyridine-2-carbothioamide (1.0 equivalent) in ethanol.

  • Slowly add ethyl 4-chloroacetoacetate (1.0-1.05 equivalents) to the solution at room temperature while monitoring the internal temperature.

  • Once the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add a 5% aqueous sodium bicarbonate solution to neutralize the reaction mixture, which may result in the precipitation of the product.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol and then water.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and then proceed with an aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).

Protocol 2: Scale-Up Hydrolysis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

Materials:

  • Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

  • Sodium hydroxide or Lithium hydroxide

  • Water and/or an alcohol (e.g., Methanol, Ethanol)

  • Hydrochloric acid (for acidification)

Procedure:

  • In a reactor, suspend or dissolve ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate in a mixture of water and an alcohol.

  • Add a solution of sodium hydroxide or lithium hydroxide (typically 1.1-1.5 equivalents).

  • Heat the mixture and stir for several hours, monitoring the reaction by TLC or HPLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to the isoelectric point of the product to induce precipitation.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes. Note that these are representative values and may vary depending on the specific scale and equipment used.

Reaction Step Key Parameters Typical Values Expected Outcome
Hantzsch Thiazole Synthesis Temperature70-80 °C (Reflux in Ethanol)Formation of the ester
Reaction Time4-12 hoursHigh conversion
Molar Ratio (Thioamide:Haloketone)1:1 to 1.1:1Optimized yield
Ester Hydrolysis Temperature50-70 °CComplete hydrolysis
Reaction Time2-6 hoursHigh purity acid
pH for Precipitation4-5 (approximate)Maximum product recovery

Visualizations

Hantzsch_Synthesis_Workflow start Starting Materials (Pyridine-2-carbothioamide, Ethyl 4-chloroacetoacetate) reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) start->reaction workup1 Neutralization (aq. NaHCO3) reaction->workup1 isolation1 Isolation of Ester (Filtration/Extraction) workup1->isolation1 ester Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate isolation1->ester hydrolysis Ester Hydrolysis (NaOH, Heat) ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification isolation2 Isolation of Acid (Precipitation & Filtration) acidification->isolation2 product This compound isolation2->product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Low_Yield low_yield Low Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Analyze TLC/HPLC side_reactions Side Reactions? low_yield->side_reactions Analyze Crude by NMR/LC-MS workup_loss Loss during Workup? low_yield->workup_loss Analyze Aqueous Layers/Filtrate increase_time_temp Increase Reaction Time/Temp Check Reagent Stoichiometry incomplete_rxn->increase_time_temp Yes optimize_conditions Optimize Temp Control Check Reagent Purity side_reactions->optimize_conditions Yes check_ph_extraction Check pH during Precipitation Optimize Extraction/Filtration workup_loss->check_ph_extraction Yes

Caption: Logical troubleshooting flow for addressing low yield issues.

References

Validation & Comparative

A Comparative Guide to the Biological Profile of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid by examining the validated biological activities of its structural analogs. While direct experimental validation for the specific mechanism of action of this compound is not extensively documented in publicly available literature, the following sections detail the observed activities of closely related pyridine and thiazole-containing compounds. This comparative approach aims to provide researchers with a framework for hypothesis generation and further investigation into the therapeutic potential of this chemical scaffold.

Comparative Biological Activities of Structural Analogs

The therapeutic potential of compounds structurally related to this compound has been explored across various disease areas, including cancer, inflammation, and infectious diseases. The core structure, featuring a pyridine ring linked to a thiazole moiety, is a common scaffold in medicinal chemistry. Below, we summarize the key findings for several analogs.

Table 1: Comparative Anticancer and Enzyme Inhibitory Activities of Analogs

Compound/AnalogTarget/ActivityCell Line/AssayIC50/Inhibition
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivativesLipoxygenase (LOX) InhibitionEnzyme AssayPotent inhibition, with methoxylated derivatives being the most active.
3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamideALK5 InhibitionLuciferase Reporter Assay (HaCaT cells)>95% inhibition at 0.1 µM[1]
3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamideALK5 InhibitionLuciferase Reporter Assay (HaCaT cells)>95% inhibition at 0.1 µM[1]
Pyridine-thiazole hybridsAnticancer ActivityMCF-7 (Breast), HepG2 (Liver)IC50 values in the range of 5.36–8.76 μM[2]

Table 2: Comparative Antimicrobial Activities of Thiazole Analogs

Compound/AnalogActivityOrganism(s)MIC/MBC (mg/mL)
Pyrimidinone-linked thiazolesAntibacterialE. cloacae, E. coli, S. typhimurium, B. cereusMIC: 0.17 to >3.74, MBC: 0.23 to >3.75[3]

Potential Mechanisms of Action Based on Analog Studies

Based on the activities of structurally similar compounds, several potential mechanisms of action for this compound can be hypothesized.

Several analogs of this compound have demonstrated inhibitory activity against enzymes involved in inflammatory pathways, such as lipoxygenases (LOX).

Experimental Protocol: Lipoxygenase Inhibition Assay

A common method to assess LOX inhibition is a spectrophotometric assay using linoleic acid as a substrate. The detailed protocol is as follows:

  • Enzyme and Substrate Preparation: A solution of lipoxygenase (from soybean) is prepared in a suitable buffer (e.g., borate buffer, pH 9.0). A substrate solution of linoleic acid is also prepared in the same buffer.

  • Inhibitor Incubation: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme solution for a defined period at a specific temperature (e.g., 10 minutes at 25°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the linoleic acid substrate.

  • Measurement: The formation of the hydroperoxy-linoleic acid product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition by the test compound is determined by comparing the rate of the inhibited reaction to that of a control reaction without the inhibitor. IC50 values are then calculated from dose-response curves.

Diagram: Potential Anti-inflammatory Signaling Pathway

G Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Compound This compound (Hypothesized) Compound->LOX Inhibition

Caption: Hypothesized inhibition of the lipoxygenase pathway.

Analogs have shown promise as anticancer agents, suggesting that this compound might interfere with signaling pathways crucial for cancer cell proliferation and survival. One such pathway involves the Transforming Growth Factor-beta (TGF-β) signaling, where analogs have been shown to inhibit the ALK5 receptor.

Experimental Protocol: ALK5 Kinase Inhibition Assay (Luciferase Reporter)

This cell-based assay is used to screen for inhibitors of the TGF-β type I receptor (ALK5) kinase.

  • Cell Culture and Transfection: A suitable cell line (e.g., HaCaT keratinocytes) is cultured. The cells are then transiently transfected with a luciferase reporter plasmid under the control of a TGF-β responsive promoter (e.g., p3TP-Lux).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • TGF-β Stimulation: After a pre-incubation period with the compound, the cells are stimulated with TGF-β to activate the signaling pathway.

  • Luciferase Assay: Following a suitable incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the activation of the TGF-β pathway. The percentage of inhibition by the test compound is calculated by comparing the luciferase activity in treated cells to that of untreated, TGF-β stimulated cells. IC50 values are determined from dose-response curves.

Diagram: TGF-β/ALK5 Signaling Pathway Inhibition

G TGF_beta TGF-β ALK5 ALK5 Receptor TGF_beta->ALK5 Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Transcription Gene Transcription (e.g., Proliferation, EMT) Nucleus->Gene_Transcription Compound This compound (Hypothesized) Compound->ALK5 Inhibition G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Inoculum Bacterial Inoculum Inoculation Inoculation Inoculum->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Readout Visual Inspection for Growth Incubation->Readout MIC_Determination MIC Determination Readout->MIC_Determination

References

Comparative Analysis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic Acid and Other Cytosolic Phospholipase A2α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory activity of various compounds targeting cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. While direct experimental data for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid is not extensively available in the public domain, we will use a structurally related thiazolyl ketone, AVX235 (GK470) , as a representative of this chemical class. This guide will compare its performance with two other well-characterized cPLA2α inhibitors from different structural families: the pyrrolidine-based inhibitor Pyrrophenone and the indole-based inhibitor Efipladib .

Cytosolic phospholipase A2α is a critical enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[1] This process is the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[1] Consequently, inhibitors of cPLA2α are promising therapeutic agents for a variety of inflammatory diseases, such as rheumatoid arthritis, asthma, and psoriasis.[1]

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the in vitro and cell-based inhibitory activities of the selected cPLA2α inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Inhibitor ClassCompoundIn Vitro IC50 (cPLA2α)Cell-Based IC50 (AA Release)Reference
Thiazolyl KetoneAVX235 (GK470)300 nM (vesicle assay)0.6 µM (SW982 synoviocytes)[2]
PyrrolidinePyrrophenone~10 nM (in vitro)Not explicitly stated, but potent[3]
IndoleEfipladibPotent, specific inhibitorData available in various assays[4]

Experimental Protocols

A detailed understanding of the methodologies used to assess inhibitor potency is crucial for the interpretation of comparative data. Below are representative protocols for in vitro and cell-based cPLA2α inhibition assays.

In Vitro cPLA2α Inhibition Assay (Vesicle Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified cPLA2α on a synthetic substrate.

Materials:

  • Purified recombinant human cPLA2α

  • Phospholipid vesicles (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-phosphatidylcholine)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 80 mM KCl, 2 mM CaCl₂, 1 mg/mL BSA)

  • Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer and phospholipid vesicles.

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Initiate the enzymatic reaction by adding purified cPLA2α.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

  • Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents to extract lipids).

  • Separate the released radiolabeled arachidonic acid from the unhydrolyzed substrate using thin-layer chromatography (TLC).

  • Quantify the amount of released arachidonic acid using liquid scintillation counting.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of an inhibitor to block the release of arachidonic acid from the cell membrane in response to a stimulus.

Materials:

  • A suitable cell line (e.g., SW982 human synovial sarcoma cells)

  • Cell culture medium and supplements

  • [³H]-Arachidonic acid

  • Stimulating agent (e.g., interleukin-1β, calcium ionophore A23187)

  • Inhibitor compounds dissolved in a suitable solvent

  • Scintillation cocktail and counter

Procedure:

  • Culture the cells in appropriate multi-well plates.

  • Label the cellular phospholipids by incubating the cells with [³H]-arachidonic acid for several hours.

  • Wash the cells to remove unincorporated [³H]-arachidonic acid.

  • Pre-incubate the cells with various concentrations of the test inhibitor.

  • Stimulate the cells with an appropriate agonist to induce arachidonic acid release.

  • Collect the cell culture supernatant.

  • Measure the radioactivity in the supernatant using liquid scintillation counting, which corresponds to the amount of released [³H]-arachidonic acid.

  • Calculate the percentage of inhibition of arachidonic acid release for each inhibitor concentration and determine the IC50 value.[2]

Mandatory Visualization

Arachidonic Acid Signaling Pathway

The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade, which leads to the production of pro-inflammatory eicosanoids.

Arachidonic_Acid_Pathway cluster_inhibitors Inhibitors membrane Membrane Phospholipids cPLA2 cPLA2α membrane->cPLA2 Hydrolysis AA Arachidonic Acid (AA) cPLA2->AA Releases COX Cyclooxygenases (COX-1/2) AA->COX LOX Lipoxygenases (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazolyl_Ketones Thiazolyl Ketones (e.g., AVX235) Thiazolyl_Ketones->cPLA2 Pyrrolidines Pyrrolidines (e.g., Pyrrophenone) Pyrrolidines->cPLA2 Indoles Indoles (e.g., Efipladib) Indoles->cPLA2

Caption: The role of cPLA2α in the arachidonic acid cascade and its inhibition.

Experimental Workflow for cPLA2α Inhibitor Screening

The diagram below outlines a typical workflow for identifying and characterizing novel cPLA2α inhibitors.

Inhibitor_Screening_Workflow start Compound Library in_vitro_assay In Vitro cPLA2α Enzymatic Assay start->in_vitro_assay High-Throughput Screening primary_hits Primary Hits in_vitro_assay->primary_hits cell_based_assay Cell-Based AA Release Assay primary_hits->cell_based_assay Dose-Response Analysis confirmed_hits Confirmed Hits cell_based_assay->confirmed_hits sar_optimization SAR & Lead Optimization confirmed_hits->sar_optimization Structure-Activity Relationship sar_optimization->in_vitro_assay Iterative Testing in_vivo_models In Vivo Models of Inflammation sar_optimization->in_vivo_models candidate Preclinical Candidate in_vivo_models->candidate

References

Comparative Biological Activities of Thiazole-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a pivotal scaffold in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1][2][3][4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][5][6] This guide provides a comparative analysis of the biological activities of various thiazole-based compounds, supported by experimental data and detailed methodologies to assist researchers and drug development professionals.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[2][7] The mechanism of action often involves the inhibition of critical cellular pathways, such as PI3K/mTOR signaling and tubulin polymerization.[8][9]

A novel series of thiazole-naphthalene derivatives were synthesized and evaluated for their anti-proliferative activities against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.[9] Among the tested compounds, compound 5b was identified as the most potent, with IC50 values of 0.48 ± 0.03 µM and 0.97 ± 0.13 µM against MCF-7 and A549 cells, respectively.[9] Further mechanistic studies revealed that compound 5b effectively inhibited tubulin polymerization with an IC50 value of 3.3 µM, arrested the cell cycle at the G2/M phase, and induced apoptosis in MCF-7 cells.[9]

In another study, a series of new thiazole derivatives were designed as PI3K/mTOR dual inhibitors.[8] Compounds 3b and 3e demonstrated significant growth-inhibiting activity across a panel of 60 different cancer cell lines.[8] Notably, the inhibitory effect of compound 3b on PI3Kα was comparable to the reference drug alpelisib.[8]

More recently, newly synthesized thiazole derivatives were evaluated for their in vitro cytotoxic activity against MCF-7 and HepG2 (liver cancer) cell lines.[10] Compound 4c emerged as the most active derivative, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM against MCF-7 and HepG2 cells, respectively, which were more potent than the standard drug Staurosporine.[10] Further investigations showed that compound 4c could arrest the cell cycle and induce apoptosis in MCF-7 cells.[10]

Quantitative Comparison of Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref. Drug
5b MCF-70.48 ± 0.03Colchicine9.1
5b A5490.97 ± 0.13--
3b PI3Kα (enzymatic assay)Similar to AlpelisibAlpelisib-
4c MCF-72.57 ± 0.16Staurosporine6.77 ± 0.41
4c HepG27.26 ± 0.44Staurosporine8.4 ± 0.51
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of thiazole compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and a standard reference drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by viable cells, are dissolved in a solubilization solution, typically DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere A->B C Add Thiazole Compounds (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity

Thiazole derivatives are well-recognized for their potent antimicrobial activity against a range of bacterial and fungal pathogens.[11][12][13][14] The incorporation of different substituents on the thiazole ring allows for the modulation of their antimicrobial spectrum and potency.

A study on novel thiazole hydrazones reported significant antibacterial and antifungal activities.[13] Specifically, compounds 4b , 4g , and 4j showed better antifungal activity against Candida albicans (MIC = 250 µg/mL) than the standard drug Griseofulvin (MIC = 500 µg/mL).[13] Several of the synthesized compounds were also active against E. coli.[13]

Another investigation into new heteroaryl(aryl) thiazole derivatives revealed moderate to good antibacterial activity.[15] Compound 3 exhibited the best activity with MIC values ranging from 0.23 to 0.70 mg/mL against a panel of bacteria.[15] The antifungal activity of the synthesized compounds was even more promising, with compound 9 showing the best activity with MICs ranging from 0.06 to 0.23 mg/mL.[15]

Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL)
CompoundE. coliS. aureusP. aeruginosaC. albicansA. niger
4b ---250>1000
4g ---250>1000
4j ---250>1000
3 230-700----
9 ---60-230-
Griseofulvin (Std.) ---500-
Nystatin (Std.) ---100100

Note: '-' indicates data not reported in the cited source.

Experimental Protocol: Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity and is often determined by the broth microdilution method.[15]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The thiazole compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Thiazole-based compounds have also demonstrated significant anti-inflammatory potential.[16][17][18] Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[16][18]

A series of thiazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model.[17] Compounds 3c and 3d showed the most promising results, with up to 44% and 41% inhibition of edema, respectively.[17] These nitro-substituted thiazole derivatives performed better than the standard drug Nimesulide in this model.[17]

Another study investigated new thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles as potential inducible nitric oxide synthase (iNOS) inhibitors.[19] The in vivo anti-inflammatory effects were studied in a turpentine oil-induced inflammation model. The best anti-inflammatory and antioxidant effects were observed for thiazolyl-carbonyl-thiosemicarbazides Th-1-8 , thiazolyl-1,3,4-oxadiazole Th-20 , and thiazolyl-1,3,4-thiadiazole Th-21 .[19]

Quantitative Comparison of Anti-inflammatory Activity
CompoundModel% Inhibition of EdemaStandard Drug% Inhibition by Std.
3c Carrageenan-induced rat paw edema44%Nimesulide<44%
3d Carrageenan-induced rat paw edema41%Nimesulide<41%
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping: Wistar rats are divided into control, standard, and test groups.

  • Drug Administration: The test compounds (thiazole derivatives) and the standard drug (e.g., Nimesulide or Indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

AntiInflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Membrane Phospholipids cluster_arachidonic Arachidonic Acid Cascade cluster_mediators Inflammatory Mediators cluster_thiazole Thiazole Derivatives' Action Stimulus Cell Injury / Pathogen Membrane Membrane Phospholipids Stimulus->Membrane PLA2 Phospholipase A2 Membrane->PLA2 activates AA Arachidonic Acid PLA2->AA COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Thiazole Thiazole Derivatives Thiazole->COX inhibit Thiazole->LOX inhibit

Simplified arachidonic acid pathway and sites of inhibition by thiazole derivatives.

Conclusion

The thiazole scaffold remains a highly versatile and privileged structure in the design of new therapeutic agents. The comparative data presented herein highlights the potential of thiazole derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents. Further optimization of lead compounds through structure-activity relationship studies will likely lead to the development of novel and effective drugs for a variety of diseases. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Confirming the Structure of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis for confirming the chemical structure of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The expected ¹H and ¹³C NMR chemical shifts are presented, based on established values for its constituent heterocyclic systems—pyridine and thiazole—and the acetic acid moiety. This information serves as a benchmark for researchers and drug development professionals to verify the synthesis of this compound.

Predicted NMR Data for Structural Verification

Chemical structure with numbered atoms for this compound

Caption: Chemical structure and atom numbering for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-5' (Pyridine)~8.6DoubletExpected to be the most downfield pyridine proton due to the proximity to the nitrogen atom.
H-3' (Pyridine)~8.0Doublet
H-4' (Pyridine)~7.9Triplet
H-6' (Pyridine)~7.4Triplet
H-5 (Thiazole)~7.2SingletThe chemical shift is influenced by the adjacent pyridine and acetic acid groups.
CH₂ (Acetic Acid)~3.8SingletMethylene protons adjacent to the thiazole ring and the carboxylic acid group.
COOH (Acetic Acid)>10Broad SingletThe carboxylic acid proton is typically broad and appears significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)~172Carbonyl carbon of the carboxylic acid.
C-2 (Thiazole)~168Carbon atom in the thiazole ring attached to the pyridine ring.
C-2' (Pyridine)~152Carbon atom in the pyridine ring attached to the thiazole ring.
C-6' (Pyridine)~150
C-4 (Thiazole)~145Carbon atom in the thiazole ring attached to the acetic acid moiety.
C-4' (Pyridine)~137
C-3', C-5' (Pyridine)~125, ~121
C-5 (Thiazole)~115
CH₂ (Acetic Acid)~35Methylene carbon of the acetic acid group.

Experimental Protocol for NMR Analysis

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized compound.
  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and shim the probe to ensure a homogeneous magnetic field.
  • Lock the spectrometer on the deuterium signal of the solvent.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • Process the spectrum with Fourier transformation, phase correction, and baseline correction.
  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

4. ¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
  • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
  • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
  • Process the spectrum similarly to the ¹H spectrum.
  • Reference the spectrum to the solvent peak.

5. 2D NMR Experiments (Optional but Recommended):

  • To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
  • COSY: Identifies proton-proton couplings within the same spin system (e.g., within the pyridine ring).
  • HSQC: Correlates directly bonded proton and carbon atoms.
  • HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different structural fragments.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation Synth Synthesize Compound Prep Sample Preparation Synth->Prep Acquire1H Acquire 1H NMR Prep->Acquire1H Acquire13C Acquire 13C NMR Prep->Acquire13C Process Process Spectra Acquire1H->Process Acquire13C->Process Acquire2D Acquire 2D NMR (COSY, HSQC, HMBC) Acquire2D->Process Process->Acquire2D If needed for ambiguous signals Assign Assign Signals Process->Assign Compare Compare with Predicted Data Assign->Compare Confirm Structure Confirmed Compare->Confirm

Unlocking the Therapeutic Potential of Pyridinyl-Thiazole Compounds: A Comparative Analysis of Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of pyridinyl-thiazole derivatives reveals a promising class of compounds with significant therapeutic potential, particularly in oncology. This guide provides a cross-validation of experimental results from multiple studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

The convergence of pyridine and thiazole moieties into a single molecular scaffold has yielded a plethora of derivatives exhibiting potent and selective biological effects. Extensive research highlights their efficacy as anticancer agents, with activities attributed to the inhibition of key cellular processes such as cell proliferation, angiogenesis, and survival. This guide synthesizes findings from various independent studies to present a clear, comparative analysis of these compounds.

Comparative Analysis of Anticancer Activity

The primary therapeutic application explored for pyridinyl-thiazole compounds is in the treatment of cancer. Numerous studies have demonstrated their cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity, and a summary of reported values for various derivatives is presented below.

Compound Class/DerivativeCancer Cell Line(s)Reported IC50 (µM)Reference Drug(s)Reference(s)
Pyridine-Thiazole Hybrids (e.g., Compound 3 )HL-60 (Leukemia)0.57Doxorubicin (>50 µM on normal cells)[1][2][3]
Pyridine-Thiazole Hybrids (e.g., Compound 4 )SK-OV-3 (Ovarian)7.87Doxorubicin[1]
Pyridine-Thiazole Hybrids (e.g., Compounds 7 and 10 )MCF-7 (Breast), HepG2 (Liver)5.36 - 8.765-Fluorouracil (6.14 - 7.20 µM)[4]
Hydrazonothiazole-based Pyridines (e.g., 2b, 2c, 2f, 2m )A549 (Lung)Potent cytotoxicity, some greater than cisplatinCisplatin[5]
Pyridone-based AnaloguesA549 (Lung), MCF-7 (Breast)0.008 - 0.015Cisplatin (~50 µM), Doxorubicin[6]
Thiazole-based DerivativesA549 (Lung), MCF-7 (Breast)0.050 - 0.120Cisplatin, Doxorubicin[6]
Thiophenyl Thiazolyl-Pyridine HybridsA549 (Lung)0.302 - 0.788Doxorubicin[7]
1,3,4-Thiadiazole-Pyridine Hybrid (4h )HTC-116 (Colon), HepG-2 (Liver)2.03 - 2.17Harmine (2.40 - 2.54 µM)[8]

Mechanisms of Action and Targeted Signaling Pathways

The anticancer effects of pyridinyl-thiazole compounds are mediated through various mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways.

Induction of Apoptosis: Several studies have confirmed that these compounds can trigger programmed cell death in cancer cells. For instance, treatment of breast cancer cells (MCF-7) with certain pyridine-thiazole derivatives led to a significant decrease in the mitochondrial membrane potential, a key indicator of the intrinsic apoptotic pathway.[1] Similarly, hydrazonothiazole-based pyridine compounds have been shown to induce apoptosis in A549 lung cancer cells, with some derivatives demonstrating high apoptotic activity.[5]

Enzyme Inhibition: A primary mode of action for many pyridinyl-thiazole derivatives is the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

  • Kinase Inhibition: These compounds have been identified as potent inhibitors of various protein kinases.[9] For example, they have shown inhibitory activity against cyclin-dependent kinases (CDKs), Janus kinase (JAK), VEGFR-2, and B-RAFV600E.[9][10] The inhibition of such kinases disrupts signaling pathways that control cell cycle progression and angiogenesis. Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of kinases like EGFR.[7][8]

  • PARP1 Inhibition: Some pyridine-thiazole derivatives have been shown to target Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair.[1][3] Inhibition of PARP1 in cancer cells with compromised DNA repair mechanisms can lead to synthetic lethality. Pre-incubation of tumor cells with a known PARP1 inhibitor was found to reduce the cytotoxic activity of certain pyridine-thiazole compounds, suggesting a PARP1-dependent mechanism of action.[1][2][3]

  • MMP-9 Inhibition: Matrix metalloproteinase-9 (MMP-9) is an enzyme involved in cancer cell invasion and metastasis. Specific hydrazonothiazole-based pyridine derivatives have been identified as effective MMP-9 inhibitors, with molecular docking and dynamics simulations confirming their strong binding to the enzyme's active site.[5]

The following diagram illustrates a generalized signaling pathway targeted by pyridinyl-thiazole compounds, leading to anticancer effects.

Signaling_Pathway_Inhibition cluster_0 Pyridinyl-Thiazole Compounds cluster_3 Therapeutic Outcome Compound Pyridinyl-Thiazole Derivatives Kinases Protein Kinases (EGFR, VEGFR, CDK, etc.) Compound->Kinases PARP1 PARP1 Compound->PARP1 MMPs MMPs (e.g., MMP-9) Compound->MMPs Proliferation Cell Proliferation & Survival Kinases->Proliferation DNARepair DNA Repair PARP1->DNARepair Metastasis Invasion & Metastasis MMPs->Metastasis Apoptosis Apoptosis Proliferation->Apoptosis TumorGrowth Inhibition of Tumor Growth Proliferation->TumorGrowth DNARepair->TumorGrowth Metastasis->TumorGrowth

Caption: Inhibition of key cellular targets by pyridinyl-thiazole compounds, leading to anticancer effects.

Experimental Protocols

The evaluation of pyridinyl-thiazole compounds consistently employs a set of standard in vitro assays to determine their biological activity.

Cell Viability and Cytotoxicity Assay (MTT Assay): This is the most common method used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridinyl-thiazole compounds and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curves.[6]

The following diagram outlines the workflow for a typical in vitro cytotoxicity screening.

Cytotoxicity_Screening_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., A549, MCF-7) start->cell_culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Treat with Pyridinyl-Thiazole Compounds (various concentrations) seeding->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_assay 5. Perform MTT Assay incubation->mtt_assay read_absorbance 6. Measure Absorbance mtt_assay->read_absorbance data_analysis 7. Analyze Data and Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: A standard workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Flow Cytometry for Apoptosis Analysis: This technique is used to quantify the extent of apoptosis induced by the compounds.

  • Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a defined period.

  • Cell Staining: The cells are harvested and stained with fluorescent dyes such as Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.[5]

Inhibition of Angiogenesis: The anti-angiogenic potential of these compounds is assessed using assays such as the human umbilical vein endothelial cells (HUVECs) colony formation and migration assays, the aortic ring spreading model, and the chick embryo chorioallantoic membrane (CAM) model.[11]

Conclusion

The collective evidence from multiple independent studies strongly supports the continued investigation of pyridinyl-thiazole compounds as a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Their demonstrated ability to induce apoptosis and inhibit key enzymes and signaling pathways in cancer cells, often with high potency, underscores their potential. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and cross-validation of new derivatives. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their efficacy and selectivity, as well as on in vivo studies to validate their therapeutic potential in preclinical models.

References

comparing the efficacy of different 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic Acid Derivatives and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a promising heterocyclic structure in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications, leveraging the unique chemical properties of the pyridine and thiazole rings. This guide provides a comparative overview of the efficacy of derivatives of this scaffold and structurally related compounds, supported by available preclinical data. Due to a lack of direct head-to-head comparative studies on a single series of this compound derivatives in the public domain, this guide synthesizes findings from studies on closely related chemical structures to provide insights into their therapeutic potential and structure-activity relationships (SAR).

Anticancer Activity

Derivatives of the pyridin-yl-thiazole scaffold have been explored for their potential as anticancer agents, with studies focusing on their ability to inhibit specific cellular pathways involved in cancer progression.

Inhibition of Transforming Growth Factor-beta (TGF-β) Type I Receptor Kinase (ALK5)

A series of 5-(pyridin-2-yl)thiazoles, structurally related to the core scaffold of interest, were synthesized and evaluated for their inhibitory activity against ALK5, a key player in cancer cell signaling. The efficacy of these compounds was assessed using a cell-based luciferase reporter assay.

Table 1: ALK5 Inhibitory Activity of 5-(Pyridin-2-yl)thiazole Derivatives [1]

Compound IDStructureInhibition of ALK5 at 0.1 µM (%)
15i 3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide>95%
15k 3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide>95%

Experimental Protocol: ALK5 Luciferase Reporter Assay [1]

  • Cell Line: HaCaT cells (human keratinocytes).

  • Transfection: Cells were transiently transfected with a p3TP-luc reporter construct, which contains a TGF-β-responsive promoter driving the expression of luciferase.

  • Treatment: Transfected cells were treated with the test compounds at a concentration of 0.1 µM.

  • Assay: Luciferase activity was measured to determine the extent of ALK5 inhibition. A reduction in luciferase activity corresponds to the inhibition of the TGF-β signaling pathway.

  • Data Analysis: The percentage of inhibition was calculated relative to a vehicle control.

ALK5_Inhibition_Pathway cluster_nucleus Cellular Nucleus TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (ALK5) TGFb->Receptor Binds Smad Smad2/3 Receptor->Smad Phosphorylates Smad4 Smad4 Smad->Smad4 Complexes with Gene Target Gene Transcription Smad4->Gene Initiates Nucleus Nucleus Derivative Pyridinyl-Thiazole Derivative Derivative->Receptor Inhibits

Cytotoxic Activity Against Cancer Cell Lines

While direct data on this compound derivatives is limited, related thiazole and thiadiazole-containing pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. A study on 5-Aryl-1,3,4-thiadiazole-based derivatives provides insight into the potential anticancer efficacy of such scaffolds.

Table 2: Cytotoxicity of 5-Aryl-1,3,4-thiadiazole-Pyridine Derivatives [2]

Compound IDTarget Cell LineIC50 (µg/mL)
Derivative AMCF-7 (Breast Cancer)Not Specified
Derivative BHepG2 (Liver Cancer)Not Specified

Note: The specific IC50 values were not detailed in the provided search result, but the study highlighted their potential as anticancer agents.

Anti-inflammatory Activity

The pyridinyl-thiazole scaffold is also being investigated for its anti-inflammatory properties.

In Vivo Anti-inflammatory Effects of Thiazolo[4,5-b]pyridine Derivatives

A series of novel thiazolo[4,5-b]pyridin-2-one derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using a carrageenan-induced rat paw edema model.[3]

Table 3: Anti-inflammatory Effect of Thiazolo[4,5-b]pyridine-2-ones [3]

CompoundDosePaw Edema Inhibition (%)
Ibuprofen (Reference)Not SpecifiedSignificant
Synthesized DerivativesNot SpecifiedConsiderable

Note: The publication abstract mentions "considerable anti-inflammatory effects" without providing specific quantitative data in the accessible text.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema [3]

  • Animal Model: Wistar rats.

  • Induction of Inflammation: A sub-plantar injection of carrageenan is administered to the rat's hind paw to induce localized edema.

  • Treatment: Test compounds are administered to the rats, typically intraperitoneally or orally, prior to carrageenan injection.

  • Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.

Experimental_Workflow A Animal Grouping (e.g., Wistar Rats) B Administration of Test Compound/Vehicle A->B C Carrageenan Injection (Paw) B->C D Paw Volume Measurement (Plethysmometer) C->D E Data Analysis (% Inhibition) D->E

Antimicrobial and Antiprotozoal Activity

The versatility of the pyridinyl-thiazole scaffold extends to infectious diseases.

Antimycobacterial and Antiplasmodial Activity of 2-Aminothiazole Derivatives

A series of compounds based on the 2-amino-4-(2-pyridyl) thiazole scaffold were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis and Plasmodium falciparum.[4][5]

Structure-Activity Relationship (SAR) Insights: [4]

  • Antimycobacterial Activity: Optimal activity was observed in compounds featuring a 2-pyridyl ring at the 4-position of the thiazole, a substituted phenyl ring at the 2-amino position, and an amide linker.

  • Antiplasmodial Activity: The most potent compounds against P. falciparum had a phenyl ring substituted with hydrophobic, electron-withdrawing groups.[4]

Table 4: Biological Activity of 2-Amino-4-(2-pyridyl)thiazole Derivatives

ActivityTarget OrganismKey Structural Features for Potency
AntimycobacterialMycobacterium tuberculosis H37Rv2-pyridyl at C4, substituted phenyl at 2-amino, amide linker[4]
AntiplasmodialPlasmodium falciparum NF54Phenyl ring with hydrophobic, electron-withdrawing groups[4]

Experimental Protocol: In Vitro Antimycobacterial Assay

  • Organism: Mycobacterium tuberculosis H37Rv strain.

  • Method: A common method is the Microplate Alamar Blue Assay (MABA).

  • Procedure: The bacteria are cultured in a suitable medium in a microplate. The test compounds are added at various concentrations. After an incubation period, a resazurin-based dye (Alamar Blue) is added.

  • Endpoint: Viable, metabolically active bacteria reduce the blue dye to a pink product, which can be quantified spectrophotometrically or fluorometrically. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Conclusion

The available preclinical data, primarily from in vitro studies, suggest that the this compound scaffold and its close structural analogues are promising platforms for the development of novel therapeutic agents.[2] The biological activity of these derivatives is highly dependent on the nature and position of substituents on both the pyridine and thiazole rings.[2] Current research points towards potential applications in oncology, inflammation, and infectious diseases. Further in vivo efficacy and safety studies are necessary to fully realize the therapeutic potential of this class of compounds.

References

in vivo validation of in vitro results for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature reveals a notable absence of published in vivo validation studies for the specific compound 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. While the broader class of pyridinyl-thiazole derivatives has been the subject of various research endeavors, data directly comparing the in vitro and in vivo efficacy of this particular molecule is not publicly available. This guide, therefore, addresses the existing landscape of related compounds and outlines the general methodologies employed for such validation, providing a framework for the potential future assessment of this compound.

Lack of Specific Data for this compound

Despite a thorough review of scientific databases, no studies were identified that specifically detail the in vitro activities and subsequent in vivo validation of this compound. Research in this area has focused on structurally related analogs, exploring their therapeutic potential in various domains, including cancer and cardiovascular diseases. For instance, studies on N-substituted 2-(4-pyridinyl)thiazole carboxamides have shown promise as angiogenesis inhibitors, with both in vitro and in vivo data available for specific derivatives within that series. Similarly, other thiazole acetic acid derivatives have been evaluated for their cardiovascular effects. However, these findings cannot be directly extrapolated to the specific compound of interest.

A Framework for In Vivo Validation of In Vitro Results

Should this compound be investigated in the future, a typical workflow for the validation of in vitro findings in an in vivo setting would be followed. This process is crucial in drug discovery to ascertain the translational potential of a compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Lead Identification Lead Identification In Vitro Assays->Lead Identification Animal Model Selection Animal Model Selection Lead Identification->Animal Model Selection Transition to In Vivo Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate

Caption: A generalized workflow for the in vivo validation of in vitro drug discovery results.

Hypothetical Experimental Protocols

Based on common practices for validating compounds with potential therapeutic effects, the following outlines the types of experiments that would be necessary.

In Vitro Assays
  • Target Engagement Assays: To confirm the compound interacts with its intended molecular target (e.g., a specific enzyme or receptor), techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) would be employed.

  • Cell-Based Assays: The effect of the compound on cellular processes would be quantified. For example, if the compound is a suspected anti-cancer agent, cell proliferation assays (e.g., MTT or CellTiter-Glo) on various cancer cell lines would be conducted to determine its IC50 (half-maximal inhibitory concentration).

  • Mechanism of Action Studies: To understand how the compound elicits its effects, further in vitro experiments such as Western blotting to measure changes in protein expression in relevant signaling pathways, or qPCR to assess changes in gene expression, would be performed.

In Vivo Studies
  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in an animal model. This involves administering the compound and measuring its concentration in blood and tissues over time. PD studies would correlate these concentrations with a biological response.

  • Efficacy Studies in Animal Models: Based on the in vitro findings, an appropriate animal model of disease would be selected. For an anti-cancer compound, this would typically involve xenograft models where human cancer cells are implanted into immunocompromised mice. The compound would be administered, and tumor growth would be monitored over time and compared to a vehicle control group.

  • Toxicology Studies: To assess the safety profile of the compound, acute and chronic toxicology studies would be conducted in animals. This involves administering the compound at various doses and monitoring for any adverse effects, including changes in weight, behavior, and organ function through histopathological analysis.

Comparative Analysis with an Alternative Compound

While data for the target compound is unavailable, a comparison can be drawn with a structurally related compound for which both in vitro and in vivo data have been published: N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (Compound 3k) , an angiogenesis inhibitor.

ParameterIn Vitro Results (Compound 3k)In Vivo Results (Compound 3k)
Target VEGFR2 signaling pathwayAngiogenesis in tumors
Assay HUVEC colony formation & migrationA549 xenograft mouse model
Efficacy Inhibition of HUVEC migrationSignificant tumor growth inhibition
Potency IC50 values in low micromolar rangeEffective at 30 mg/kg/day

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the VEGF signaling pathway, a common target for anti-angiogenic therapies.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K PKC PKC PLCγ->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Proliferation, Migration Cell Proliferation, Migration Gene Expression->Cell Proliferation, Migration Protein Synthesis->Cell Proliferation, Migration Compound 3k Compound 3k Compound 3k->VEGFR2 Inhibition

Caption: Simplified VEGF signaling pathway and the inhibitory action of a representative pyridinyl-thiazole compound.

Conclusion

While a direct in vivo validation of the in vitro results for this compound cannot be provided due to a lack of published data, this guide offers a comprehensive overview of the necessary experimental framework for such an undertaking. By examining the methodologies applied to structurally similar compounds, researchers can anticipate the steps required to translate in vitro findings into a preclinical setting. The provided visualizations and comparative data for an alternative compound serve as a valuable reference for future investigations into the therapeutic potential of this and other novel pyridinyl-thiazole derivatives. Further research is warranted to explore the biological activities of this compound and to determine its potential for in vivo efficacy.

A Comparative Guide to the Structure-Activity Relationship of Pyridinyl-Thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinyl-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyridinyl-thiazole analogs, with a primary focus on their anticancer properties. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for the design and development of novel therapeutic agents.

I. Anticancer Activity: A Quantitative Comparison

The anticancer activity of pyridinyl-thiazole analogs has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the IC50 values of representative pyridinyl-thiazole analogs, categorized by their primary molecular target.

Cytotoxicity against Cancer Cell Lines

Many pyridinyl-thiazole derivatives exhibit broad-spectrum cytotoxicity against different cancer cell lines. The structural modifications on both the pyridine and thiazole rings, as well as the linker connecting them, significantly influence their potency.

Compound IDStructureTarget Cell LineIC50 (µM)Reference
1 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-600.57[1][2]
HCT-1161.2[1]
MCF-72.5[1]
2 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl esterJurkat1.5[1]
SK-OV-37.8[1]
3 2-(4-((2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamideMCF-718.51
HepG220.16
4 Ethyl 4-oxo-2-(2-(4-(2-oxo-2-(pyridin-2-ylamino)ethoxy)benzylidene)hydrazinyl)-4,5-dihydrothiazole-5-carboxylateMCF-75.36
HepG26.78

SAR Insights:

  • The introduction of a propenone linker between the pyridinyl-thiazole core and a substituted phenyl ring (Compound 1 ) demonstrates potent activity, particularly against leukemia (HL-60) cells.[1][2]

  • Further modification of the propenone linker with a mercaptoacetylamino-benzoic acid ethyl ester group (Compound 2 ) retains significant cytotoxicity across different cancer cell lines.[1]

  • The nature of the substituent at the 5-position of the thiazole ring plays a crucial role. An ethyl carboxylate group (Compound 4 ) significantly enhances the cytotoxic effectiveness against MCF-7 and HepG2 cancer cells compared to an unsubstituted thiazolin-4-one ring (Compound 3 ).

Kinase Inhibition

Pyridinyl-thiazole analogs have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Compound IDStructureTarget KinaseIC50 (nM)Reference
5 (CYC116)4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora A8.0
Aurora B9.2
6 A 2,4-disubstituted pyrimidine derivativeAurora A309
Aurora B293

SAR Insights:

  • The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold is a promising template for Aurora kinase inhibitors.

  • The presence of a substituent at the para-position of the aniline ring is correlated with the potency and selectivity of Aurora kinase inhibition.

  • Compound 5 (CYC116), with a morpholino group at the para-position, exhibits potent, low nanomolar inhibition of both Aurora A and B kinases.

SYK is a non-receptor tyrosine kinase involved in the signaling pathways of immune cells and has been implicated in certain hematological malignancies.

A series of 4-thiazolyl-2-phenylaminopyrimidines have been identified as potent SYK inhibitors, with lead optimization yielding compounds with nanomolar Ki values against SYK and effective inhibition in mast cell degranulation assays.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

Compound IDTargetIC50 (µM)Target Cell LinesReference
7 (A benzothiazole derivative)PI3Ks and mTORC10.30–0.45MCF-7, U87 MG, A549, HCT116
8 (A thiazole derivative)PI3K/AKT/mTOR pathway0.50–4.75A549, MCF-7, U-87 MG, HCT-116

SAR Insights:

  • Benzothiazole derivatives containing a pyridine moiety have shown potent anti-proliferative activity by inhibiting both PI3Ks and mTORC1.

  • Thiazole scaffolds can be effectively utilized to develop dual inhibitors of the PI3K/AKT/mTOR pathway.

II. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the research methodology. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridinyl-thiazole analogs and a general workflow for SAR studies.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design of Analogs synthesis Synthesis of Pyridinyl-Thiazole Analogs start->synthesis purification Purification & Characterization synthesis->purification screening Screening for Biological Activity purification->screening in_vitro In Vitro Assays (e.g., MTT, Kinase Inhibition) in_vivo In Vivo Models (e.g., CAM Assay) in_vitro->in_vivo data Collect Quantitative Data (IC50) in_vivo->data screening->in_vitro sar Establish Structure-Activity Relationship data->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Pyridinyl-Thiazole Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Apoptosis Apoptosis AuroraA->Apoptosis AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome AuroraB->Apoptosis Mitosis Proper Mitosis Centrosome->Mitosis Chromosome->Mitosis Inhibitor Pyridinyl-Thiazole Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB SYK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn activates SYK SYK BCR->SYK recruits Lyn->BCR phosphorylates ITAMs PLCg PLCγ SYK->PLCg activates PI3K PI3K SYK->PI3K activates Calcium Calcium Mobilization PLCg->Calcium Proliferation B-cell Proliferation & Survival PI3K->Proliferation Inhibitor Pyridinyl-Thiazole Inhibitor Inhibitor->SYK Hantzsch_Synthesis reagents α-Haloketone + Substituted Thiourea product Pyridinyl-Thiazole Analog reagents->product Hantzsch Condensation conditions Solvent (e.g., Ethanol) Heat (Reflux)

References

Comparative Benchmarking of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic Acid Against Established 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel compound 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid against well-characterized inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The inhibition of 15-PGDH, the key enzyme responsible for the degradation of prostaglandins, has emerged as a promising therapeutic strategy for tissue regeneration. By elevating levels of prostaglandins such as PGE2, 15-PGDH inhibitors can promote the repair and regeneration of various tissues.[1][2] This document summarizes the performance of known 15-PGDH inhibitors, presents detailed experimental protocols for comparative evaluation, and visualizes the underlying signaling pathway.

Quantitative Comparison of 15-PGDH Inhibitors

The following table summarizes the inhibitory potency of several known drugs and experimental compounds targeting 15-PGDH. This data serves as a benchmark for evaluating the potential efficacy of novel compounds like this compound.

CompoundTargetIC₅₀ / KᵢCell-Based ActivityTherapeutic Potential
SW033291 15-PGDHKᵢapp = 0.1 nM[1][3]Decreased cellular 15-PGDH activity by 85%[1]Hematopoietic recovery, colitis, liver regeneration[1][2]
ML147 15-PGDHIC₅₀ = 56 nM[4]Not reportedResearch tool for prostaglandin-signaling pathways[4]
15-PGDH-IN-1 15-PGDHIC₅₀ = 3 nM[4]Not reportedTissue repair and regeneration[4]
15-PGDH-IN-2 15-PGDHIC₅₀ = 0.274 nM[4]Not reportedHair loss, bone formation, ulcer healing, wound healing[4]
HW201877 15-PGDHIC₅₀ = 3.6 nM[4]Elevates PGE2 levels in A549 cellsInflammatory bowel disease, idiopathic pulmonary fibrosis[4]
(R)-SW033291 15-PGDHNot specifiedIncreases PGE2 levelsTissue regeneration[4]

Experimental Protocols

To benchmark this compound, a series of standardized assays should be conducted. These protocols are designed to determine its inhibitory activity against 15-PGDH and its effects on cellular prostaglandin levels.

In Vitro 15-PGDH Inhibition Assay

This assay determines the direct inhibitory effect of the test compound on recombinant human 15-PGDH.

  • Objective: To determine the IC₅₀ value of this compound for 15-PGDH.

  • Principle: The enzymatic activity of 15-PGDH is measured by monitoring the reduction of NAD⁺ to NADH in the presence of the substrate, prostaglandin E₂ (PGE₂). The rate of NADH formation is quantified by the increase in absorbance at 340 nm.

  • Materials:

    • Recombinant human 15-PGDH

    • Prostaglandin E₂ (PGE₂)

    • β-NAD⁺

    • Tris-HCl buffer (pH 7.4)

    • Test compound (this compound) and known inhibitors (e.g., SW033291)

    • 96-well UV-transparent microplates

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, and recombinant 15-PGDH in each well of the microplate.

    • Add varying concentrations of the test compound or a known inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding PGE₂ to all wells.

    • Immediately measure the absorbance at 340 nm every minute for 30 minutes to monitor NADH production.

    • Calculate the initial reaction rates for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

Cell-Based Prostaglandin E₂ (PGE₂) Measurement Assay

This assay assesses the ability of the test compound to increase PGE₂ levels in a cellular context.

  • Objective: To quantify the effect of this compound on intracellular and secreted PGE₂ levels.

  • Principle: Cells that endogenously express 15-PGDH are treated with the test compound. The inhibition of 15-PGDH will lead to an accumulation of its substrate, PGE₂. The concentration of PGE₂ in the cell lysate and culture medium is then measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Materials:

    • A549 cells (or other suitable cell line with high 15-PGDH expression)

    • Cell culture medium and supplements

    • Test compound and known inhibitors

    • PGE₂ ELISA kit

    • Cell lysis buffer

    • Microplate reader for ELISA

  • Procedure:

    • Seed A549 cells in 24-well plates and grow to confluence.

    • Replace the medium with fresh medium containing various concentrations of the test compound or a known inhibitor. Include a vehicle control.

    • Incubate the cells for 24 hours.

    • Collect the cell culture supernatant.

    • Lyse the cells using a suitable lysis buffer and collect the lysate.

    • Measure the concentration of PGE₂ in both the supernatant and the cell lysate using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

    • Normalize the PGE₂ concentration to the total protein content of the cell lysate.

    • Analyze the dose-dependent increase in PGE₂ levels.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of 15-PGDH inhibitors and a typical experimental workflow for their evaluation.

15-PGDH_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 Metabolism PGH2 PGH₂ COX1_2->PGH2 PGES PGES PGH2->PGES PGE2_ext PGE₂ PGES->PGE2_ext PGE2_int PGE₂ PGE2_ext->PGE2_int Transport 15_PGDH 15-PGDH PGE2_int->15_PGDH Degradation 15_keto_PGE2 15-keto-PGE₂ (inactive) 15_PGDH->15_keto_PGE2 Inhibitor This compound (or other inhibitors) Inhibitor->15_PGDH Inhibition

Caption: Mechanism of 15-PGDH inhibition to increase intracellular PGE₂ levels.

Experimental_Workflow Start Compound Synthesis This compound In_Vitro_Assay In Vitro 15-PGDH Inhibition Assay Start->In_Vitro_Assay Cell_Based_Assay Cell-Based PGE₂ Measurement Assay Start->Cell_Based_Assay Determine_IC50 Determine IC₅₀ Value In_Vitro_Assay->Determine_IC50 Compare_Data Compare with Known Inhibitors Determine_IC50->Compare_Data Quantify_PGE2 Quantify PGE₂ Increase Cell_Based_Assay->Quantify_PGE2 Quantify_PGE2->Compare_Data End Evaluate Therapeutic Potential Compare_Data->End

Caption: Workflow for benchmarking a novel 15-PGDH inhibitor.

References

peer-reviewed studies on 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of pyridin-2-yl-thiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry, is presented below. While specific peer-reviewed data on 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid is limited, this guide provides a broader comparison of the synthesis, biological activities, and performance of various pyridin-2-yl-thiazole derivatives based on available scientific literature. This information is intended for researchers, scientists, and professionals in drug development.

The synthesis of the pyridin-2-yl-thiazole scaffold is often achieved through the Hantzsch thiazole synthesis. This method typically involves the cyclocondensation of a thiourea or thioamide with an α-halocarbonyl compound. For pyridin-2-yl-thiazole derivatives, a common precursor is 1-(pyridin-2-yl)thiourea, which reacts with various α-haloketones to yield the desired thiazole ring system.[1] The general synthetic workflow can be visualized as follows:

G cluster_pathway Cancer Cell Signaling cluster_inhibition Mechanism of Action A Growth Factor Receptor B Kinase Cascade (e.g., PI3K, CDK, c-Met) A->B C Downstream Effectors B->C D Cell Proliferation, Survival, Angiogenesis C->D E Pyridin-2-yl-thiazole Derivative E->B Inhibition

References

Safety Operating Guide

Safe Disposal of 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid must adhere to stringent safety protocols to ensure personal and environmental safety during its disposal. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, emphasizing immediate safety measures and logistical planning.

Immediate Safety and Handling Precautions

Table 1: Essential Personal Protective Equipment (PPE) and Safety Measures

Protective EquipmentSpecifications and Usage
Eye Protection Wear tightly fitting safety goggles or chemical safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact[2].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the chemical[1][2].
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin contact. In case of contamination, remove soiled clothing immediately[1].
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area[1][2].
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[1][3].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, regional, and national environmental regulations. The following protocol outlines the general steps for its safe disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

  • Do not mix this waste with incompatible materials such as strong oxidizing agents, strong alkalis, or metals[3].

2. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • For small spills, carefully sweep up the solid material, or absorb liquids with an inert material (e.g., vermiculite, sand)[4].

  • Place the collected material into a suitable, closed container for disposal[4].

  • Ensure the area is well-ventilated during cleanup.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

3. Container Management:

  • The waste container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from sources of ignition[1][3][4].

  • Label the container clearly with the chemical name and associated hazards.

4. Final Disposal:

  • The disposal of the chemical waste must be handled by a licensed and approved waste disposal company[1][4][5].

  • Do not discharge the chemical into drains or the environment[2][4].

  • All disposal activities must be documented as per institutional and regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Need to Dispose of Chemical ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_spill Is there a spill? ppe->check_spill spill_cleanup Follow Spill Management Protocol: - Absorb with inert material - Place in sealed container check_spill->spill_cleanup Yes collect_waste Collect Waste in a Designated, Labeled Container check_spill->collect_waste No spill_cleanup->collect_waste check_container Is the container full? collect_waste->check_container check_container->ppe No, continue work seal_store Seal Container and Store in a Cool, Dry, Ventilated Area check_container->seal_store Yes contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup seal_store->contact_ehs end End: Waste Disposed of Safely contact_ehs->end

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks and ensure a safe working environment.

References

Personal protective equipment for handling 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on safety data for structurally related compounds, including pyridine and thiazole derivatives, to ensure a high level of safety in the laboratory.

Personal Protective Equipment (PPE)

Given the potential hazards associated with the pyridine and thiazole functional groups, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.[1]Protects against potential splashes of the chemical, which may cause serious eye irritation.[2][3]
Hand Protection Nitrile or neoprene gloves are recommended.[4][5] Butyl rubber gloves may also be suitable.[1] Avoid latex gloves.[5]Provides a barrier against skin contact. Pyridine-containing compounds can be absorbed through the skin, and thiazole derivatives can cause skin irritation.[2][3][5]
Body Protection A fully-buttoned lab coat is required.[1] Consider wearing chemical-resistant clothing for procedures with a higher risk of exposure.Prevents contact with clothing and skin.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][4][5] A respirator may be necessary for large spills or in poorly ventilated areas.[1]The compound may cause respiratory tract irritation.[2][3] A fume hood provides the primary means of exposure control.

Operational and Disposal Plans

Strict adherence to the following operational and disposal procedures is essential for maintaining a safe laboratory environment.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][5]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[1][6]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][5]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[5]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4]

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.[2] Use non-sparking tools if the compound is flammable.[6]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report all spills to the laboratory supervisor.

Disposal Plan
  • Waste Collection: Collect all waste material containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Disposal: Dispose of the chemical waste through a licensed chemical destruction facility.[7] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[7]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately.[2][7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical advice if irritation persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Compound C->D Proceed with Caution E Perform Experiment D->E F Decontaminate Equipment E->F Experiment Complete I Spill or Exposure Occurs E->I Incident G Segregate & Label Waste F->G H Dispose of Waste via Licensed Contractor G->H J Follow First Aid/Spill Cleanup I->J K Report Incident J->K

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.